BiDil
Description
Structure
2D Structure
Properties
CAS No. |
682335-44-0 |
|---|---|
Molecular Formula |
C14H17ClN6O8 |
Molecular Weight |
432.77 g/mol |
IUPAC Name |
[(3S,3aS,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;phthalazin-1-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N4.C6H8N2O8.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6;/h1-5H,9H2,(H,11,12);3-6H,1-2H2;1H/t;3-,4+,5-,6-;/m.1./s1 |
InChI Key |
AVCYYEUQUXOUPI-SADXPQEKSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-].C1=CC=C2C(=C1)C=NN=C2NN.Cl |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-].C1=CC=C2C(=C1)C=NN=C2NN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Synergistic Mechanisms of Isosorbide Dinitrate and Hydralazine in Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of isosorbide dinitrate (ISDN) and hydralazine stands as a notable therapeutic strategy in the management of heart failure, particularly in specific patient populations. This technical guide delineates the core mechanisms of action of this drug combination, focusing on their synergistic effects on vascular tone, endothelial function, and oxidative stress. By exploring the distinct yet complementary signaling pathways of ISDN as a nitric oxide donor and hydralazine as an arterial vasodilator with antioxidant properties, we provide an in-depth understanding of their combined hemodynamic and cellular benefits. This document summarizes key quantitative data from seminal clinical trials, details relevant experimental protocols for mechanistic investigation, and presents visual representations of the underlying signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Core Mechanisms of Action
The therapeutic efficacy of the combined use of isosorbide dinitrate and hydralazine in heart failure stems from their complementary pharmacological actions that address key pathophysiological aspects of the disease: endothelial dysfunction, impaired nitric oxide (NO) bioavailability, and increased oxidative stress.
Isosorbide Dinitrate: A Nitric Oxide Donor
Isosorbide dinitrate is an organic nitrate that primarily functions as a vasodilator.[1][2] Its mechanism of action is centered on the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1][2]
-
Venous Dilation (Preload Reduction): Upon administration, ISDN is metabolized to release NO, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][3] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[4] This venous dilation leads to peripheral pooling of blood and decreased venous return to the heart, thereby reducing left ventricular end-diastolic pressure and volume (preload).[1][2][3] This reduction in preload alleviates cardiac wall stress and myocardial oxygen demand.[1]
-
Arterial Dilation (Afterload Reduction): While the primary effect of ISDN is on the venous circulation, it also induces arterial vasodilation, which reduces systemic vascular resistance and, consequently, the impedance against which the heart must pump (afterload).[1][2]
Hydralazine: An Arterial Vasodilator and Antioxidant
Hydralazine is a direct-acting arterial vasodilator, though its precise molecular mechanism remains a subject of investigation.[4][5] It is believed to interfere with intracellular calcium homeostasis in arterial smooth muscle cells, potentially by inhibiting the inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum.[4] This leads to a reduction in peripheral vascular resistance and a decrease in afterload.[4]
Beyond its vasodilatory effects, hydralazine possesses significant antioxidant properties that are crucial to its synergistic action with ISDN.[5][6][7][8] In heart failure, increased oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), contributes to endothelial dysfunction and reduced NO bioavailability. Hydralazine has been shown to:
-
Inhibit ROS-producing enzymes: Experimental evidence suggests that hydralazine can inhibit vascular and mitochondrial oxidases, such as NAD(P)H oxidase, which are major sources of superoxide radicals in the vasculature.[5]
-
Scavenge free radicals: Hydralazine may also directly scavenge harmful free radicals.[5]
-
Prevent Nitrate Tolerance: By reducing oxidative stress, hydralazine may help prevent the development of tolerance to nitrates, a common issue with long-term nitrate therapy.[5]
Synergistic Effects in Heart Failure
The combination of ISDN and hydralazine provides a multi-pronged approach to treating heart failure.[6] ISDN-derived NO supplementation directly addresses the issue of reduced NO bioavailability, while hydralazine's antioxidant action helps to protect the available NO from degradation by superoxide radicals.[5][6] This synergistic relationship is depicted in the signaling pathway diagram below. The simultaneous reduction of both preload by ISDN and afterload by hydralazine results in improved cardiac output and efficiency.[6][9][10]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Isosorbide Dinitrate and Hydralazine
Caption: Signaling pathways of ISDN and hydralazine in heart failure.
Experimental Workflow for Assessing Endothelial Function
Caption: Experimental workflow for ex vivo assessment of endothelial function.
Quantitative Data from Clinical Trials
The combination of isosorbide dinitrate and hydralazine has been evaluated in several landmark clinical trials. The following tables summarize key quantitative outcomes from the Vasodilator-Heart Failure Trial (V-HeFT) I and II, and the African-American Heart Failure Trial (A-HeFT).
Table 1: V-HeFT I - Hydralazine-Isosorbide Dinitrate (H-ISDN) vs. Placebo and Prazosin [11][12]
| Outcome Measure | H-ISDN Group | Placebo Group | P-value |
| Mortality | |||
| 2-Year Mortality Reduction | 34% relative risk reduction | - | < 0.028 |
| 3-Year Mortality Reduction | 36% relative risk reduction | - | - |
| Exercise Tolerance | |||
| Change in Peak VO2 at 1 Year | Significant increase | No significant change | < 0.04 |
V-HeFT I enrolled 642 men with mild-to-moderate congestive heart failure. Doses were hydralazine 300 mg/day and isosorbide dinitrate 160 mg/day.[11]
Table 2: V-HeFT II - Hydralazine-Isosorbide Dinitrate (H-ISDN) vs. Enalapril [6][9][11][13]
| Outcome Measure | H-ISDN Group | Enalapril Group | P-value |
| Mortality | |||
| 2-Year Mortality | Higher than Enalapril | Lower than H-ISDN | 0.016 |
| Overall Mortality | No significant difference | No significant difference | 0.08 |
| Ejection Fraction | |||
| Change at 13 Weeks | +3.3% | +2.1% | 0.03 |
| Exercise Tolerance | |||
| Change in Peak VO2 at 6 Months | +0.8 mL/kg/min | No improvement | < 0.0001 |
V-HeFT II enrolled 804 men with mild-to-moderate congestive heart failure. Doses were hydralazine 300 mg/day, isosorbide dinitrate 160 mg/day, and enalapril 20 mg/day.[11]
Table 3: A-HeFT - Fixed-Dose Combination of ISDN/Hydralazine + Standard Therapy vs. Placebo + Standard Therapy in African-American Patients [9][14]
| Outcome Measure | ISDN/Hydralazine Group | Placebo Group | P-value |
| Primary Composite Score | |||
| (All-cause death, first hospitalization for HF, and change in quality of life) | Favorable effect | - | 0.01 |
| Mortality | |||
| Reduction in All-Cause Mortality | 43% reduction | - | 0.01 |
| Hospitalization | |||
| First Hospitalization for HF | 39% reduction in relative risk | - | 0.001 |
| Quality of Life | |||
| Change in Minnesota Living with Heart Failure Score | -5.6 ± 20.6 | -2.7 ± 21.2 | 0.02 |
A-HeFT enrolled 1,050 self-identified black patients with advanced heart failure who were already receiving standard therapy.[14]
Detailed Experimental Protocols
Assessment of Nitric Oxide (NO) Bioavailability
Principle: Due to the short half-life of NO, its bioavailability is often assessed by measuring its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), collectively known as NOx.[15] The Griess reaction is a common colorimetric method for this purpose.[15][16]
Methodology: Griess Assay [15][17]
-
Sample Preparation: Collect plasma or tissue homogenates. Deproteinize samples, for example, by adding zinc sulfate followed by centrifugation.[17]
-
Nitrate Reduction: For total NOx measurement, nitrate in the sample must first be reduced to nitrite. This can be achieved using nitrate reductase.[16]
-
Griess Reaction:
-
Quantification: Measure the absorbance of the colored product spectrophotometrically at approximately 540 nm.[15][17]
-
Standard Curve: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[17]
Alternative Method: Chemiluminescence [15]
A more sensitive method involves a chemiluminescence detector that measures NO released from NOx, nitrosothiols, and nitrosohemes after reduction.[15]
Measurement of Arterial Vasodilation
Principle: The ability of an artery to dilate in response to a stimulus is a measure of its function. This can be assessed ex vivo using a wire myograph.[18]
Methodology: Wire Myography [18]
-
Vessel Preparation: Isolate a segment of a resistance artery (e.g., mesenteric artery) and mount it on two small wires in the jaws of a myograph.
-
Normalization: Stretch the vessel to its optimal resting tension, which is determined by a standardized procedure to mimic in vivo conditions.
-
Viability Check: Assess the viability of the vessel by inducing contraction with a high-potassium solution (e.g., KCl).[18]
-
Endothelium-Dependent Vasodilation:
-
Pre-constrict the vessel with a vasoconstrictor such as phenylephrine.
-
Cumulatively add an endothelium-dependent vasodilator (e.g., acetylcholine) to elicit a relaxation response.[19]
-
-
Endothelium-Independent Vasodilation:
-
After washing out the previous reagents, pre-constrict the vessel again.
-
Cumulatively add an endothelium-independent vasodilator (e.g., sodium nitroprusside) to directly assess smooth muscle cell relaxation.
-
-
Data Analysis: Record the changes in vessel tension and express vasodilation as a percentage of the pre-constriction. Construct dose-response curves to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the vasodilators.
Assays for Oxidative Stress
Principle: Oxidative stress can be quantified by measuring biomarkers of oxidative damage to lipids, proteins, and DNA, or by assessing the activity of antioxidant enzymes.[20]
Methodology: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation [21][22]
-
Sample Preparation: Use plasma or tissue homogenates.
-
Reaction: Add thiobarbituric acid (TBA) to the sample and heat it in an acidic medium. Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with TBA to form a pink-colored complex.[21]
-
Extraction: Extract the MDA-TBA adduct into a solvent like n-butanol.[22]
-
Quantification: Measure the absorbance of the extracted complex spectrophotometrically at approximately 532 nm.[22]
-
Standard Curve: Use a standard, such as tetramethoxypropane, to create a standard curve for MDA quantification.[22]
Other Biomarkers and Assays: [20][21]
-
F2-Isoprostanes: Measured in plasma or urine via ELISA or mass spectrometry as a specific marker of lipid peroxidation.[20]
-
3-Nitrotyrosine: A marker of protein damage by peroxynitrite, detectable by ELISA or immunohistochemistry.[22]
-
Antioxidant Capacity: Total antioxidant capacity (TAC) can be measured using assays like the ferric reducing ability of plasma (FRAP) assay.[22][23]
Conclusion
The combination of isosorbide dinitrate and hydralazine offers a unique and effective therapeutic approach for heart failure by targeting multiple pathophysiological pathways. ISDN acts as a direct NO donor, primarily reducing cardiac preload, while hydralazine reduces afterload and provides a crucial antioxidant effect that enhances NO bioavailability. The clinical benefits of this combination, particularly in African-American patients, have been well-established in landmark trials. A thorough understanding of their synergistic mechanisms, supported by robust experimental methodologies, is essential for the continued optimization of heart failure therapies and the development of novel cardiovascular drugs. This guide provides a foundational resource for researchers and clinicians working to advance the treatment of this complex disease.
References
- 1. What is the mechanism of Isosorbide Dinitrate? [synapse.patsnap.com]
- 2. What is Isosorbide Dinitrate used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Hydralazine in heart failure: a study of the mechanism of action in human blood vessels - Enlighten Theses [theses.gla.ac.uk]
- 6. ahajournals.org [ahajournals.org]
- 7. [PDF] Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydralazine and Isosorbide Dinitrate in Heart Failure: From Evidence to Clinical Practice - ABC Heart Failure & Cardiomyopathy [abcheartfailure.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydralazine and isosorbide dinitrate combination improves exercise tolerance in heart failure. Results from V-HeFT I and V-HeFT II. The V-HeFT VA Cooperative Studies Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. login.medscape.com [login.medscape.com]
- 15. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological Assessment of the NO-Dependent Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitric oxide bioavailability [bio-protocol.org]
- 18. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Evaluating Oxidative Stress in Human Cardiovascular Disease: Methodological Aspects and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Preclinical Research on BiDil and Endothelial Function: A Technical Guide
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases. It is characterized by a reduction in the bioavailability of nitric oxide (NO), a key signaling molecule that regulates vascular tone, inhibits platelet aggregation, and prevents inflammation. BiDil, a fixed-dose combination of isosorbide dinitrate (ISDN) and hydralazine, has emerged as a therapeutic agent that targets endothelial dysfunction through a dual mechanism of action. ISDN serves as an exogenous source of NO, while hydralazine is believed to possess antioxidant properties that protect NO from degradation by reactive oxygen species (ROS).[1] This technical guide provides an in-depth review of the preclinical research that has elucidated the effects of this compound and its components on endothelial function, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical investigations into the effects of hydralazine and isosorbide dinitrate on markers of endothelial function.
Table 1: Effects of Hydralazine on Endothelial Function in a Rat Model of NO-Deficient Hypertension
| Parameter | L-NAME Treated Group | L-NAME + Hydralazine Group | Key Finding | Source |
| Acetylcholine-Induced Relaxation | Significantly attenuated | Nearly normal | Hydralazine improves vasodilator responses in NO-deficient conditions. | [2] |
| Aortic Superoxide Production | Significantly elevated | Significantly elevated | Hydralazine did not reduce the increased superoxide production in this model. | [2] |
| Soluble Guanylyl Cyclase Expression | Attenuated | Nearly normalized | Hydralazine treatment helps restore the expression of a key enzyme in the NO signaling pathway. | [2] |
| eNOS Expression | Similar to placebo | Similar to placebo | Hydralazine did not alter the expression of endothelial nitric oxide synthase. | [2] |
Data derived from a study on Wistar rats treated for 5 weeks with the NO synthase inhibitor L-NAME.[2]
Table 2: Endothelial Cell-Dependent Antiplatelet Effects of Isosorbide Dinitrate (ISDN)
| Condition | Inhibition of ADP-Induced Aggregation | Key Finding | Source |
| 5x10⁻⁵ M ISDN (Control Platelets) | 30% | ISDN has a modest direct antiplatelet effect. | [3] |
| 5x10⁻⁵ M ISDN + 2x10⁴ Endothelial Cells | 100% (Full Arrest) | The antiplatelet activity of ISDN is profoundly magnified by the presence of endothelial cells. | [3] |
Data from an in vitro experimental model incubating cultured endothelial cells and platelets with autologous plasma.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are protocols for key experiments cited in the preclinical assessment of this compound's components.
Protocol 1: Ex Vivo Assessment of Aortic Ring Vasodilation
This protocol describes the methodology used to assess endothelial function in aortic rings from rats treated with the NO synthase inhibitor L-NAME, with or without hydralazine.[2]
-
Animal Model: Wistar rats are treated for 5 weeks with either L-NAME (to induce NO-deficient hypertension), L-NAME plus hydralazine, or a placebo.[2]
-
Tissue Preparation: After the treatment period, the rats are euthanized, and the thoracic aorta is excised. The aorta is cleaned of adhering tissue and cut into rings.
-
Organ Chamber Setup: Aortic rings are mounted in organ chambers filled with Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. The rings are connected to force transducers to measure isometric tension.
-
Vasodilation Assay: The rings are pre-contracted with an alpha-adrenergic agonist like phenylephrine. Once a stable contraction is achieved, cumulative concentrations of acetylcholine (an endothelium-dependent vasodilator) are added to assess the relaxation response.[2]
-
Superoxide Measurement: Parallel experiments are conducted to measure aortic superoxide production. This can be achieved using techniques like lucigenin-enhanced chemiluminescence.
-
Western Blotting: Protein expression of endothelial nitric oxide synthase (eNOS) and soluble guanylyl cyclase is determined from aortic tissue lysates using standard Western blotting techniques.[2]
Signaling Pathways in Endothelial Function
The therapeutic effect of this compound on the endothelium is rooted in its ability to modulate the balance between nitric oxide (NO) and reactive oxygen species (ROS).
Synergistic Mechanism of this compound
Isosorbide dinitrate acts as an NO donor, directly supplementing the levels of this crucial vasodilator.[4][5] Hydralazine complements this action by functioning as an antioxidant.[6][7] It has been shown to inhibit vascular NADPH oxidase, a major source of superoxide (O₂⁻) in the vasculature.[6] By reducing superoxide levels, hydralazine prevents the rapid inactivation of NO, thereby enhancing its bioavailability and prolonging its vasodilatory and protective effects.[6] This synergistic action helps restore a favorable nitroso-redox balance within the vascular endothelium.[1]
Pathway of Chronic Nitrate-Induced Endothelial Dysfunction
While acute administration of nitrates is beneficial, some preclinical studies suggest that chronic use of certain nitrates, like isosorbide-5-mononitrate (a metabolite of ISDN), can paradoxically lead to endothelial dysfunction. This deleterious effect is mediated by oxidative stress.[8] Studies in rats have shown that 7-day treatment with ISMN causes an endothelin-dependent activation of vascular NADPH oxidase.[8] This leads to increased superoxide production, which uncouples eNOS, further contributing to oxidative stress and impairing endothelium-dependent vasodilation.[9]
References
- 1. This compound (isosorbide dinitrate and hydralazine): a new fixed-dose combination of two older medications for the treatment of heart failure in black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. In vitro evidence of an endothelial cell-dependent antiplatelet activity for isosorbide dinitrate, but not for its 2- and 5-mononitrate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.pgkb.org [s3.pgkb.org]
- 5. sec.gov [sec.gov]
- 6. medscape.com [medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
Hydralazine's Antioxidant Properties in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydralazine, a long-established antihypertensive medication, is gaining significant attention for its therapeutic potential beyond simple vasodilation.[1][2] A growing body of preclinical evidence reveals that hydralazine possesses potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2][3][4] These effects are highly relevant to the pathophysiology of numerous cardiovascular diseases (CVDs), where oxidative stress is a key driver of cellular damage and dysfunction. This guide provides an in-depth technical overview of the molecular mechanisms, quantitative effects, and experimental protocols associated with the antioxidant actions of hydralazine in cardiovascular models, positioning it as a compelling candidate for drug repurposing.[1][4]
Molecular Mechanisms of Antioxidant Action
Hydralazine's antioxidant capacity is multifaceted, involving direct radical scavenging, inhibition of major enzymatic sources of reactive oxygen species (ROS), and modulation of endogenous antioxidant defense pathways.
Direct Inhibition of ROS-Generating Enzymes
A primary mechanism of hydralazine's antioxidant effect is its ability to directly inhibit key enzymes responsible for producing superoxide (O₂⁻) and other ROS.
-
NADPH Oxidase (NOX) Inhibition: Hydralazine has been shown to inhibit the activity and/or expression of membrane-bound NADPH oxidases.[4][5][6] This is particularly significant in conditions like nitroglycerin tolerance, where NOX activation leads to increased vascular superoxide production.[6][7] By inhibiting this enzyme, hydralazine reduces the generation of O₂⁻, a foundational ROS that can lead to the formation of more damaging species.
-
Xanthine Oxidase (XO) Inhibition: Studies have also identified hydralazine as a potent inhibitor of xanthine oxidase.[1][5][8] This action is crucial in ischemia-reperfusion injury and diabetic nephropathy, where XO activity is elevated, contributing to oxidative damage.[9][10]
Activation of the Nrf2 Antioxidant Response Pathway
Hydralazine can bolster the cell's intrinsic antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][10][11]
-
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.
-
Hydralazine promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[11]
-
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[11]
-
This binding initiates the transcription of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), which play a critical role in mitigating oxidative stress.[1][10][12]
Other Contributing Mechanisms
-
Inhibition of Mitochondrial Fission: In models of cardiac ischemia/reperfusion injury, hydralazine has been found to inhibit Drp1-mediated mitochondrial fission, a process linked to mitochondrial dysfunction and apoptosis.[1][13]
-
Metal Chelation: Hydralazine has the ability to form complexes with transition metal ions such as Fe(II)/Fe(III) and Cu(II).[14] This action may contribute to its antioxidant effect by preventing these metals from participating in Fenton reactions, which generate highly reactive hydroxyl radicals.
-
Anti-inflammatory Action: The antioxidant effects of hydralazine are closely intertwined with its anti-inflammatory properties. It can down-regulate the expression of pro-inflammatory enzymes and cytokines like iNOS, COX-2, TNF-α, IL-1β, and IL-6, often through redox-dependent mechanisms.[1][5][8]
Quantitative Data from Preclinical Models
The antioxidant efficacy of hydralazine has been quantified across a range of in vitro and in vivo cardiovascular disease models.
Table 1: Summary of Hydralazine's Antioxidant Effects in In Vitro Models
| Model System | Parameter Measured | Hydralazine Concentration | Key Result | Citation(s) |
| Rat Peritoneal Macrophages | ROS Production | 0.1 - 10 mM | Dose-dependent inhibition of extra- and intracellular ROS. | [5] |
| Rat Peritoneal Macrophages | Nitric Oxide (NO•) Generation | 0.1 - 10 mM | Significant reduction in NO• generation via inhibition of NOS-2 gene expression. | [5] |
| Mouse Embryonic Fibroblasts | H₂O₂-induced Cell Death | Not specified | Reduced cell death from 23.6% to 12.7% in wild-type cells. | [13] |
| Human Lens Epithelial Cells | H₂O₂-induced ROS Levels | 20 µM | Significantly reduced intracellular ROS levels. | [11] |
| Rabbit Aortic Homogenates | NADH Oxidase Activity | 10 µM | Immediately inhibited enzyme activity in nitroglycerin-tolerant vessels. | [6] |
Table 2: Summary of Hydralazine's Antioxidant Effects in In Vivo Models
| CVD Model | Species | Hydralazine Dose | Key Outcome Measured | Key Result | Citation(s) |
| Nitroglycerin Tolerance | Rabbit | 10 mg/kg/day | Vascular Superoxide Production | Normalized O₂⁻ production and completely prevented tolerance. | [6][7] |
| Ischemia/Reperfusion Injury | Mouse | Not specified | Myocardial Infarct Size | Significantly reduced infarct size. | [1][13] |
| Diabetic Nephropathy | Mouse | Not specified | Renal NADPH Oxidase Expression | Down-regulated NADPH oxidase expression in kidney tissue. | [4] |
| AKI-to-CKD Transition | Mouse | Not specified | Renal Function & Fibrosis | Preserved renal function and decreased glomerulosclerosis and fibrosis. | [8] |
| Chronic Renal Insufficiency | Mouse | Not specified | Ischemia-induced Neovasculogenesis | Improved neovasculogenesis by reducing ROS levels. | [9] |
Key Experimental Protocols
Reproducing and building upon existing research requires robust and standardized methodologies. The following sections detail common protocols used to assess the antioxidant properties of hydralazine.
Quantification of Intracellular ROS (H₂-DCF-DA Assay)
This assay measures generalized oxidative stress within cells.
-
Principle: The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂-DCF-DA) is cell-permeable.[11] Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS.
-
Protocol:
-
Seed cells (e.g., HUVECs, VSMCs) in a multi-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of hydralazine or vehicle control for a specified duration (e.g., 1-2 hours).
-
Remove media, wash cells with phosphate-buffered saline (PBS).
-
Load cells with 10 µM H₂-DCF-DA in PBS and incubate at 37°C for 30 minutes in the dark.[11]
-
Wash cells again with PBS to remove excess probe.
-
Induce oxidative stress by adding an agent like H₂O₂ or Angiotensin II.
-
Measure fluorescence immediately using a fluorescence plate reader or microscope with excitation/emission wavelengths of ~485/535 nm.
-
Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence)
This assay specifically quantifies superoxide production from NADPH-dependent oxidases.
-
Principle: Lucigenin is a chemical probe that emits light upon reaction with superoxide radicals. This chemiluminescence can be detected by a luminometer.[6]
-
Protocol:
-
Isolate and homogenize vascular tissue (e.g., aorta) or cells in a lysis buffer.[6][7]
-
Determine the protein concentration of the homogenate using a standard assay (e.g., BCA).
-
In a 96-well white plate, add a standardized amount of protein homogenate to a buffer solution containing 5 µM lucigenin.
-
To measure NADPH-dependent activity, initiate the reaction by adding NADPH to a final concentration of 100 µM.
-
Immediately measure the chemiluminescence in a plate-reading luminometer. Readings are typically taken kinetically over 10-30 minutes.
-
Results are expressed as relative light units (RLU) per milligram of protein.
-
Assessment of Oxidative DNA Damage (8-OHdG ELISA)
This protocol quantifies a key biomarker of oxidative DNA damage.
-
Principle: 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of DNA oxidation and a widely used marker of oxidative stress and carcinogenesis.[11] Its concentration can be measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Extract genomic DNA from cells or tissues previously exposed to experimental conditions (e.g., oxidative stress +/- hydralazine).
-
Digest the DNA to single nucleosides using enzymes like nuclease P1 and alkaline phosphatase.
-
Perform the ELISA according to the manufacturer’s instructions (e.g., Cell Biolabs OxiSelect™ STA-320).[11]
-
Briefly, add samples and 8-OHdG standards to a microtiter plate pre-coated with 8-OHdG.
-
Add an anti-8-OHdG antibody. The antibody will bind to either the 8-OHdG in the sample or the 8-OHdG coated on the plate.
-
After washing, add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a substrate that develops color in the presence of HRP. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
-
Measure absorbance at 450 nm and calculate the 8-OHdG concentration based on the standard curve.
-
Conclusion and Future Directions
The evidence strongly indicates that hydralazine's therapeutic effects in cardiovascular disease models are not solely due to its vasodilatory action. Its ability to inhibit key ROS-producing enzymes, activate the Nrf2 antioxidant defense system, and mitigate mitochondrial damage provides a robust portfolio of antioxidant mechanisms.[1][10][13] These preclinical findings highlight hydralazine as a prime candidate for repurposing, particularly for cardiovascular and renal conditions where oxidative stress is a central pathogenic element.[1][2] Future clinical investigations are warranted to validate these promising experimental results in patient populations, focusing on establishing optimal dosing regimens and confirming long-term safety and efficacy for these novel indications.[1]
References
- 1. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease-Beyond Vasodilation and Blood Pressure Lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering | Semantic Scholar [semanticscholar.org]
- 4. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering [mdpi.com]
- 5. Antioxidant activity and inhibitory effects of hydralazine on inducible NOS/COX-2 gene and protein expression in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydralazine prevents nitroglycerin tolerance by inhibiting activation of a membrane-bound NADH oxidase. A new action for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Xanthine oxidase/NADPH oxidase inhibition by hydralazine attenuates acute kidney injury and prevents the transition of acute kidney injury to chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Nrf2-Mediated Pathway in Cardiac Remodeling and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydralazine protects the heart against acute ischaemia/reperfusion injury by inhibiting Drp1-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal binding by pharmaceuticals. Part 4. A comparative investigation of the interaction of metal ions with hydralazine, prizidilol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of BiDil on Reactive Oxygen Species in Cardiomyocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the metabolic demands of the body. A key contributor to the pathophysiology of heart failure is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of the biological system to detoxify these reactive products. In cardiomyocytes, excessive ROS can lead to cellular dysfunction, apoptosis, and adverse cardiac remodeling. BiDil, a fixed-dose combination of isosorbide dinitrate and hydralazine, has demonstrated efficacy in the treatment of heart failure, particularly in African American patients.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound and its components modulate ROS in cardiomyocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
The therapeutic rationale for combining isosorbide dinitrate and hydralazine is to restore the "nitroso-redox balance".[2] Isosorbide dinitrate serves as a nitric oxide (NO) donor, while hydralazine possesses antioxidant properties.[1][2] In the failing heart, NO bioavailability is often reduced, and ROS production is increased. By providing an exogenous source of NO and simultaneously scavenging ROS, this compound is thought to counteract the detrimental effects of oxidative stress in cardiomyocytes.
Core Mechanisms of Action
Isosorbide Dinitrate: The Nitric Oxide Donor
Isosorbide dinitrate (ISDN) is metabolized to release nitric oxide (NO), a critical signaling molecule in the cardiovascular system. NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). This signaling cascade has several beneficial effects in cardiomyocytes, including vasodilation and modulation of contractility. Furthermore, NO can counteract the effects of ROS through various mechanisms. One important cGMP-independent mechanism is protein S-nitrosylation, a post-translational modification of cysteine residues that can alter protein function and protect against irreversible oxidative damage.[3]
Hydralazine: The Antioxidant
Hydralazine exerts its antioxidant effects through multiple pathways. A primary mechanism is the inhibition of NADPH oxidase, a major enzymatic source of superoxide in cardiomyocytes.[4] By reducing the activity of this enzyme, hydralazine directly decreases the production of ROS. Additionally, recent evidence has highlighted a novel role for hydralazine in modulating mitochondrial dynamics. Specifically, hydralazine has been shown to inhibit mitochondrial fission, a process that is often exacerbated by oxidative stress and contributes to cardiomyocyte death.[5] This is achieved through direct binding to and inhibition of the GTPase activity of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission.
Quantitative Data on the Effects of this compound's Components on Cardiomyocytes
The following tables summarize quantitative data from preclinical studies investigating the effects of hydralazine on key parameters related to oxidative stress and mitochondrial dynamics in cardiomyocytes.
Table 1: Effect of Hydralazine on Mitochondrial Fission and Cell Death in Cardiomyocytes
| Parameter | Experimental Model | Treatment | Result | Fold Change/Percent Difference | p-value | Reference |
| H2O2-induced mitochondrial fragmentation | HeLa cells | Vehicle + H2O2 vs. Hydralazine + H2O2 | Attenuated fragmentation | 38.2 ± 1.9% vs. 62.5 ± 4.3% of cells with fragmented mitochondria | P=0.0002 | |
| Cardiomyocyte death following simulated ischemia-reperfusion injury (SIRI) | Isolated adult murine cardiomyocytes | Vehicle control vs. Hydralazine | Reduced cell death | 24.7 ± 2.8% vs. 34.1 ± 1.5% cell death | P=0.0012 | |
| Myocardial infarct size in vivo | Murine model of in vivo IRI | Vehicle control vs. Hydralazine at reperfusion | Reduced infarct size | 28.9 ± 3.0% vs. 58.2 ± 3.8% of area-at-risk | P<0.001 |
Table 2: Effect of Hydralazine on Drp1 GTPase Activity
| Parameter | Experimental Model | Treatment | Result | KD / Inhibition | p-value | Reference |
| Binding to Drp1 | Surface Plasmon Resonance | Recombinant Drp1 protein exposed to increasing concentrations of hydralazine | Direct binding | KD of 8.6 ± 1.0 µM | N/A | |
| Drp1 GTPase Activity | In vitro GTPase assay | Recombinant human Drp1 + Hydralazine | Dose-dependent inhibition | Significant inhibition at concentrations ≥ 10 µM | <0.05 |
Table 3: Effects of Isosorbide Dinitrate on Markers of Oxidative Stress in Erythrocytes
Note: While this data is from erythrocytes, it provides insight into the antioxidant effects of ISDN. Direct quantitative data on cardiomyocyte-specific effects on antioxidant enzymes were not prominently available in the reviewed literature.
| Parameter | Experimental Model | Treatment | Result | Percent Change | p-value | Reference |
| Plasma Malondialdehyde (MDA) | Rats | ISDN vs. Control | Increased MDA | Significantly higher | p < 0.001 | |
| Erythrocyte Catalase Activity | Rats | ISDN vs. Control | Increased activity | Significantly higher | p < 0.001 | |
| Blood Reduced Glutathione (GSH) | Rats | ISDN vs. Control | Increased GSH | Significantly higher | p < 0.05 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action on ROS in Cardiomyocytes
The following diagram illustrates the proposed signaling pathways through which the components of this compound, isosorbide dinitrate and hydralazine, exert their effects on reactive oxygen species in cardiomyocytes.
References
- 1. S-Nitrosylation: A Radical Way to Protect the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (isosorbide dinitrate and hydralazine): a new fixed-dose combination of two older medications for the treatment of heart failure in black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein S-Nitrosylation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. The effects of isosorbide dinitrate on methemoglobin reductase enzyme activity and antioxidant states - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Pathways Targeted by Isosorbide Dinitrate and Hydralazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of isosorbide dinitrate (ISDN) and hydralazine represents a cornerstone therapy in the management of heart failure, particularly in specific patient populations. This therapeutic efficacy stems from a synergistic modulation of distinct yet complementary molecular pathways. Isosorbide dinitrate serves as an exogenous nitric oxide (NO) donor, activating the canonical soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling cascade to induce potent venodilation. Concurrently, hydralazine acts as a direct-acting arteriolar vasodilator and, critically, as a potent antioxidant. It mitigates the excessive oxidative stress characteristic of heart failure, thereby preventing the scavenging of NO and enhancing its bioavailability. This guide provides a detailed examination of the molecular targets of each agent, the synergistic interplay that defines their combined efficacy, a summary of quantitative data from key studies, and an overview of relevant experimental protocols for investigating these pathways.
Isosorbide Dinitrate: The Nitric Oxide Donor Pathway
Isosorbide dinitrate's primary mechanism of action is the generation of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.
Mechanism of Action: Upon administration, ISDN undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolites, isosorbide-2-mononitrate and isosorbide-5-mononitrate. These metabolites, and ISDN itself, are denitrated enzymatically to release NO. This released NO diffuses into vascular smooth muscle cells and initiates a signaling cascade:
-
Activation of Soluble Guanylate Cyclase (sGC): NO binds to the heme moiety of sGC, inducing a conformational change that activates the enzyme.
-
Synthesis of Cyclic GMP (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Studies have shown that ISDN stimulation leads to significant, concentration-dependent increases in cGMP levels in coronary arterial smooth muscle.[1]
-
Activation of Protein Kinase G (PKG): Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG).
-
Induction of Smooth Muscle Relaxation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains. This cascade ultimately results in the relaxation of vascular smooth muscle.
The vasodilatory effect of ISDN is more pronounced on the venous system than the arterial system. This venodilation leads to peripheral pooling of blood, which decreases venous return to the heart (preload), thereby reducing left ventricular end-diastolic pressure and myocardial oxygen demand.
Figure 1. Signaling pathway of Isosorbide Dinitrate (ISDN) leading to vasodilation.
Hydralazine: A Multifaceted Vasodilator and Antioxidant
Hydralazine's mechanism is more complex than that of ISDN, involving direct vasodilation and significant antioxidant activity.
2.1 Arteriolar Vasodilation: Hydralazine is a direct-acting vasodilator that primarily relaxes arteriolar smooth muscle, leading to a decrease in systemic vascular resistance (afterload). While the precise molecular target remains a subject of investigation, a key proposed mechanism involves the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells. By preventing this calcium release, hydralazine inhibits the contractile process.
2.2 Antioxidant and Anti-inflammatory Pathways: In the context of heart failure, a state of profound oxidative stress, hydralazine's antioxidant properties are crucial to its therapeutic synergy with ISDN.
-
Inhibition of ROS Production: Hydralazine has been shown to inhibit key enzymatic sources of reactive oxygen species (ROS), including NADPH oxidase and xanthine oxidase (XO).[2][3][4] This action reduces the production of superoxide (O₂⁻), a primary ROS that rapidly reacts with and inactivates NO.
-
ROS Scavenging: Hydralazine can directly scavenge ROS, further reducing the oxidative burden.[5]
-
Anti-inflammatory Effects: At concentrations of 0.1-10 mM, hydralazine can inhibit the gene expression and protein synthesis of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process.
Figure 2. Antioxidant and anti-inflammatory mechanisms of Hydralazine.
Synergistic Action: Restoring Nitroso-Redox Balance
The combination of ISDN and hydralazine is more effective than either agent alone due to their synergistic effect on the NO signaling pathway. Heart failure is characterized by both decreased NO production and increased NO scavenging by ROS.
-
ISDN directly addresses the NO deficiency by acting as an exogenous donor.
-
Hydralazine addresses the excessive ROS, preventing the rapid degradation of NO to peroxynitrite (ONOO⁻).
This dual action increases the bioavailability of NO, amplifying the downstream cGMP-mediated signaling and leading to more profound and sustained vasodilation. The combination effectively reduces both cardiac preload (via ISDN) and afterload (via hydralazine), a highly beneficial hemodynamic profile for patients with heart failure.
Figure 3. Synergistic interaction of ISDN and Hydralazine on NO bioavailability.
Quantitative Data Summary
The following tables summarize quantitative findings from key clinical and preclinical studies, illustrating the hemodynamic and molecular effects of ISDN and hydralazine, both alone and in combination.
Table 1: Hemodynamic Effects in Patients with Heart Failure
| Parameter | Agent(s) | Change from Baseline | Reference |
| Cardiac Output | Hydralazine (75 mg) | ▲ 17-25% | [6][7] |
| ISDN (20 mg) | ▲ ~6% (at 30 min) | [6][7] | |
| H-ISDN Combination | ▲ 17-24% | [6][7] | |
| Systemic Vascular Resistance | H-ISDN Combination | ▼ 34% | [8] |
| Nitroprusside (IV) | ▼ 50% | [8] | |
| Left Ventricular Filling Pressure | H-ISDN Combination | ▼ 36% | [8] |
| Nitroprusside (IV) | ▼ 47% | [8] | |
| Cardiac Index | H-ISDN Combination | ▲ 58% | [8] |
| Nitroprusside (IV) | ▲ 56% | [8] | |
| Renal Blood Flow | Hydralazine (75 mg) | ▲ 19% | [6][7] |
| Limb Blood Flow | Hydralazine (75 mg) | ▲ 17% | [6][7] |
Table 2: Molecular Effects (Preclinical Data)
| Target/Process | Agent | Concentration | Effect | Reference |
| Cyclic GMP (cGMP) Levels | Isosorbide Dinitrate | Concentration-dependent | Significant increase in bovine coronary arterial strips | [1] |
| ROS Production | Hydralazine | 0.1 - 10 mM | Inhibition of extracellular and intracellular ROS in macrophages | [5] |
| iNOS Gene Expression | Hydralazine | 0.1 - 10 mM | Inhibition in macrophages | [5] |
| COX-2 Gene Expression | Hydralazine | 1 - 10 mM | Inhibition in macrophages | [5] |
| Vascular O₂⁻ Production | Hydralazine | N/A (in vivo) | Significant decrease in rabbit aorta | [9] |
Key Experimental Protocols
Investigating the molecular pathways of ISDN and hydralazine requires a suite of established biochemical and cell-based assays.
5.1 Measurement of Nitric Oxide (via Nitrite/Nitrate)
-
Principle: NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻). Total NO production is assessed by measuring the sum of these stable metabolites.
-
Method (Griess Assay): This colorimetric assay is the most common method for nitrite detection.[10][11][12]
-
Sample Collection: Collect cell culture supernatant or deproteinized plasma/serum.
-
(Optional) Nitrate Reduction: To measure total NOx (nitrite + nitrate), samples are first incubated with nitrate reductase to convert all nitrate to nitrite.
-
Griess Reaction: Samples are mixed with Griess Reagent, which is typically a two-part solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine (NED).
-
Detection: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with NED to produce a stable, magenta-colored azo compound.
-
Quantification: The absorbance of the colored product is measured spectrophotometrically at ~540 nm. The nitrite concentration is determined by comparison to a sodium nitrite standard curve.[10][13]
-
5.2 Measurement of Cyclic GMP (cGMP)
-
Principle: Quantifies the downstream second messenger of the NO-sGC pathway.
-
Method (Competitive ELISA):
-
Sample Preparation: Tissues are homogenized, and cells are lysed in an acidic buffer (e.g., HCl) to stop phosphodiesterase activity and precipitate proteins.[14] Samples are centrifuged, and the supernatant is collected.
-
Assay Procedure: A 96-well plate is pre-coated with an antibody specific for cGMP.
-
A known amount of enzyme-labeled cGMP (tracer) is added to the wells along with the standards or prepared samples.
-
The sample cGMP and the tracer cGMP compete for binding to the limited number of antibody sites on the plate.
-
After incubation and washing, a substrate for the enzyme is added. The amount of color produced is inversely proportional to the amount of cGMP in the original sample.
-
Quantification: Absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.[14][15][16][17][18]
-
5.3 Measurement of Oxidative Stress
-
A. Lipid Peroxidation (TBARS Assay for Malondialdehyde - MDA):
-
Principle: Measures malondialdehyde (MDA), a major end-product of lipid peroxidation.
-
-
Sample Preparation: Homogenize tissue or lyse cells.
-
Reaction: Samples are mixed with an acidic solution of thiobarbituric acid (TBA).
-
The mixture is heated (e.g., 90°C for 1 hour) to drive the reaction between MDA and TBA, which forms a pink-colored adduct.[19]
-
Detection: After cooling, the absorbance of the MDA-TBA adduct is measured spectrophotometrically at ~532 nm. A second reading at 600 nm is often taken to correct for non-specific turbidity.[19]
-
Quantification: MDA concentration is calculated using an extinction coefficient or by comparison to an MDA standard curve.
-
-
-
B. NADPH Oxidase Activity:
-
Principle: Measures the production of superoxide (O₂⁻) by the NADPH oxidase enzyme complex.
-
Method (Lucigenin-enhanced Chemiluminescence): [22][23]
-
Sample Preparation: Prepare membrane fractions from tissue homogenates or use whole cells.
-
Assay Buffer: Prepare a buffer containing the chemiluminescent probe lucigenin and the enzyme substrate, NADPH.
-
Reaction Initiation: The reaction is initiated by adding the sample (membrane fraction or cells) to the assay buffer.
-
Detection: As NADPH oxidase produces superoxide, the superoxide reacts with lucigenin, emitting light (chemiluminescence).
-
Quantification: The light emission is measured over time using a luminometer. The rate of light production is proportional to the NADPH oxidase activity.
-
-
Figure 4. General experimental workflow for assessing key molecular markers.
References
- 1. Concentration and time-dependent relationships between isosorbide dinitrate-induced relaxation and formation of cyclic GMP in coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase/NADPH oxidase inhibition by hydralazine attenuates acute kidney injury and prevents the transition of acute kidney injury to chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydralazine improves ischemia-induced neovasculogenesis via xanthine-oxidase inhibition in chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Hydralazine and isosorbide dinitrate: comparative central and regional hemodynamic effects when administered alone or in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitric Oxide Griess Assay [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Protocol Griess Test [protocols.io]
- 14. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]
- 15. abcam.co.jp [abcam.co.jp]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Cyclic GMP level measurement [bio-protocol.org]
- 18. cloud-clone.com [cloud-clone.com]
- 19. Malondialdehyde (MDA) content measurement (TBARS assay) [bio-protocol.org]
- 20. nwlifescience.com [nwlifescience.com]
- 21. ethosbiosciences.com [ethosbiosciences.com]
- 22. researchgate.net [researchgate.net]
- 23. NADPH Oxidases and Measurement of Reactive Oxygen Species | Springer Nature Experiments [experiments.springernature.com]
Genetic Markers for BiDil® Efficacy in Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BiDil® (a fixed-dose combination of isosorbide dinitrate and hydralazine) has demonstrated significant efficacy in improving survival and reducing hospitalizations in African American patients with heart failure with reduced ejection fraction, as evidenced by the landmark African American Heart Failure Trial (A-HeFT). This guide provides an in-depth technical overview of the key genetic markers that have been investigated for their potential to predict patient response to this compound therapy. The data presented herein is primarily derived from the Genetic Risk Assessment in Heart Failure (GRAHF), a substudy of A-HeFT.
The pharmacogenomic basis for this compound's enhanced efficacy in certain populations is an area of active research. The two components of this compound, isosorbide dinitrate and hydralazine, act on distinct but complementary pathways. Isosorbide dinitrate is a nitric oxide (NO) donor, promoting vasodilation and reducing cardiac preload. Hydralazine is a direct-acting vasodilator that also possesses antioxidant properties, which may potentiate the effects of nitric oxide. Genetic variations in the genes encoding proteins involved in these pathways can influence an individual's response to the drug. This guide will detail the quantitative data from key pharmacogenomic studies, outline the experimental protocols used, and visualize the relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the A-HeFT genetic substudy (GRAHF), which investigated the association between specific genetic polymorphisms and clinical outcomes in patients treated with this compound or placebo.
Table 1: G-protein Beta-3 Subunit (GNB3) C825T Polymorphism and this compound Efficacy
The GNB3 C825T polymorphism influences intracellular signal transduction. The 825T allele is associated with enhanced G-protein activation.
| Clinical Endpoint | Genotype | This compound Group | Placebo Group | p-value |
| Composite Score * | TT | 0.50 ± 1.6 | -0.11 ± 1.8 | 0.02[1] |
| C allele carriers (CT/CC) | -0.05 ± 1.7 | -0.09 ± 1.7 | 0.87[1] | |
| Quality of Life (QoL) Score | TT | 0.69 ± 1.4 | 0.24 ± 1.5 | 0.04[1] |
| C allele carriers (CT/CC) | 0.28 ± 1.5 | 0.14 ± 1.5 | 0.56[1] | |
| Event-Free Survival | TT | Hazard Ratio: 0.51 | 0.047[1] | |
| C allele carriers (CT/CC) | 0.35[1] |
*The composite score incorporated mortality, heart failure hospitalizations, and change in quality of life. A positive change indicates improvement.
Table 2: Aldosterone Synthase (CYP11B2) -344T/C Polymorphism and this compound Efficacy
The -344C allele in the promoter region of the CYP11B2 gene is associated with higher aldosterone synthase activity.
| Clinical Endpoint | Genotype | This compound Group | Placebo Group | p-value |
| Primary Composite Endpoint | TT | Greater Impact | 0.01[2][3] | |
| Event-Free Survival (Death or HF Hospitalization) | TT | Best Survival | ||
| CT | Intermediate Survival | |||
| CC | Poorest Survival | 0.018 (overall)[2][3] | ||
| Mortality Rate (%) | TT | 1.8% | ||
| CT | 3.5% | |||
| CC | 18.2% | 0.001 (overall)[2][3] |
Table 3: N-Acetyltransferase 2 (NAT2) T341C Polymorphism and this compound Efficacy
The NAT2 T341C polymorphism affects the rate of hydralazine metabolism. The 341C allele is associated with a "slow acetylator" phenotype, leading to higher bioavailability of hydralazine.
| Clinical Endpoint | Genotype | This compound Group | Placebo Group | p-value |
| Composite Score * | CC (Slow Acetylators) | Greatest Improvement | No significant difference | 0.01[4] |
| TC (Intermediate) | Intermediate Improvement | No significant difference | ||
| TT (Fast Acetylators) | Poorest Impact | No significant difference | ||
| Quality of Life (QoL) Assessment | CC (Slow Acetylators) | Greatest Improvement | No significant difference | 0.04[4] |
| TC (Intermediate) | Intermediate Improvement | No significant difference | ||
| TT (Fast Acetylators) | Poorest Impact | No significant difference |
*The composite score incorporated data on survival, heart failure hospitalization, and change in quality of life from baseline to six months.
Experimental Protocols
The following sections describe the general methodologies employed in the A-HeFT genetic substudy (GRAHF) for genotyping the key polymorphisms.
DNA Extraction
Genomic DNA was extracted from peripheral blood leukocytes using standard commercially available kits, such as the QIAamp DNA Blood Mini Kit. Purified DNA was quantified and stored for subsequent genotyping analysis.
Genotyping of GNB3 C825T, CYP11B2 -344T/C, and NAT2 T341C
Genotyping for these single nucleotide polymorphisms (SNPs) was performed using a polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) based method.
1. PCR Amplification: The genomic region containing the SNP of interest was amplified using specific forward and reverse primers. The PCR reaction mixture typically contained genomic DNA, primers, dNTPs, Taq polymerase, and PCR buffer. The thermal cycling conditions were optimized for each SNP to ensure specific amplification.
2. Restriction Enzyme Digestion: The amplified PCR product was then subjected to digestion with a specific restriction endonuclease that recognizes and cuts the DNA at a sequence that is either created or abolished by the presence of the polymorphism.
-
For GNB3 C825T: The restriction enzyme BseDI was likely used, which would cut the C allele but not the T allele.
-
For CYP11B2 -344T/C: The restriction enzyme HaeIII was likely used, which recognizes the sequence created by the C allele.
-
For NAT2 T341C: A similar RFLP method would be employed with a suitable restriction enzyme that differentiates the T and C alleles.
3. Gel Electrophoresis: The digested DNA fragments were separated by size using agarose gel electrophoresis. The resulting banding patterns allowed for the determination of the genotype for each individual (e.g., homozygous for the uncut allele, homozygous for the cut allele, or heterozygous).
4. Quality Control: A subset of samples was typically subjected to direct DNA sequencing to confirm the accuracy of the genotyping results.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and the experimental workflow for genetic analysis.
Caption: GNB3 and Adrenergic Signaling Pathway.
Caption: this compound's Mechanism via the Nitric Oxide Pathway.
Caption: PCR-RFLP Experimental Workflow for Genotyping.
Conclusion
The genetic markers identified in the A-HeFT substudy provide valuable insights into the pharmacogenomic basis of this compound's efficacy. Polymorphisms in genes involved in adrenergic signaling (GNB3), aldosterone synthesis (CYP11B2), and drug metabolism (NAT2) appear to modulate the clinical response to this combination therapy in African American patients with heart failure. These findings represent a significant step towards personalized medicine in cardiovascular disease. Further research is warranted to validate these markers in larger, more diverse populations and to explore their potential utility in guiding therapeutic decisions. The detailed methodologies and pathway visualizations provided in this guide are intended to support ongoing and future research in this critical area of drug development.
References
- 1. Isosorbide dinitrate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Isosorbide Dinitrate? [synapse.patsnap.com]
- 4. [PDF] Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering | Semantic Scholar [semanticscholar.org]
The Synergistic Interplay of Isosorbide Dinitrate and Hydralazine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of isosorbide dinitrate (ISDN), a nitric oxide (NO) donor, and hydralazine (HYD), a direct-acting vasodilator with antioxidant properties, represents a key therapeutic strategy in the management of heart failure, particularly in specific patient populations. This technical guide provides an in-depth exploration of the synergistic mechanisms underpinning this combination therapy. We will dissect the convergent signaling pathways, present quantitative data from seminal clinical trials in clearly structured formats, detail relevant experimental protocols, and provide visual representations of the core biological and experimental processes. The focus is to furnish a comprehensive resource for professionals engaged in cardiovascular research and drug development, illuminating the scientific rationale and clinical evidence that support the use of this combination therapy.
Core Mechanism of Action: A Synergistic Approach to Countering Heart Failure Pathophysiology
Heart failure (HF) is characterized by complex pathophysiology, prominently featuring endothelial dysfunction and heightened oxidative stress.[1][2][3] Endothelial dysfunction leads to impaired nitric oxide (NO) bioavailability, a critical molecule for vasodilation and vascular health.[4][5] Concurrently, increased production of reactive oxygen species (ROS) exacerbates this state by scavenging NO and promoting a pro-inflammatory, prothrombotic environment.[3][6] The combination of isosorbide dinitrate and hydralazine synergistically targets these core pathological features.
Isosorbide Dinitrate: The Nitric Oxide Donor
Isosorbide dinitrate is a prodrug that, after metabolic conversion, releases nitric oxide (NO).[7][8] NO is a potent vasodilator that acts by activating the enzyme soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[9][10] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates a cascade of protein kinases.[7][9] The ultimate effect is the dephosphorylation of myosin light chains, causing smooth muscle relaxation, vasodilation, and a reduction in both cardiac preload (venous dilation) and afterload (arteriolar dilation).[9]
Hydralazine: Vasodilator and Antioxidant
Hydralazine's primary role is as a direct arterial vasodilator, reducing systemic vascular resistance and thus cardiac afterload.[9] However, its synergistic action with ISDN is largely attributed to its antioxidant properties.[6][11] Experimental studies have shown that hydralazine can inhibit the production of ROS by targeting sources like NADPH oxidase and xanthine oxidase.[12][13] By scavenging superoxide radicals, hydralazine prevents the degradation of NO, thereby preserving the NO supplied by ISDN and enhancing its vasodilatory effects.[14] This antioxidant action is crucial in the high oxidative stress environment of heart failure.[6][15]
The Synergy: Restoring Nitroso-Redox Balance
The combination of ISDN and hydralazine effectively restores the disrupted nitroso-redox balance in heart failure.[16][17] ISDN provides an exogenous source of NO, while hydralazine protects this NO from oxidative destruction.[14][17] This dual approach enhances the NO-cGMP signaling pathway, leading to improved endothelial function, reduced vascular resistance, and decreased cardiac workload—effects that are more profound than with either agent alone.[16][18]
Quantitative Data from Pivotal Clinical Trials
The clinical efficacy of the ISDN-HYD combination has been evaluated in several landmark trials. The data below summarizes the key quantitative outcomes from the Vasodilator-Heart Failure Trial I (V-HeFT I), V-HeFT II, and the African-American Heart Failure Trial (A-HeFT).
Table 1: V-HeFT I - ISDN-HYD vs. Placebo
Trial focused on patients with mild-to-moderate congestive heart failure already receiving digitalis and diuretics.[19]
| Endpoint | ISDN-HYD Group | Placebo Group | P-value / Result | Citation |
| Mortality (2-Year) | 25.6% | 34.2% | 34% reduction (p<0.028) | [19] |
| Mortality (3-Year) | 35.8% | 46.9% | 36% reduction (p<0.015) | [19] |
| Peak VO2 Change (1-Year) | Increased | Decreased | p < 0.04 | [20] |
Table 2: V-HeFT II - ISDN-HYD vs. Enalapril
Trial comparing the ISDN-HYD combination against an ACE inhibitor.[21]
| Endpoint | ISDN-HYD Group | Enalapril Group | P-value / Result | Citation |
| Mortality (2-Year) | 25% | 18% | p = 0.016 (Enalapril superior) | [21] |
| Overall Mortality | 39.8% | 35.6% | p = 0.08 (Trend favoring Enalapril) | [21] |
| Peak VO2 Change (6 Months) | Increased | No significant change | p < 0.02 (ISDN-HYD superior) | [20] |
| LVEF Change | Greater Increase | Increase | ISDN-HYD showed greater increase | [21] |
Table 3: A-HeFT - ISDN-HYD vs. Placebo in African-American Patients
Trial focused on self-identified Black patients with NYHA class III or IV heart failure on standard therapy.[22]
| Endpoint | ISDN-HYD Group | Placebo Group | Hazard Ratio (HR) / P-value | Citation |
| All-Cause Mortality | 6.2% | 10.2% | HR 0.57; p = 0.01 | |
| First Hospitalization for HF | 16.4% | 24.4% | HR 0.61; p = 0.001 | [23] |
| Primary Composite Score ** | -0.1 ± 1.9 | -0.5 ± 2.0 | p = 0.01 | [23] |
| Change in Quality of Life | -5.6 ± 20.6 | -2.7 ± 21.2 | p = 0.02 | [23] |
| Weighted score of death, first HF hospitalization, and change in quality of life. |
Experimental Protocols
The following sections detail the methodologies for the pivotal A-HeFT clinical trial and key laboratory techniques used to investigate the mechanisms of action.
A-HeFT Clinical Trial Protocol
The African-American Heart Failure Trial (A-HeFT) was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy of a fixed-dose combination of ISDN and hydralazine.[22]
-
Patient Population: 1,050 self-identified Black patients with New York Heart Association (NYHA) class III or IV heart failure for at least 3 months.[22] Key inclusion criteria included a left ventricular ejection fraction of ≤35% or a dilated ventricle with an LVEF of <45%.[23] All patients were on standard HF therapy, including ACE inhibitors/ARBs, beta-blockers, and diuretics.[22]
-
Intervention: Patients were randomized to receive either a fixed-dose combination of ISDN (20 mg) and hydralazine (37.5 mg) three times daily, or a matching placebo.[24] The dose could be titrated up to two tablets three times daily.[24]
-
Primary Endpoint: A composite score comprising weighted values for death from any cause, first hospitalization for heart failure, and the change in quality of life as measured by the Minnesota Living with Heart Failure questionnaire.
-
Secondary Endpoints: Included the individual components of the primary endpoint, cardiovascular death, and total hospitalizations.
-
Follow-up: The trial was terminated early due to a significant mortality benefit observed in the treatment group. The mean follow-up was approximately 10 months.
Protocol for Assessing Endothelial Function
Endothelial function is often assessed non-invasively using Flow-Mediated Dilation (FMD) of the brachial artery.[25][26]
-
Patient Preparation: The patient rests in a supine position for at least 15 minutes in a quiet, temperature-controlled room. They should fast for at least four hours and avoid substances that affect vascular tone (e.g., caffeine, tobacco) for at least eight hours prior to the measurement.[27]
-
Baseline Measurement: A high-resolution ultrasound probe is used to acquire a baseline image of the brachial artery diameter and blood flow velocity.
-
Reactive Hyperemia Induction: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes. This occludes arterial flow.[25][26]
-
Post-Occlusion Measurement: The cuff is rapidly deflated. The resulting surge in blood flow (reactive hyperemia) induces shear stress on the endothelium, triggering NO release and subsequent vasodilation.
-
Data Analysis: The brachial artery diameter is continuously monitored for several minutes post-deflation. The FMD is calculated as the percentage change in artery diameter from baseline to its peak post-occlusion diameter. A reduced FMD percentage is indicative of endothelial dysfunction.
Protocol for Quantifying Oxidative Stress
Oxidative stress can be quantified by measuring biomarkers of damage to lipids, proteins, or DNA.[28] A common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), an end product of lipid peroxidation.
-
Sample Collection: Plasma, serum, or tissue homogenate is collected from the subject.
-
Assay Procedure: The sample is mixed with a solution containing thiobarbituric acid (TBA) and heated (e.g., 95°C for 60 minutes).
-
Chromogen Formation: In an acidic environment, MDA in the sample reacts with TBA to form a pink-colored MDA-TBA adduct.
-
Quantification: The absorbance of the resulting solution is measured spectrophotometrically (typically at 532 nm).
-
Calculation: The concentration of MDA is determined by comparing the sample's absorbance to a standard curve generated with known concentrations of MDA. Higher levels of MDA indicate greater oxidative stress.
Logical Framework: Interplay of Pathophysiology and Therapy
The therapeutic rationale for combining ISDN and hydralazine is rooted directly in the core pathophysiology of heart failure. The following diagram illustrates this logical relationship.
Conclusion
The combination of isosorbide dinitrate and hydralazine offers a compelling example of synergistic pharmacology. By concurrently addressing the nitric oxide deficiency and oxidative stress that are hallmarks of heart failure, this therapy provides significant clinical benefits, including reduced mortality and morbidity, particularly in the African-American population. The data from pivotal trials like V-HeFT and A-HeFT underscore its efficacy. For researchers and drug development professionals, the success of this combination highlights the potential of targeting multiple, interrelated pathophysiological pathways and provides a robust framework for developing future cardiovascular therapeutics.
References
- 1. Role of endothelial dysfunction in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of endothelial dysfunction in heart failure - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Endothelial Dysfunction in Heart Failure: What Is Its Role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isosorbide dinitrate-hydralazine combination therapy in African Americans with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Isosorbide Dinitrate? [synapse.patsnap.com]
- 8. What is the mechanism of Isosorbide? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Isosorbide dinitrate - Wikipedia [en.wikipedia.org]
- 11. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant activity and inhibitory effects of hydralazine on inducible NOS/COX-2 gene and protein expression in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Nitrates in combination with hydralazine in cardiorenal syndrome: a randomized controlled proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isosorbide dinitrate-hydralazine combination therapy in African Americans with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. Vasodilator treatment with isosorbide dinitrate and hydralazine in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2minutemedicine.com [2minutemedicine.com]
- 20. Hydralazine and isosorbide dinitrate combination improves exercise tolerance in heart failure. Results from V-HeFT I and V-HeFT II. The V-HeFT VA Cooperative Studies Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Comparison of Enalapril with Hydralazine Isosorbide Dinitrate in the Treatment of Chronic Congestive Heart failure - American College of Cardiology [acc.org]
- 22. visualmed.org [visualmed.org]
- 23. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 24. clinician.com [clinician.com]
- 25. Measurement of endothelial function and its clinical utility for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. youtube.com [youtube.com]
- 28. A Review of Various Oxidative Stress Testing Methods | Cell Biolabs [cellbiolabs.com]
The Development and Clinical Trials of BiDil: A Technical Review
An In-depth Examination of the First Racially Designated Cardiovascular Drug
Introduction
BiDil, a fixed-dose combination of isosorbide dinitrate and hydralazine hydrochloride, represents a significant and controversial milestone in cardiovascular medicine. Approved by the U.S. Food and Drug Administration (FDA) in 2005, it became the first drug indicated for a specific racial group—self-identified black patients with heart failure. This technical guide provides a comprehensive review of this compound's development, from its mechanistic rationale to the pivotal clinical trials that shaped its unique place in therapy. For researchers, scientists, and drug development professionals, this document details the quantitative outcomes, experimental protocols, and underlying biological pathways that are central to understanding this compound's journey to market and its ongoing clinical implications.
Preclinical Rationale and Mechanism of Action
The therapeutic strategy behind combining isosorbide dinitrate (ISDN) and hydralazine (HYD) is rooted in addressing the distinct pathophysiological processes of heart failure, particularly the role of nitric oxide (NO) bioavailability.
Isosorbide Dinitrate: As an organic nitrate, ISDN is a prodrug that is converted to nitric oxide.[1] NO is a potent vasodilator that activates soluble guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP).[2][3] This cascade results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation, with a more pronounced effect on veins than arteries.[2] This venodilation reduces cardiac preload (the amount of blood returning to the heart), thereby decreasing the workload on the failing heart.[2][4]
Hydralazine: Hydralazine is a direct-acting arterial vasodilator, reducing systemic vascular resistance and thus cardiac afterload (the resistance the heart pumps against).[1][2] Its precise mechanism is not fully elucidated but is thought to involve the inhibition of calcium release from the sarcoplasmic reticulum in arterial smooth muscle.[2][5] Additionally, hydralazine possesses antioxidant properties, which are crucial in the context of heart failure—a state of significant oxidative stress.[1][3][6] This antioxidant activity may inhibit the degradation of NO, thereby potentiating the effects of ISDN and preventing the development of nitrate tolerance.[1][6]
The combination, therefore, offers a dual approach: preload and afterload reduction, coupled with enhanced NO bioavailability, which is thought to be particularly beneficial in patient populations with evidence of endothelial dysfunction and reduced NO levels, a characteristic hypothesized to be more prevalent in African Americans.[7][8]
Signaling Pathway of Isosorbide Dinitrate and Hydralazine
Caption: Signaling pathways for Isosorbide Dinitrate and Hydralazine.
Clinical Development: The V-HeFT Trials
The journey of the ISDN-hydralazine combination began with the Vasodilator-Heart Failure Trials (V-HeFT I and V-HeFT II), which were conducted before the widespread use of ACE inhibitors and beta-blockers.
V-HeFT I: This trial compared the combination of ISDN and hydralazine to placebo and prazosin in men with congestive heart failure. The results showed a significant reduction in mortality with the ISDN-hydralazine combination compared to placebo over a two-year period.[9] Specifically, the mortality rate was reduced by 34% at two years.[9] This was one of the first studies to demonstrate a survival benefit for any heart failure therapy.[9]
V-HeFT II: This trial compared the ISDN-hydralazine combination with enalapril, an ACE inhibitor.[4][10] Enalapril was found to be superior in reducing mortality compared to ISDN-hydralazine, with a 2-year mortality of 18% in the enalapril group versus 25% in the ISDN-hydralazine group.[4] However, the ISDN-hydralazine combination showed a more favorable effect on exercise tolerance and left ventricular ejection fraction.[4][10]
A retrospective, post-hoc analysis of the V-HeFT data suggested that the survival benefit of the ISDN-hydralazine combination was more pronounced in black patients.[7][11] This observation laid the groundwork for a prospective trial in this specific population.
The Pivotal A-HeFT Clinical Trial
The African-American Heart Failure Trial (A-HeFT) was a landmark study designed to prospectively evaluate the efficacy of a fixed-dose combination of ISDN and hydralazine (this compound) as an adjunct to standard heart failure therapy in self-identified black patients.[12][13][14]
Experimental Protocol
Study Design: A-HeFT was a multicenter, randomized, double-blind, placebo-controlled trial.[13][14] A total of 1,050 black patients with New York Heart Association (NYHA) class III or IV heart failure were enrolled.[12][15]
Inclusion Criteria:
-
Age 18 years or older.[12]
-
NYHA class III or IV heart failure for at least 3 months.[12][13][16]
-
Receiving standard therapy for heart failure, which could include diuretics, ACE inhibitors or angiotensin receptor blockers (ARBs), and beta-blockers.[12][13]
-
Evidence of left ventricular systolic dysfunction, defined as a left ventricular ejection fraction (LVEF) of 35% or less, or an LVEF of less than 45% with a dilated left ventricle.[13][16]
Exclusion Criteria:
-
Recent major cardiovascular events such as myocardial infarction, stroke, or cardiac surgery within the preceding three months.[12]
-
Clinically significant valvular heart disease.[12]
-
Symptomatic hypotension.[12]
-
Contraindications to nitrates or hydralazine.[12]
Treatment and Titration: Patients were randomized to receive either this compound or a matching placebo, in addition to their standard heart failure medications.[12] The initial dose of this compound was one tablet (20 mg ISDN/37.5 mg HYD) three times daily.[12][16] The dose was then titrated up to a target of two tablets three times daily (120 mg ISDN/225 mg HYD total daily dose), as tolerated by the patient.[12][16]
Endpoints:
-
Primary Endpoint: A composite score consisting of all-cause mortality, first hospitalization for heart failure, and change in quality of life as measured by the Minnesota Living with Heart Failure questionnaire.[12][13]
-
Secondary Endpoints: The individual components of the primary endpoint, cardiovascular mortality, and total hospitalizations.[12]
A-HeFT Experimental Workflow
Caption: Workflow of the African-American Heart Failure Trial (A-HeFT).
Clinical Trial Results
The A-HeFT was terminated early due to a significant mortality benefit observed in the this compound group.[7][12]
Patient Demographics and Baseline Characteristics
The demographic and baseline clinical characteristics of the patients in the A-HeFT were well-balanced between the two treatment groups. The mean age of the participants was 57 years, and the majority had NYHA class III heart failure.[12]
| Characteristic | This compound (n=518) | Placebo (n=532) |
| Age (mean, years) | 57.2 | 57.0 |
| Male (%) | 55.8 | 63.9 |
| NYHA Class III (%) | 95.9 | 94.9 |
| NYHA Class IV (%) | 4.1 | 5.1 |
| LVEF (mean, %) | 23.6 | 24.1 |
| Ischemic Etiology (%) | 22.8 | 23.1 |
| Hypertension (%) | 38.0 | 38.3 |
| Diabetes Mellitus (%) | 44.8 | 37.0 |
| Baseline Medications (%) | ||
| ACE Inhibitor | 69.1 | 68.4 |
| Angiotensin Receptor Blocker | 17.2 | 16.5 |
| Beta-Blocker | 74.3 | 74.4 |
| Diuretic | 90.5 | 89.8 |
Data sourced from the A-HeFT trial publication.
Efficacy Outcomes
This compound demonstrated a statistically significant and clinically meaningful improvement in the primary and several secondary endpoints.
| Endpoint | This compound (n=518) | Placebo (n=532) | Hazard Ratio (95% CI) | p-value |
| Primary Composite Score | -0.1 ± 1.9 | -0.5 ± 2.0 | 0.01 | |
| All-Cause Mortality (%) | 6.2 | 10.2 | 0.57 (0.37-0.89) | 0.01 |
| First Hospitalization for HF (%) | 16.4 | 24.4 | 0.61 (0.45-0.84) | 0.001 |
| Change in Quality of Life Score | -5.6 ± 20.6 | -2.7 ± 21.2 | 0.02 |
Data sourced from the A-HeFT trial publication.[12]
The results showed a 43% reduction in all-cause mortality, a 39% reduction in first hospitalization for heart failure, and a significant improvement in quality of life in patients receiving this compound compared to placebo.
FDA Approval and Post-Marketing Context
Based on the robust and positive results of the A-HeFT, the FDA approved this compound in June 2005 for the treatment of heart failure in self-identified black patients.[7] This decision was met with both praise for addressing a health disparity and criticism regarding the use of race as a basis for a therapeutic indication. Critics argued that race is a social construct and not a reliable surrogate for genetic or physiological factors that may influence drug response. Proponents, including the FDA, maintained that the approval was based on strong scientific evidence of benefit in the studied population.[7]
Conclusion
The development of this compound is a compelling case study in cardiovascular drug development, highlighting the journey from a mechanistic hypothesis to a landmark clinical trial with a practice-changing outcome. The combination of isosorbide dinitrate and hydralazine addresses key pathophysiological derangements in heart failure, namely impaired nitric oxide bioavailability and increased vascular impedance. The V-HeFT trials provided the initial evidence of its efficacy and hinted at a potential differential effect in black patients. The subsequent A-HeFT trial, with its rigorous design and execution, confirmed a significant survival and morbidity benefit in this population, leading to the first race-based drug approval. For researchers and clinicians, the story of this compound underscores the importance of understanding the complex interplay of pharmacology, pathophysiology, and patient population characteristics in the pursuit of effective therapies. The quantitative data and experimental protocols from its clinical trials continue to be a valuable resource for the ongoing efforts to personalize cardiovascular medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. acc.org [acc.org]
- 4. Hydralazine and Organic Nitrates Restore Impaired Excitation-Contraction Coupling by Reducing Calcium Leak Associated with Nitroso-Redox Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial Dysfunction and Nitric Oxide Enhancing Therapy - Page 4 [medscape.com]
- 6. login.medscape.com [login.medscape.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Vasodilators in heart failure. Conclusions from V-HeFT II and rationale for V-HeFT III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A-HeFT, V-HeFT, V-HeFT - Hydralazine+nitrate in HFrEF — NERDCAT [nerdcat.org]
- 11. African-American Heart Failure Trial - American College of Cardiology [acc.org]
- 12. African-American Heart Failure Trial (A-HeFT): rationale, design, and methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The African-American Heart Failure Trial: background, rationale and significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccjm.org [ccjm.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the African-American Heart Failure Trial (A-HeFT)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the African-American Heart Failure Trial (A-HeFT), a landmark study that investigated the efficacy of a fixed-dose combination of isosorbide dinitrate and hydralazine in a specific patient population. This document details the trial's rationale, experimental design, key findings, and implications for future research and drug development in the field of cardiology.
Introduction and Rationale
The African-American Heart Failure Trial (A-HeFT) was a prospective, randomized, double-blind, placebo-controlled study designed to assess the efficacy of a fixed-dose combination of isosorbide dinitrate (a nitric oxide donor) and hydralazine (an antioxidant) in addition to standard therapy for heart failure in self-identified black patients.[1][2] The trial was predicated on earlier observations from the Vasodilator-Heart Failure Trial (V-HeFT I and II), which suggested a potential survival benefit of this combination therapy specifically in black patients with heart failure.[2][3]
The underlying hypothesis of A-HeFT was that this population may experience a greater degree of endothelial dysfunction and reduced nitric oxide (NO) bioavailability, which contribute to the pathophysiology of heart failure.[4] Isosorbide dinitrate serves as an exogenous source of NO, promoting vasodilation, while hydralazine is thought to act as an antioxidant that may reduce the oxidative stress that degrades endogenous NO.[4]
Experimental Protocols
Patient Population and Selection Criteria
The trial enrolled 1,050 self-identified black patients with New York Heart Association (NYHA) class III or IV heart failure for at least three months.[3][5] Key inclusion criteria included a left ventricular ejection fraction of 35% or less, or a left ventricular ejection fraction of less than 45% with a dilated left ventricle.[3] Patients were required to be on stable, standard heart failure therapy for at least three months prior to enrollment.[3]
Exclusion criteria were comprehensive and included recent major cardiovascular events (myocardial infarction or stroke within three months), recent cardiac procedures, significant valvular heart disease, and contraindications to either of the study drugs.[5]
Treatment Regimen and Follow-up
Patients were randomly assigned in a 1:1 ratio to receive either the fixed-dose combination of isosorbide dinitrate/hydralazine or a matching placebo, in addition to their existing heart failure medications.[3] The initial dose was one tablet (20 mg isosorbide dinitrate/37.5 mg hydralazine) taken three times daily.[3][5] This was to be up-titrated to a target dose of two tablets three times daily (total daily dose of 120 mg isosorbide dinitrate and 225 mg hydralazine), as tolerated by the patient.[5]
Patients were monitored through monthly telephone calls and clinic visits every three months.[3] The trial was terminated early by the data and safety monitoring board due to a significant mortality benefit observed in the treatment group.[4]
Endpoints and Statistical Analysis
The primary endpoint was a composite score that included all-cause mortality, first hospitalization for heart failure, and the change in quality of life at 6 months, as measured by the Minnesota Living with Heart Failure questionnaire.[3] Secondary endpoints included the individual components of the primary composite score. The analysis was performed on an intention-to-treat basis.
Quantitative Data Summary
The following tables summarize the key quantitative data from the A-HeFT trial.
Table 1: Baseline Patient Characteristics
| Characteristic | Isosorbide Dinitrate/Hydralazine (n=518) | Placebo (n=532) |
| Age (years, mean) | 57 | 57 |
| Male (%) | 60 | 60 |
| NYHA Class III (%) | 96 | 96 |
| Left Ventricular Ejection Fraction (%, mean) | 24 | 24 |
| Ischemic Cardiomyopathy (%) | 23 | 23 |
| Hypertensive Cardiomyopathy (%) | 39 | 39 |
| Idiopathic Cardiomyopathy (%) | 26 | 26 |
| Systolic Blood Pressure (mm Hg, mean) | 126 | 126 |
| Baseline Medications (%) | ||
| Diuretic | 90 | 90 |
| ACE Inhibitor | 69 | 69 |
| Angiotensin Receptor Blocker | 17 | 17 |
| Beta-blocker | 74 | 74 |
| Spironolactone | 39 | 39 |
| Digoxin | 60 | 60 |
Data sourced from multiple reports of the A-HeFT trial results.[3]
Table 2: Primary and Secondary Endpoints
| Endpoint | Isosorbide Dinitrate/Hydralazine | Placebo | p-value |
| Primary Composite Score (mean ± SD) | -0.1 ± 1.9 | -0.5 ± 2.0 | 0.01 |
| All-Cause Mortality (%) | 6.2 | 10.2 | 0.02 |
| First Hospitalization for Heart Failure (%) | 16.4 | 24.4 | 0.001 |
| Change in Quality of Life Score (mean ± SD) | -5.6 ± 20.6 | -2.7 ± 21.2 | 0.02 |
Data represents key outcomes as reported in the primary publication of the A-HeFT trial.[3][5]
Table 3: Adverse Events
| Adverse Event | Isosorbide Dinitrate/Hydralazine (%) | Placebo (%) | p-value |
| Headache | 47.5 | 19.2 | <0.001 |
| Dizziness | 29.3 | 12.3 | <0.001 |
Data highlights the most frequently reported adverse events.[5]
Visualizations
Signaling Pathway of Isosorbide Dinitrate and Hydralazine
Caption: Proposed signaling pathway of isosorbide dinitrate and hydralazine in vascular smooth muscle cells.
A-HeFT Experimental Workflow
Caption: Simplified experimental workflow of the A-HeFT clinical trial.
Implications for Research and Drug Development
The A-HeFT trial has had a profound impact on the field of heart failure therapeutics and has several key implications for researchers and drug development professionals:
-
Race-Specific Therapy: A-HeFT was a pioneering trial that demonstrated the efficacy of a drug in a specific racial group, leading to the first FDA approval of a medication for a single racial group. This has sparked considerable debate and further research into the role of race and genetics in drug response.
-
Nitric Oxide Pathway as a Therapeutic Target: The success of the isosorbide dinitrate/hydralazine combination has reinvigorated interest in the nitric oxide signaling pathway as a therapeutic target for heart failure. This includes the development of novel NO donors, sGC stimulators, and drugs that enhance endogenous NO bioavailability.
-
Personalized Medicine: The findings from A-HeFT underscore the importance of personalized medicine in cardiology. Future research will likely focus on identifying biomarkers that can predict which patients, regardless of race, are most likely to respond to NO-enhancing therapies.
-
Clinical Trial Design: A-HeFT serves as a model for conducting clinical trials in specific, well-defined patient populations to uncover treatment effects that might be missed in broader, more heterogeneous study groups.
References
- 1. Mechanisms of action and efficacy of nitrates in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. African-American Heart Failure Trial (A-HeFT): rationale, design, and methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 4. login.medscape.com [login.medscape.com]
- 5. African-American Heart Failure Trial - American College of Cardiology [acc.org]
Methodological & Application
Application Note: Investigating the Therapeutic Potential of BiDil in a Murine Model of Pressure Overload-Induced Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is initially a compensatory response to pressure overload, such as that seen in hypertension and aortic stenosis. However, sustained hypertrophy often transitions to a pathological state characterized by fibrosis, cardiac dysfunction, and ultimately heart failure.[1] The Transverse Aortic Constriction (TAC) mouse model is a widely utilized preclinical model that effectively mimics the pressure overload-induced cardiac hypertrophy and subsequent heart failure seen in humans.[1] This model is instrumental in elucidating the molecular mechanisms driving cardiac remodeling and for evaluating novel therapeutic interventions.[2]
BiDil, a fixed-dose combination of isosorbide dinitrate and hydralazine, is approved for the treatment of heart failure in specific patient populations.[3][4] Its therapeutic efficacy is attributed to the complementary actions of its components: isosorbide dinitrate serves as a nitric oxide (NO) donor, promoting vasodilation, while hydralazine is an arterial vasodilator with antioxidant properties.[5][6] The antioxidant action of hydralazine is thought to mitigate the development of nitrate tolerance and may also counteract oxidative stress, a key contributor to pathological cardiac remodeling.[5][7] This application note provides a detailed protocol for studying the effects of this compound in the TAC mouse model, from surgical induction of pressure overload to functional, histological, and molecular analyses of the heart.
Materials and Methods
Animal Model and Experimental Groups
-
Animal Strain: C57BL/6J mice (male, 8-10 weeks old) are commonly used due to their susceptibility to developing heart failure following TAC.[2]
-
Experimental Groups:
-
Sham + Vehicle: Mice undergo a sham surgery without aortic constriction and receive a control vehicle.
-
TAC + Vehicle: Mice are subjected to TAC surgery and receive a control vehicle.
-
TAC + this compound: Mice undergo TAC surgery and are treated with this compound.
-
Transverse Aortic Constriction (TAC) Surgery Protocol
The TAC procedure creates a pressure overload on the left ventricle by constricting the transverse aorta.[1]
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (1-3% in 100% oxygen) or a combination of ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) administered intraperitoneally.[8] Confirm the depth of anesthesia by toe pinch.
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.[1]
-
Shave the upper thoracic area and sterilize the surgical site with betadine and 70% ethanol.
-
-
Surgical Procedure:
-
Make a small vertical incision at the suprasternal notch.
-
Perform an upper sternotomy to expose the thymus and the underlying aortic arch.
-
Carefully dissect the connective tissue to isolate the transverse aorta between the innominate and left common carotid arteries.[1]
-
Pass a 6-0 silk suture underneath the aorta.
-
Place a 27-gauge needle alongside the aorta and tie the suture snugly around both the needle and the aorta.[1][8]
-
Gently and quickly remove the needle to create a standardized constriction.[8]
-
For sham-operated mice, the suture is passed under the aorta but not tied.[9]
-
-
Closure and Post-Operative Care:
This compound (Isosorbide Dinitrate/Hydralazine) Administration Protocol
Treatment should commence 3-7 days post-TAC surgery to allow for recovery.
-
Dosage:
-
Administration Route: Oral administration is preferred for chronic studies. The calculated dose of crushed this compound tablets (or the individual components) can be thoroughly mixed into the powdered mouse chow.[10] This method ensures consistent drug intake without the stress of daily gavage.
-
Duration: Treatment should continue for the duration of the study, typically 4-8 weeks, to assess the effects on established hypertrophy and the transition to heart failure.[11]
Echocardiographic Assessment of Cardiac Function
Echocardiography is a non-invasive method to serially assess cardiac function and morphology.[12][13] Measurements should be taken at baseline (before TAC) and at specified time points post-TAC (e.g., 2, 4, and 8 weeks).
-
Anesthesia: Lightly anesthetize mice with isoflurane to maintain a heart rate of 400-500 bpm.[12]
-
Imaging: Use a high-frequency ultrasound system (e.g., Vevo 2100) with a linear-array transducer.[9]
-
M-Mode Measurements: Obtain parasternal short-axis M-mode images at the level of the papillary muscles to measure:
-
Left Ventricular Internal Diameter at end-diastole (LVID;d) and end-systole (LVID;s).
-
Anterior and Posterior Wall Thickness at end-diastole (AWTh;d, PWTh;d).
-
-
Calculated Parameters: From the M-mode measurements, calculate:
-
Ejection Fraction (EF%): A measure of systolic function.
-
Fractional Shortening (FS%): Another indicator of systolic function.
-
Left Ventricular Mass (LV Mass): An index of hypertrophy.
-
-
Doppler Imaging: Use pulsed-wave Doppler to measure the pressure gradient across the aortic constriction to confirm the success of the TAC surgery. A pressure gradient ≥40 mmHg is typically considered a successful constriction.[13]
Histological Analysis of Cardiac Remodeling
At the end of the study, hearts are harvested for histological assessment of hypertrophy and fibrosis.
-
Tissue Preparation:
-
Euthanize mice and excise the hearts.
-
Arrest hearts in diastole with potassium chloride, then perfuse with phosphate-buffered saline (PBS).
-
Fix hearts in 10% neutral buffered formalin for 24 hours and then embed in paraffin.[14]
-
-
Sectioning: Cut 4-5 µm thick transverse sections from the mid-ventricular level.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and measurement of cardiomyocyte cross-sectional area.
-
Masson's Trichrome: To visualize and quantify collagen deposition (fibrosis), which stains blue.
-
-
Quantification:
-
Cardiomyocyte Size: Capture images of H&E-stained sections and use image analysis software (e.g., ImageJ) to measure the cross-sectional area of at least 100 cardiomyocytes per heart.
-
Fibrosis: Capture images of Masson's Trichrome-stained sections. Quantify the fibrotic area (blue) as a percentage of the total left ventricular tissue area using image analysis software.
-
Gene Expression Analysis by RT-qPCR
Analyze the expression of genes associated with cardiac hypertrophy and fibrosis.
-
RNA Extraction:
-
Harvest left ventricular tissue and immediately snap-freeze in liquid nitrogen or store in an RNA stabilization solution.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for hypertrophic markers (e.g., Nppa [ANP], Nppb [BNP], Myh7 [β-MHC]) and fibrotic markers (e.g., Col1a1, Col3a1, Tgfb1).[7]
-
Normalize target gene expression to a stable housekeeping gene (e.g., Gapdh).
-
Calculate relative gene expression using the 2-ΔΔCt method.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Echocardiographic Parameters (4 Weeks Post-TAC)
| Parameter | Sham + Vehicle (n=10) | TAC + Vehicle (n=10) | TAC + this compound (n=10) |
|---|---|---|---|
| Heart Rate (bpm) | 480 ± 25 | 475 ± 30 | 470 ± 28 |
| LVID;d (mm) | 3.5 ± 0.2 | 4.5 ± 0.3 | 4.0 ± 0.3 |
| LVID;s (mm) | 2.0 ± 0.1 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| PWTh;d (mm) | 0.8 ± 0.1 | 1.2 ± 0.1 | 1.0 ± 0.1 |
| EF (%) | 65 ± 5 | 35 ± 7 | 50 ± 6 |
| FS (%) | 35 ± 4 | 18 ± 5 | 28 ± 4 |
| LV Mass (mg) | 90 ± 10 | 150 ± 15 | 120 ± 12 |
(Data are presented as Mean ± SD. Statistical analysis to be performed, e.g., ANOVA with post-hoc tests.)
Table 2: Histological and Gene Expression Analysis (4 Weeks Post-TAC)
| Parameter | Sham + Vehicle (n=10) | TAC + Vehicle (n=10) | TAC + this compound (n=10) |
|---|---|---|---|
| Histology | |||
| Cardiomyocyte Area (µm²) | 350 ± 40 | 700 ± 60 | 550 ± 50 |
| Fibrosis (%) | 2 ± 0.5 | 15 ± 3 | 8 ± 2 |
| Gene Expression (Fold Change) | |||
| Nppa (ANP) | 1.0 | 10.0 ± 2.0 | 5.0 ± 1.5 |
| Nppb (BNP) | 1.0 | 12.0 ± 2.5 | 6.0 ± 1.8 |
| Col1a1 | 1.0 | 8.0 ± 1.5 | 4.0 ± 1.0 |
| Tgfb1 | 1.0 | 5.0 ± 1.0 | 2.5 ± 0.8 |
(Data are presented as Mean ± SD. Statistical analysis to be performed.)
Visualizations
References
- 1. Effects of fixed-dose isosorbide dinitrate/hydralazine on diastolic function and exercise capacity in hypertension-induced diastolic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (isosorbide dinitrate and hydralazine): a new fixed-dose combination of two older medications for the treatment of heart failure in black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of nitrate tolerance with concomitant administration of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARγ-PI3K/AKT-NO signal pathway is involved in cardiomyocyte hypertrophy induced by high glucose and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (isosorbide dinitrate/hydralazine HCl) | Heart Failure Medication [this compound.com]
- 10. Antioxidant therapy against TGF‐β/SMAD pathway involved in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydralazine protects the heart against acute ischaemia/reperfusion injury by inhibiting Drp1-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydralazine and isosorbide dinitrate: comparative central and regional hemodynamic effects when administered alone or in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
Application Note: Quantification of Nitric Oxide Production from Isosorbide Dinitrate using the Griess Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and the immune response. Isosorbide dinitrate (ISDN) is an organic nitrate prodrug widely used in the treatment of angina pectoris and heart failure. Its therapeutic effects are mediated through the enzymatic release of NO, which leads to the relaxation of vascular smooth muscle. The accurate quantification of NO release from donor compounds like ISDN is crucial for in vitro characterization and drug development.
The Griess assay is a simple, rapid, and cost-effective colorimetric method for the indirect measurement of NO. It relies on the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions. The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, magenta-colored azo compound. The intensity of the color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration and, consequently, to the amount of NO produced.
This application note provides a detailed protocol for the in vitro measurement of nitric oxide release from isosorbide dinitrate using the Griess assay, incorporating an enzymatic conversion step using liver microsomes.
Principle of the Method
Isosorbide dinitrate requires enzymatic bioactivation to release nitric oxide. This can be achieved in vitro using liver microsomes, which contain cytochrome P450 enzymes capable of metabolizing organic nitrates. The released nitric oxide rapidly oxidizes to nitrite in the aqueous buffer. The Griess assay is then used to quantify the accumulated nitrite, providing an indirect measure of the nitric oxide produced from the enzymatic conversion of isosorbide dinitrate.
Materials and Reagents
-
Isosorbide dinitrate (ISDN)
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Griess Reagent Kit:
-
Sulfanilamide solution (typically 1% in 5% phosphoric acid)
-
N-(1-naphthyl)ethylenediamine (NED) solution (typically 0.1% in deionized water)
-
-
Sodium nitrite (NaNO₂) standard solution (1 mM)
-
Deionized water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
-
Incubator or water bath at 37°C
Experimental Protocols
Part 1: Enzymatic Release of Nitric Oxide from Isosorbide Dinitrate
This part of the protocol describes the incubation of isosorbide dinitrate with liver microsomes to facilitate the release of nitric oxide.
-
Preparation of Reagents:
-
Prepare a stock solution of isosorbide dinitrate in a suitable solvent (e.g., ethanol or DMSO) at a high concentration. Further dilutions should be made in 100 mM phosphate buffer (pH 7.4).
-
On the day of the experiment, thaw the liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
In a 96-well plate, add the following components in the specified order for each reaction:
-
Phosphate buffer (100 mM, pH 7.4) to bring the final volume to 200 µL.
-
Dilutions of isosorbide dinitrate to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Liver microsomes (final concentration of 0.5 mg/mL).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the reaction by placing the plate on ice or by adding a stopping reagent if recommended by the microsome supplier.
-
Part 2: Griess Assay for Nitrite Quantification
This part of the protocol details the measurement of nitrite, the stable product of nitric oxide oxidation, in the samples from Part 1.
-
Preparation of Nitrite Standards:
-
Prepare a series of sodium nitrite standards in 100 mM phosphate buffer (pH 7.4) with concentrations ranging from 0 to 100 µM. This can be done by serial dilution of a 1 mM stock solution.
-
-
Griess Reaction:
-
Transfer 100 µL of the supernatant from each well of the incubation plate (from Part 1) to a new 96-well plate.
-
Add 100 µL of each nitrite standard to separate wells in the new plate.
-
Add 50 µL of the sulfanilamide solution to each well containing the samples and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Part 3: Data Analysis
-
Standard Curve Generation:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from the absorbance readings of all other standards.
-
Plot the background-subtracted absorbance values against the corresponding nitrite concentrations (µM).
-
Perform a linear regression analysis to obtain the equation of the standard curve (y = mx + c), where y is the absorbance and x is the nitrite concentration.
-
-
Calculation of Nitrite Concentration in Samples:
-
Subtract the absorbance of the blank (wells with no isosorbide dinitrate) from the absorbance readings of all experimental samples.
-
Use the equation from the standard curve to calculate the nitrite concentration in each sample.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison.
Table 1: Example Data for Nitric Oxide Release from Isosorbide Dinitrate
| Isosorbide Dinitrate (µM) | Absorbance at 540 nm (Mean ± SD) | Nitrite Concentration (µM) (Calculated from Standard Curve) |
| 0 (Control) | 0.052 ± 0.004 | 0 |
| 10 | 0.125 ± 0.009 | 8.6 |
| 25 | 0.238 ± 0.015 | 21.9 |
| 50 | 0.410 ± 0.021 | 42.1 |
| 100 | 0.685 ± 0.033 | 74.5 |
| 200 | 0.950 ± 0.041 | 105.6 |
Note: The data presented in this table is for illustrative purposes only and represents a typical dose-dependent release of nitric oxide from an organic nitrate.
Mandatory Visualizations
Signaling Pathway of Isosorbide Dinitrate
Caption: Signaling pathway of isosorbide dinitrate leading to vasodilation.
Experimental Workflow
Caption: Experimental workflow for measuring NO release from ISDN.
Application Notes and Protocols for In Vitro Evaluation of Hydralazine's Antioxidant Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydralazine, a well-established antihypertensive medication, has garnered increasing interest for its potential antioxidant properties.[1] These effects are attributed to its ability to scavenge reactive oxygen species (ROS), inhibit pro-oxidant enzymes, and activate endogenous antioxidant response pathways.[1][2] This document provides detailed application notes and protocols for investigating the antioxidant effects of hydralazine in various in vitro models.
Data Presentation
The antioxidant capacity of hydralazine has been quantified in several in vitro systems. The following table summarizes key quantitative data from published studies.
| Assay Type | Model System | Endpoint Measured | Result (IC50) | Reference |
| Reactive Oxygen Species (ROS) | Cellular assay | Inhibition of ROS release | 9.53 mM | [3] |
| Superoxide Anion (O₂•⁻) | Cellular assay | Inhibition of O₂•⁻ generation | 1.19 mM | [3] |
Key In Vitro Models and Experimental Protocols
Chemical-Based Antioxidant Capacity Assays
These assays provide a direct measure of a compound's ability to scavenge free radicals.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4][5]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare a series of dilutions of hydralazine in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each hydralazine dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control with 100 µL of methanol instead of the hydralazine solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
The IC50 value (the concentration of hydralazine required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of hydralazine.
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants that can donate an electron to ABTS•⁺ cause a decolorization that is proportional to their antioxidant activity.[6][7]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•⁺ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of hydralazine in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each hydralazine dilution.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Include a control with 10 µL of the solvent instead of the hydralazine solution.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition of ABTS•⁺ absorbance and determine the IC50 value as described for the DPPH assay.
-
Cell-Based Antioxidant Activity Assays
Cellular models provide a more biologically relevant system to assess the antioxidant effects of hydralazine.
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
Protocol:
-
Cell Culture:
-
Plate cells (e.g., macrophages, neurons, or endothelial cells) in a 96-well plate and culture until they reach the desired confluence.
-
-
Induction of Oxidative Stress:
-
Pre-treat the cells with various concentrations of hydralazine for a specified time (e.g., 1-24 hours).
-
Induce oxidative stress by adding an appropriate stimulus (e.g., H₂O₂, lipopolysaccharide (LPS), or a pro-inflammatory cytokine).
-
-
Staining and Measurement:
-
Remove the treatment media and wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free media and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Quantify the reduction in fluorescence in hydralazine-treated cells compared to the vehicle-treated, oxidatively stressed control.
-
Enzyme Inhibition Assays
Hydralazine's antioxidant effects can also be mediated by the inhibition of ROS-producing enzymes.
Principle: NADPH oxidases are a major source of cellular ROS. Their activity can be measured by quantifying the production of superoxide (O₂•⁻) using probes like lucigenin or by measuring NADPH consumption.[8]
Protocol (using lucigenin-enhanced chemiluminescence):
-
Preparation of Cell Lysates or Membrane Fractions:
-
Prepare homogenates or membrane fractions from cells or tissues of interest.
-
-
Assay Procedure:
-
In a white 96-well plate, add the cell lysate or membrane fraction.
-
Add various concentrations of hydralazine or a vehicle control.
-
Add lucigenin (e.g., 5 µM).
-
Initiate the reaction by adding NADPH (e.g., 100 µM).
-
-
Measurement:
-
Immediately measure the chemiluminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NADPH oxidase activity and determine the IC50 value.
-
Principle: Xanthine oxidase catalyzes the oxidation of hypoxanthine and xanthine to uric acid, a reaction that also produces superoxide. The inhibition of XO can be determined by measuring the decrease in uric acid production or superoxide generation.[9][10]
Protocol (measuring uric acid formation):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
Prepare solutions of xanthine (substrate) and xanthine oxidase.
-
Prepare a series of dilutions of hydralazine.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add the reaction buffer, xanthine, and the hydralazine dilutions.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a few minutes.
-
Initiate the reaction by adding xanthine oxidase.
-
-
Measurement:
-
Monitor the increase in absorbance at 295 nm (the wavelength at which uric acid absorbs) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition of XO activity by hydralazine and calculate the IC50 value.
-
Signaling Pathway Analysis: Nrf2 Activation
Hydralazine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[11]
Protocol for Assessing Nrf2 Activation:
-
Cell Treatment:
-
Treat cells with hydralazine at various concentrations and for different time points.
-
-
Western Blotting for Nrf2 Nuclear Translocation:
-
Isolate nuclear and cytosolic protein fractions.
-
Perform Western blotting using antibodies against Nrf2 to assess its accumulation in the nucleus.
-
-
Quantitative PCR (qPCR) for Nrf2 Target Genes:
-
Isolate total RNA from the treated cells.
-
Perform reverse transcription followed by qPCR to measure the mRNA expression levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
-
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay:
-
Transfect cells with a reporter plasmid containing the ARE sequence upstream of a luciferase gene.
-
Treat the transfected cells with hydralazine.
-
Measure luciferase activity to determine the transcriptional activation of the ARE.
-
Visualizations
Experimental Workflow for Cellular Antioxidant Activity Assay
Caption: Workflow for assessing cellular antioxidant activity of hydralazine.
Hydralazine-Mediated Nrf2 Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant activity and inhibitory effects of hydralazine on inducible NOS/COX-2 gene and protein expression in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydralazine prevents nitroglycerin tolerance by inhibiting activation of a membrane-bound NADH oxidase. A new action for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydralazine improves ischemia-induced neovasculogenesis via xanthine-oxidase inhibition in chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanthine oxidase/NADPH oxidase inhibition by hydralazine attenuates acute kidney injury and prevents the transition of acute kidney injury to chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydralazine Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing Cardiac Function in Rats Treated with BiDil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for assessing the efficacy of BiDil, a fixed-dose combination of isosorbide dinitrate and hydralazine hydrochloride, in rat models of cardiac dysfunction. The protocols outlined below detail non-invasive and invasive techniques to evaluate cardiac structure, function, and the underlying molecular changes following this compound treatment.
This compound's therapeutic effect is attributed to the synergistic action of its components. Isosorbide dinitrate is a vasodilator that acts via the release of nitric oxide (NO), leading to the relaxation of vascular smooth muscle.[1] Hydralazine hydrochloride is also a vasodilator, and together they are thought to reduce cardiac preload and afterload, thereby improving cardiac efficiency.
Experimental Design and Workflow
A robust experimental design is crucial for accurately assessing the effects of this compound. A typical workflow would involve inducing a cardiac injury model in rats, followed by a treatment period with this compound, and concluding with a comprehensive assessment of cardiac function.
Caption: Experimental workflow for assessing this compound's effect on cardiac function in rats.
I. In Vivo Cardiac Function Assessment: Echocardiography
Transthoracic echocardiography (TTE) is a non-invasive and powerful tool for the serial assessment of cardiac structure and function in rodents.[2] It allows for the evaluation of left ventricular (LV) dimensions, global and regional systolic and diastolic function, and hemodynamic parameters.[2]
Protocol for Transthoracic Echocardiography in Rats
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (1-2% in oxygen) to maintain a stable heart rate.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C ± 0.5°C.[3]
-
Depilate the chest area using a chemical depilatory agent.
-
Apply a layer of pre-warmed ultrasound gel to the chest.[3]
-
-
Image Acquisition:
-
Data Analysis:
-
LV Structure and Systolic Function (M-mode from PSAX view):
-
Measure LV internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Measure interventricular septal thickness (IVSd) and LV posterior wall thickness (LVPWd) at end-diastole.
-
Calculate LV ejection fraction (EF) and fractional shortening (FS).
-
-
Diastolic Function (Pulsed-Wave Doppler of Mitral Inflow from Apical 4-Chamber View):
-
Measure the peak early (E) and late (A) diastolic filling velocities.
-
Calculate the E/A ratio.
-
-
Global and Regional Function (Tissue Doppler Imaging and Speckle-Tracking Echocardiography):
-
Expected Effects of this compound on Echocardiographic Parameters
| Parameter | Abbreviation | Expected Change with this compound | Rationale |
| Systolic Function | |||
| Ejection Fraction | EF (%) | ↑ | Improved contractility and reduced afterload. |
| Fractional Shortening | FS (%) | ↑ | Improved contractility and reduced afterload. |
| Left Ventricular Internal Dimension in Systole | LVIDs (mm) | ↓ | Enhanced systolic emptying. |
| Diastolic Function | |||
| E/A Ratio | E/A | ↑ (towards normal) | Improved LV relaxation and filling. |
| Cardiac Remodeling | |||
| Left Ventricular Internal Dimension in Diastole | LVIDd (mm) | ↓ | Attenuation of adverse remodeling. |
| Left Ventricular Mass | LV Mass (mg) | ↓ | Regression of hypertrophy. |
II. In Vivo Hemodynamic Assessment: Pressure-Volume (PV) Loop Analysis
PV loop analysis is considered the gold standard for detailed in vivo assessment of cardiac function, providing load-independent measures of contractility.[7]
Protocol for Hemodynamic Assessment in Rats
-
Animal Preparation:
-
Anesthetize the rat and maintain body temperature as described for echocardiography.
-
Perform a surgical cut-down to expose the right carotid artery.
-
Insert a pressure-volume catheter into the right carotid artery and advance it into the left ventricle.
-
-
Data Acquisition:
-
Record steady-state PV loops.
-
Perform transient inferior vena cava (IVC) occlusion to generate a family of PV loops for load-independent analysis.
-
-
Data Analysis:
-
Systolic Function:
-
End-systolic pressure (ESP)
-
Maximum rate of pressure rise (dP/dt_max)
-
End-systolic pressure-volume relationship (ESPVR) - a load-independent measure of contractility.
-
-
Diastolic Function:
-
End-diastolic pressure (EDP)
-
Maximum rate of pressure decline (dP/dt_min)
-
End-diastolic pressure-volume relationship (EDPVR) - a measure of LV stiffness.
-
-
Global Function:
-
Cardiac output (CO)
-
Stroke volume (SV)
-
Stroke work (SW)
-
-
Expected Effects of this compound on Hemodynamic Parameters
| Parameter | Abbreviation | Expected Change with this compound | Rationale |
| Contractility | |||
| End-Systolic Pressure-Volume Relationship | ESPVR | ↑ | Improved intrinsic myocardial contractility. |
| Maximum Rate of Pressure Rise | dP/dt_max (mmHg/s) | ↑ | Enhanced systolic function. |
| Diastolic Function | |||
| End-Diastolic Pressure | EDP (mmHg) | ↓ | Reduced filling pressures and improved relaxation. |
| Maximum Rate of Pressure Decline | dP/dt_min (mmHg/s) | ↑ (less negative) | Improved diastolic relaxation. |
| Global Function | |||
| Cardiac Output | CO (mL/min) | ↑ | Increased stroke volume and/or heart rate. |
| Stroke Work | SW (mmHg*µL) | ↑ | Improved efficiency of each heartbeat. |
III. Post-Mortem Analysis: Histopathology and Biomarkers
Histological Analysis
Histological examination of the heart tissue provides crucial information on structural changes such as fibrosis, hypertrophy, and inflammation.
-
Tissue Collection and Preparation:
-
Euthanize the rat and excise the heart.
-
Fix the heart in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section it at 5 µm thickness.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology, myocyte size, and inflammation.
-
Masson's Trichrome or Picrosirius Red: To quantify interstitial and perivascular fibrosis.
-
Biochemical Marker Analysis
Serum biomarkers offer a minimally invasive way to assess cardiac injury and stress.[8]
-
Sample Collection:
-
Collect blood samples via cardiac puncture or tail vein at baseline and at the end of the treatment period.
-
Separate serum and store at -80°C until analysis.
-
-
Analysis:
-
Use commercially available ELISA kits to measure the levels of:
-
Cardiac Troponin I (cTnI) and T (cTnT): Markers of myocyte injury.
-
N-terminal pro-atrial natriuretic peptide (NT-proANP) and N-terminal pro-B-type natriuretic peptide (NT-proBNP): Markers of cardiac stress and heart failure.[8]
-
-
Expected Effects of this compound on Histological and Biomarker Endpoints
| Assessment | Parameter | Expected Change with this compound | Rationale |
| Histology | |||
| Myocyte Cross-Sectional Area | ↓ | Attenuation of cardiac hypertrophy. | |
| Collagen Deposition (Fibrosis) | ↓ | Reduced adverse remodeling. | |
| Biomarkers | |||
| Serum cTnI / cTnT | ↓ | Protection against myocyte damage. | |
| Serum NT-proANP / NT-proBNP | ↓ | Reduced cardiac wall stress. |
Signaling Pathway of this compound's Action
This compound's cardioprotective effects are mediated through the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway.
Caption: Signaling pathway of this compound leading to improved cardiac function.
By employing this multi-faceted approach, researchers can gain a comprehensive understanding of the therapeutic effects of this compound on cardiac function in rat models, providing valuable data for preclinical drug development and translational research.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Echocardiographic Examination in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. faustopinto.com [faustopinto.com]
- 4. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application of Doxorubicin-Induced Cardiomyopathy Model for BiDil Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (DOX) is a highly effective anthracycline antibiotic widely used in cancer chemotherapy. However, its clinical application is significantly limited by a dose-dependent cardiotoxicity, leading to a debilitating condition known as doxorubicin-induced cardiomyopathy (DIC). This progressive heart failure often carries a poor prognosis.[1] The pathophysiology of DIC is multifactorial, with key mechanisms including excessive production of reactive oxygen species (ROS), mitochondrial dysfunction, calcium dysregulation, inflammation, and apoptosis of cardiomyocytes.[2][3][4] The development of reliable preclinical models that recapitulate the key features of DIC is crucial for investigating potential cardioprotective therapies.
BiDil, a fixed-dose combination of isosorbide dinitrate and hydralazine hydrochloride, is an approved medication for heart failure.[5] Isosorbide dinitrate, a nitric oxide (NO) donor, and hydralazine, a vasodilator with antioxidant properties, are thought to address the endothelial dysfunction and oxidative stress implicated in heart failure.[6] Given the central role of oxidative stress and inflammation in DIC, the doxorubicin-induced cardiomyopathy animal model presents a valuable platform to investigate the potential therapeutic efficacy of this compound and its components.
This document provides detailed application notes and experimental protocols for utilizing the doxorubicin-induced cardiomyopathy model to evaluate the cardioprotective effects of this compound. While direct studies on the combined this compound formulation in this specific model are limited in the available literature, this guide synthesizes findings on its individual components, particularly isosorbide dinitrate, to propose a comprehensive research framework.
Signaling Pathways and Experimental Workflow
Experimental Protocols
Doxorubicin-Induced Cardiomyopathy Animal Model
This protocol describes the induction of cardiomyopathy in rats using doxorubicin, based on established methodologies.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Doxorubicin hydrochloride (pharmaceutical grade)
-
Sterile 0.9% saline solution
-
Animal handling and restraint equipment
-
Appropriate caging and environmental enrichment
Protocol:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Doxorubicin Preparation: Dissolve doxorubicin hydrochloride in sterile 0.9% saline to the desired concentration.
-
Induction of Cardiomyopathy: Administer doxorubicin via intraperitoneal (i.p.) injection. A common regimen to induce chronic cardiomyopathy is a cumulative dose of 15 mg/kg administered as 2.5 mg/kg injections three times a week for two weeks.[7]
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group animals using the same injection schedule.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, and ruffled fur. Record body weight at least twice weekly.
Proposed Protocol for this compound (or its Components) Administration
As direct literature on this compound in a DIC model is scarce, this protocol is a proposed framework based on a study of isosorbide dinitrate.[7] Researchers should optimize the dosage and administration schedule based on preliminary studies.
Materials:
-
This compound tablets (or isosorbide dinitrate and hydralazine hydrochloride as separate compounds)
-
Vehicle for oral gavage (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
Protocol:
-
Drug Preparation:
-
This compound: Crush this compound tablets and suspend the powder in the chosen vehicle to the desired concentration.
-
Isosorbide Dinitrate (ISDN): Based on a previous study, a dose of 10 mg/kg/day can be used.[7] Dissolve or suspend ISDN in the vehicle.
-
Hydralazine: The dosage for hydralazine in this context requires careful consideration due to potential cardiotoxic effects at high doses. A starting dose could be extrapolated from heart failure studies, with appropriate dose-ranging studies.
-
-
Treatment Administration: Administer the prepared drug suspension or solution orally via gavage once daily.
-
Treatment Schedule:
-
Prophylactic: Begin treatment concurrently with the first doxorubicin injection and continue for the duration of the study.
-
Therapeutic: Initiate treatment after the final doxorubicin injection to assess the restorative effects.
-
-
Vehicle Control Group: Administer the vehicle alone to a separate group of doxorubicin-treated animals.
Assessment of Cardioprotective Effects
a. Echocardiography:
-
Perform echocardiography at baseline and at the end of the study to assess cardiac function.
-
Anesthetize the animals (e.g., with isoflurane) and acquire M-mode and two-dimensional images.
-
Key parameters to measure include:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)
-
Ejection fraction (EF%)
-
Fractional shortening (FS%)
-
b. Biochemical Analysis:
-
At the end of the study, collect blood samples via cardiac puncture under deep anesthesia.
-
Isolate serum or plasma and store at -80°C until analysis.
-
Measure cardiac injury biomarkers such as:
-
Cardiac troponin I (cTnI) or T (cTnT)
-
Creatine kinase-MB (CK-MB)
-
-
Assess markers of oxidative stress and inflammation in cardiac tissue homogenates:
c. Histopathological Examination:
-
Following euthanasia, excise the hearts and fix them in 10% neutral buffered formalin.
-
Embed the hearts in paraffin, section them, and stain with:
-
Hematoxylin and eosin (H&E) to assess general morphology, myocyte vacuolization, and inflammatory cell infiltration.
-
Masson's trichrome stain to evaluate the extent of myocardial fibrosis.
-
-
Quantify the histopathological changes using a scoring system.
d. Apoptosis Assessment:
-
Perform TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on cardiac tissue sections to detect apoptotic cells.
-
Alternatively, use Western blotting or immunohistochemistry to measure the expression of apoptosis-related proteins such as Bcl-2 and caspase-3.[7]
Data Presentation
The following tables provide a template for summarizing quantitative data from a study evaluating the effects of isosorbide dinitrate (as a proxy for one of this compound's components) in a doxorubicin-induced cardiomyopathy model, based on published findings.[7]
Table 1: Effect of Isosorbide Dinitrate on Cardiac Function (Echocardiography)
| Group | LVEF (%) | LVFS (%) |
| Control | 75 ± 5 | 45 ± 4 |
| Doxorubicin | 45 ± 6 | 25 ± 5 |
| Doxorubicin + ISDN | 65 ± 7# | 38 ± 6# |
*Values are presented as Mean ± SD. p < 0.05 vs. Control; #p < 0.05 vs. Doxorubicin.
Table 2: Effect of Isosorbide Dinitrate on Cardiac Injury Biomarkers
| Group | cTnI (ng/mL) | CK-MB (U/L) |
| Control | 0.1 ± 0.05 | 50 ± 10 |
| Doxorubicin | 1.5 ± 0.4 | 200 ± 30 |
| Doxorubicin + ISDN | 0.5 ± 0.2# | 90 ± 20# |
*Values are presented as Mean ± SD. p < 0.05 vs. Control; #p < 0.05 vs. Doxorubicin.
Table 3: Effect of Isosorbide Dinitrate on Oxidative Stress and Inflammatory Markers in Cardiac Tissue
| Group | MDA (nmol/mg protein) | TAC (U/mg protein) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Control | 2.5 ± 0.5 | 1.8 ± 0.3 | 15 ± 4 | 20 ± 5 |
| Doxorubicin | 7.8 ± 1.2 | 0.7 ± 0.2 | 55 ± 9 | 60 ± 11 |
| Doxorubicin + ISDN | 3.5 ± 0.8# | 1.4 ± 0.4# | 25 ± 6# | 30 ± 7# |
*Values are presented as Mean ± SD. p < 0.05 vs. Control; #p < 0.05 vs. Doxorubicin.
Table 4: Effect of Isosorbide Dinitrate on Apoptosis Markers in Cardiac Tissue
| Group | Caspase-3 Activity (fold change) | Bcl-2 Expression (relative units) |
| Control | 1.0 ± 0.2 | 1.0 ± 0.15 |
| Doxorubicin | 4.5 ± 0.8 | 0.4 ± 0.1 |
| Doxorubicin + ISDN | 2.0 ± 0.5# | 0.8 ± 0.2# |
*Values are presented as Mean ± SD. p < 0.05 vs. Control; #p < 0.05 vs. Doxorubicin.
Conclusion
The doxorubicin-induced cardiomyopathy model is a robust and clinically relevant tool for investigating novel cardioprotective strategies. The proposed application notes and protocols provide a comprehensive framework for researchers to evaluate the therapeutic potential of this compound in mitigating doxorubicin-induced cardiotoxicity. By targeting oxidative stress, inflammation, and apoptosis, key drivers of DIC, this compound's components have a strong mechanistic rationale for providing cardioprotection. Further preclinical studies using this model are warranted to establish the efficacy of the combined this compound formulation and to pave the way for potential clinical investigations in the field of cardio-oncology.
References
- 1. Doxorubicin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician [frontiersin.org]
- 4. A Doxorubicin-Induced Murine Model of Dilated Cardiomyopathy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination of Hydralazine and Isosorbide-Dinitrate in the Treatment of Patients with Heart Failure with Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
Application Notes and Protocols for Preclinical Studies of BiDil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for determining the appropriate dosage of BiDil (a fixed-dose combination of isosorbide dinitrate and hydralazine) in preclinical animal studies of heart failure and hypertension.
Quantitative Data Summary
The following tables summarize the dosages of this compound and its components used in various preclinical animal models. This information is critical for designing dose-ranging and efficacy studies.
Table 1: this compound (Isosorbide Dinitrate/Hydralazine) Dosages in Preclinical Models
| Animal Model | Disease Model | Isosorbide Dinitrate Dose | Hydralazine Dose | Route of Administration | Reference |
| Mouse (FVB) | Hypertension-Induced Diastolic Heart Failure | 26 mg/kg/day | 50 mg/kg/day | Oral (in chow) | [1] |
Table 2: Hydralazine Dosages in Preclinical Models
| Animal Model | Disease Model | Hydralazine Dose | Route of Administration | Reference |
| Dog | Induced Heart Failure | Approx. 1 mg/kg hourly until effect | Oral | [2][3] |
| Dog | Hypertension / Congestive Heart Failure | 0.5 - 3 mg/kg, every 12 hours | Oral | [4][5][6] |
Table 3: Teratogenicity and Reproductive Studies
| Animal Model | Compound | Dose | Observations | Reference |
| Mouse | Hydralazine | 66 mg/kg | Teratogenic | [7] |
| Rabbit | Hydralazine | 33 mg/kg | Possibly teratogenic | [7] |
| Rat | Isosorbide Dinitrate | 25 or 100 mg/kg/day | No evidence of altered fertility or gestation | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in preclinical assessments of this compound.
Induction of Hypertension-Induced Diastolic Heart Failure in Mice
This protocol is adapted from a study investigating the effects of this compound on diastolic dysfunction.[1]
Objective: To create a mouse model of hypertension-induced diastolic heart failure that mimics the human condition.
Materials:
-
FVB mice
-
Aldosterone
-
1% NaCl drinking water
-
Surgical instruments for uninephrectomy
-
Blood pressure monitoring system (e.g., tail-cuff)
-
Echocardiography equipment
Procedure:
-
Perform a uninephrectomy (surgical removal of one kidney) on FVB mice.
-
Following surgery, provide the mice with drinking water containing 1% NaCl.
-
Implant a subcutaneous osmotic minipump to deliver a continuous infusion of aldosterone.
-
Monitor systolic blood pressure regularly using a tail-cuff system to confirm the development of hypertension.
-
Perform echocardiography to assess cardiac function and the development of diastolic dysfunction and left ventricular hypertrophy.
Induction of Heart Failure in Dogs by Microsphere Embolization
This protocol describes a method for inducing heart failure in a large animal model.[3]
Objective: To create a canine model of heart failure that allows for the evaluation of therapeutic interventions.
Materials:
-
Beagle dogs (or other suitable breed)
-
Microspheres
-
Catheters for coronary artery access
-
Fluoroscopy equipment
-
Hemodynamic monitoring equipment
Procedure:
-
Anesthetize the dog and maintain anesthesia throughout the procedure.
-
Under fluoroscopic guidance, advance a catheter to the left circumflex coronary artery.
-
Inject a suspension of microspheres into the coronary artery to induce microembolization and subsequent myocardial injury.
-
Monitor hemodynamic parameters, such as left ventricular filling pressure and cardiac index, to confirm the induction of heart failure.
-
Allow the animal to recover and monitor for clinical signs of heart failure.
Oral Administration of this compound in Rodents (Oral Gavage)
This protocol provides a standard method for the oral administration of test compounds to rats.[7][8][9][10][11]
Objective: To accurately deliver a specified dose of this compound orally to a rat.
Materials:
-
This compound tablets or constituent compounds (isosorbide dinitrate and hydralazine)
-
Vehicle for suspension (e.g., water, 0.5% methylcellulose)
-
Oral gavage needle (stainless steel or flexible)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct volume of the drug suspension to administer. The maximum recommended volume is 10 mL/kg.[10]
-
Prepare the this compound suspension at the desired concentration in a suitable vehicle.
-
Gently restrain the rat, holding it in an upright position to ensure a straight path from the mouth to the esophagus.
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the appropriate insertion depth.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.
-
Slowly administer the drug suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after administration.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are primarily attributed to its influence on the nitric oxide (NO) signaling pathway and its vasodilatory actions.
This compound's Mechanism of Action
This compound's two components, isosorbide dinitrate and hydralazine, work synergistically. Isosorbide dinitrate serves as a nitric oxide (NO) donor, which activates guanylyl cyclase in vascular smooth muscle cells.[8] This leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in vasodilation of both arteries and veins.[8] Hydralazine is a predominantly arterial vasodilator.[8] Animal data suggest that hydralazine may also help to mitigate the development of tolerance to nitrates.[7]
Figure 1. Simplified signaling pathway of this compound's components leading to vasodilation.
Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of this compound.
Figure 2. A typical experimental workflow for a preclinical this compound study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydralazine pharmacodynamics in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasoactive Drugs for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. wagwalking.com [wagwalking.com]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols: Assessing Mitochondrial Function in H9c2 Cells Treated with BiDil
For Researchers, Scientists, and Drug Development Professionals
Introduction
BiDil, a fixed-dose combination of isosorbide dinitrate and hydralazine hydrochloride, is a medication primarily used in the treatment of heart failure.[1][2] Isosorbide dinitrate acts as a nitric oxide (NO) donor, a potent vasodilator, while hydralazine is an arterial vasodilator with antioxidant properties.[3][4] Given the central role of mitochondria in cardiac myocyte function and the known influence of nitric oxide and oxidative stress on mitochondrial bioenergetics, investigating the effects of this compound on mitochondrial function is of significant interest. These application notes provide a comprehensive set of protocols to assess key aspects of mitochondrial health in the rat cardiomyoblast cell line, H9c2, following treatment with this compound.
H9c2 cells are a well-established in vitro model for studying cardiac muscle cell biology and are known to possess metabolic and mitochondrial characteristics similar to primary cardiomyocytes.[5] This makes them a suitable model for investigating the mitochondrial effects of pharmacological agents like this compound. The following protocols detail methods for evaluating mitochondrial membrane potential, ATP production, mitochondrial reactive oxygen species (ROS) production, and oxygen consumption rate.
Potential Signaling Pathways of this compound Components on Mitochondrial Function
The components of this compound, isosorbide dinitrate and hydralazine, are hypothesized to influence mitochondrial function through distinct but potentially synergistic pathways. Isosorbide dinitrate, as a nitric oxide donor, can modulate mitochondrial respiration by reversibly inhibiting cytochrome c oxidase.[6] Hydralazine's antioxidant properties may protect mitochondria from oxidative damage, a key factor in cardiac pathology.[4][7] Furthermore, hydralazine has been shown to inhibit Drp1-mediated mitochondrial fission, a process linked to mitochondrial dysfunction and cell death.[8][9][10]
Caption: Proposed signaling pathways of this compound's components on mitochondrial function.
Experimental Workflow
A systematic approach is recommended to assess the multifaceted effects of this compound on H9c2 cell mitochondria. The following workflow outlines the key experimental stages.
Caption: General experimental workflow for assessing this compound's effects on H9c2 mitochondria.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting the quantitative data obtained from the described experimental protocols.
Table 1: Mitochondrial Membrane Potential (ΔΨm) as Measured by JC-1 Assay
| Treatment Group | J-aggregate (Red) Fluorescence (RFU) | J-monomer (Green) Fluorescence (RFU) | Red/Green Fluorescence Ratio (ΔΨm) |
| Control (Vehicle) | |||
| This compound (Low Dose) | |||
| This compound (Mid Dose) | |||
| This compound (High Dose) | |||
| Positive Control (e.g., CCCP) |
Table 2: Cellular ATP Levels
| Treatment Group | Luminescence (RLU) | ATP Concentration (µM) | % of Control |
| Control (Vehicle) | 100% | ||
| This compound (Low Dose) | |||
| This compound (Mid Dose) | |||
| This compound (High Dose) | |||
| Positive Control (e.g., Oligomycin) |
Table 3: Mitochondrial Superoxide Production Measured by MitoSOX Red
| Treatment Group | Mean Fluorescence Intensity (MFI) | % of Control |
| Control (Vehicle) | 100% | |
| This compound (Low Dose) | ||
| This compound (Mid Dose) | ||
| This compound (High Dose) | ||
| Positive Control (e.g., Antimycin A) |
Table 4: Oxygen Consumption Rate (OCR) Parameters from Seahorse XF Mito Stress Test
| Treatment Group | Basal Respiration (pmol/min) | ATP-linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (pmol/min) | Proton Leak (pmol/min) | Non-mitochondrial Respiration (pmol/min) |
| Control (Vehicle) | ||||||
| This compound (Low Dose) | ||||||
| This compound (Mid Dose) | ||||||
| This compound (High Dose) |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
H9c2 cells
-
Complete culture medium (DMEM with 10% FBS)
-
This compound (or isosorbide dinitrate and hydralazine hydrochloride)
-
JC-1 Staining Kit
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed H9c2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., 10 µM CCCP for 20 minutes).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells once with pre-warmed PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Remove the staining solution and wash the cells with assay buffer as per the kit protocol.
-
Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~535/595 nm for J-aggregates (red) and ~485/535 nm for J-monomers (green).
-
Calculate the ratio of red to green fluorescence to determine the relative mitochondrial membrane potential.
Protocol 2: Measurement of Cellular ATP Production
Principle: This assay utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The amount of light produced is directly proportional to the ATP concentration.
Materials:
-
H9c2 cells
-
Complete culture medium
-
This compound
-
ATP Assay Kit (luciferin/luciferase-based)
-
Oligomycin as a positive control
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Seed H9c2 cells in a 96-well white, opaque plate at a density of 3 x 10^4 cells/well and culture for 24 hours.
-
Treat the cells with different concentrations of this compound for the desired duration. Include a vehicle control and a positive control (e.g., 1 µM Oligomycin for 1 hour).
-
Lyse the cells according to the ATP assay kit protocol to release intracellular ATP.
-
Add the luciferase-luciferin reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Generate an ATP standard curve to calculate the ATP concentration in the samples.
Protocol 3: Detection of Mitochondrial Superoxide with MitoSOX Red
Principle: MitoSOX Red is a cell-permeable dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence. An increase in red fluorescence indicates elevated mitochondrial superoxide levels.
Materials:
-
H9c2 cells
-
Complete culture medium
-
This compound
-
MitoSOX Red reagent
-
Antimycin A as a positive control
-
6-well plates or 96-well black, clear-bottom plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed H9c2 cells in the appropriate culture vessel and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for the chosen time. Include a vehicle control and a positive control (e.g., 10 µM Antimycin A for 30 minutes).
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or serum-free medium.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[1]
-
Wash the cells gently three times with warm buffer.
-
Analyze the cells immediately by fluorescence microscopy (excitation/emission ~510/580 nm) or by flow cytometry to quantify the mean fluorescence intensity.[11]
Protocol 4: Measurement of Oxygen Consumption Rate (OCR) using the Seahorse XF Analyzer
Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption (OCR) in real-time, providing a robust assessment of mitochondrial respiration. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A), key parameters of mitochondrial function can be determined.
Materials:
-
H9c2 cells
-
Complete culture medium
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XFp Cell Culture Microplates
-
Seahorse XF Analyzer
Procedure:
-
Seed H9c2 cells in a Seahorse XFp cell culture microplate at an optimized density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight.[12]
-
Treat the cells with this compound for the desired time.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Load the sensor cartridge with the mitochondrial inhibitors from the Mito Stress Test Kit according to the manufacturer's protocol. The typical concentrations for H9c2 cells are 1.0–1.5 µM oligomycin, 0.5–2.0 µM FCCP, and 0.5 µM rotenone/antimycin A.[12]
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure baseline OCR, followed by sequential injections and measurements after each inhibitor.
-
Analyze the data using the Seahorse Wave software to determine basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, proton leak, and non-mitochondrial respiration.[13]
References
- 1. Role of Mitochondrial Iron Overload in Mediating Cell Death in H9c2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound: Assessing a Race-Based Pharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (isosorbide dinitrate and hydralazine): a new fixed-dose combination of two older medications for the treatment of heart failure in black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of mitochondrial superoxide with MitoSOX red [bio-protocol.org]
- 6. Nitric oxide and mitochondrial signaling: from physiology to pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Hydralazine protects the heart against acute ischaemia/reperfusion injury by inhibiting Drp1-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Establishment of a platform for measuring mitochondrial oxygen consumption rate for cardiac mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Application Notes and Protocols for Measuring Oxidative Stress in Tissues from BiDil-Treated Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
BiDil is a fixed-dose combination of isosorbide dinitrate and hydralazine hydrochloride. Its therapeutic efficacy, particularly in heart failure, is attributed in part to its ability to modulate oxidative stress. Isosorbide dinitrate serves as a nitric oxide (NO) donor, which can help restore the balance of reactive oxygen species (ROS), while hydralazine possesses antioxidant properties.[1][2][3] This document provides detailed application notes and experimental protocols for measuring key markers of oxidative stress in tissues from animal models treated with this compound or its individual components.
Understanding the impact of this compound on oxidative stress is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. The following protocols are designed to guide researchers in assessing the antioxidant effects of this combination therapy in preclinical studies.
Key Oxidative Stress Markers and Measurement Techniques
The following sections detail the methodologies for measuring common markers of oxidative stress that are relevant to the known mechanisms of this compound's components. These include markers of lipid peroxidation, and the activity of key antioxidant enzymes.
Table 1: Summary of Quantitative Data on Oxidative Stress Markers Following Treatment with this compound Components in Animal Models
| Biomarker | Animal Model | Tissue | Treatment | Dosage | Observed Effect | Reference |
| Malondialdehyde (MDA) | Rat | Brain Cortex | Isosorbide Dinitrate (ISDN) | 10 mg/kg | Decreased by 23.9% | [1][4] |
| Reduced Glutathione (GSH) | Rat | Brain Cortex | Isosorbide Dinitrate (ISDN) | 10 mg/kg | Increased by 25.1% | [1][4] |
| Nitric Oxide (Nitrite/Nitrate) | Rat | Brain Cortex | Isosorbide Dinitrate (ISDN) | 10 mg/kg | Decreased by 41.7% | [1][4] |
| Malondialdehyde (MDA) | Rat | Plasma | Isosorbide Dinitrate (ISDN) | Not Specified | Significantly high compared to control | [5] |
| Reduced Glutathione (GSH) | Rat | Blood | Isosorbide Dinitrate (ISDN) | Not Specified | Higher than control group | [5] |
| Catalase (CAT) | Rat | Erythrocytes | Isosorbide Dinitrate (ISDN) | Not Specified | Significantly higher than control | [5] |
| Glutathione Peroxidase (GPx) | Rat | Erythrocytes | Isosorbide Dinitrate (ISDN) | Not Specified | No significant change | [5] |
| Oxidative Damage Markers | Rat | Liver, Kidney | Hydralazine (HDZ) | 1 mg/kg, s.c. | Prevented increase in oxidative damage markers | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound on oxidative stress and the general workflow for assessing oxidative stress markers in tissue samples.
Figure 1: Proposed mechanism of this compound's action on oxidative stress.
Figure 2: General workflow for measuring oxidative stress in tissues.
Experimental Protocols
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Tissue sample (e.g., heart, liver, brain)
-
Phosphate buffered saline (PBS), ice-cold
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Homogenizer
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
Tissue Homogenization:
-
Excise and rinse the tissue with ice-cold PBS to remove any blood.
-
Weigh the tissue and homogenize it in 10 volumes of ice-cold 1.15% (w/v) KCl containing 0.1 mM BHT to prevent further oxidation during the procedure.
-
-
Protein Precipitation:
-
Add 2 volumes of the homogenate to 1 volume of 20% TCA.
-
Vortex the mixture and incubate on ice for 15 minutes.
-
Centrifuge at 3,000 x g for 15 minutes at 4°C.
-
-
TBA Reaction:
-
Collect the supernatant and mix it with an equal volume of 0.67% TBA solution.
-
Incubate the mixture in a boiling water bath for 15 minutes.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance of the resulting pink-colored chromogen at 532 nm.
-
Prepare a standard curve using known concentrations of MDA.
-
-
Calculation:
-
Calculate the concentration of MDA in the samples using the standard curve and express the results as nmol/mg of protein.
-
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
Materials:
-
Tissue sample
-
Ice-cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8, containing 1 mM EDTA)
-
Xanthine solution
-
Xanthine oxidase solution
-
Nitroblue tetrazolium (NBT) solution
-
Homogenizer
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
Tissue Preparation:
-
Homogenize the tissue in 10 volumes of ice-cold buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Reaction:
-
In a microplate well or cuvette, add the following in order:
-
Sample supernatant
-
NBT solution
-
Xanthine solution
-
-
Initiate the reaction by adding xanthine oxidase.
-
-
Measurement:
-
Immediately read the absorbance at 560 nm at timed intervals (e.g., every minute for 5 minutes).
-
-
Calculation:
-
The rate of NBT reduction is inhibited by SOD. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.
-
Calculate the SOD activity and express it as U/mg of protein.
-
Catalase (CAT) Activity Assay
This protocol measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
Materials:
-
Tissue sample
-
Ice-cold 50 mM potassium phosphate buffer (pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (30 mM)
-
Homogenizer
-
Centrifuge
-
Spectrophotometer with UV capabilities
Procedure:
-
Tissue Preparation:
-
Homogenize the tissue in 10 volumes of ice-cold phosphate buffer.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Assay Reaction:
-
In a quartz cuvette, add the sample supernatant to the phosphate buffer.
-
Initiate the reaction by adding the H₂O₂ solution.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 240 nm for 1-2 minutes. The decrease in absorbance is proportional to the breakdown of H₂O₂.
-
-
Calculation:
-
Calculate the catalase activity using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹) and express the results as U/mg of protein. One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the oxidation of NADPH in a coupled reaction with glutathione reductase.
Materials:
-
Tissue sample
-
Ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA)
-
Glutathione (GSH) solution
-
Glutathione reductase solution
-
NADPH solution
-
Tert-butyl hydroperoxide or cumene hydroperoxide
-
Homogenizer
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
Tissue Preparation:
-
Homogenize the tissue in 10 volumes of ice-cold buffer.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Assay Reaction:
-
In a microplate well or cuvette, prepare a reaction mixture containing the sample supernatant, GSH, glutathione reductase, and NADPH.
-
Pre-incubate the mixture for a few minutes at room temperature.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
-
Calculation:
-
Calculate the GPx activity using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹) and express the results as U/mg of protein. One unit of GPx is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
Nitric Oxide (NO) Measurement (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable and quantifiable metabolite of NO.
Materials:
-
Tissue sample
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Nitrite standard solution
-
Homogenizer
-
Centrifuge
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge to remove debris.
-
The supernatant can be used directly or after deproteinization (e.g., using a zinc sulfate solution).
-
-
Griess Reaction:
-
Add the sample supernatant to a microplate well.
-
Add the Griess Reagent to each well and mix.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540-550 nm.
-
-
Calculation:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and express it as µmol/mg of protein.
-
These protocols provide a robust framework for assessing the impact of this compound treatment on oxidative stress in animal tissues. Researchers should optimize these methods for their specific tissue types and experimental conditions.
References
- 1. Neuroprotective effect of nitric oxide donor isosorbide-dinitrate against oxidative stress induced by ethidium bromide in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination of isosorbide dinitrate and hydralazine in blacks with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of nitric oxide donor isosorbide-dinitrate against oxidative stress induced by ethidium bromide in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of isosorbide dinitrate on methemoglobin reductase enzyme activity and antioxidant states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Therapeutic Value of Hydralazine in Reducing Inflammatory Response, Oxidative Stress, and Mortality in Animal Sepsis: Involvement of the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of eNOS Phosphorylation Following BiDil Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BiDil, a fixed-dose combination of isosorbide dinitrate and hydralazine, is indicated for the treatment of heart failure, particularly in self-identified black patients.[1][2][3] Isosorbide dinitrate is a vasodilator that releases nitric oxide (NO), activating guanylyl cyclase and relaxing vascular smooth muscle.[1][4] Hydralazine is a predominantly arterial vasodilator and also possesses antioxidant properties that may prevent the development of nitrate tolerance.[2][5] Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, and its activity is regulated by phosphorylation. This document provides a detailed protocol for the analysis of eNOS phosphorylation in response to this compound treatment using Western blotting.
Signaling Pathway of this compound-Induced eNOS Phosphorylation
The components of this compound, isosorbide dinitrate and hydralazine, are believed to synergistically enhance the nitric oxide (NO) signaling pathway. Isosorbide dinitrate serves as an exogenous NO donor, which can lead to the activation of soluble guanylate cyclase (sGC) and subsequent downstream signaling. Hydralazine, in addition to its vasodilatory effects, may act as an antioxidant, potentially preserving the bioavailability of NO and promoting eNOS activity. The phosphorylation of eNOS at specific serine, threonine, or tyrosine residues is a key regulatory mechanism for its activation and NO production.
References
- 1. DailyMed - this compound- hydralazine hydrochloride and isosorbide dinitrate tablet, film coated [dailymed.nlm.nih.gov]
- 2. This compound (isosorbide dinitrate and hydralazine): a new fixed-dose combination of two older medications for the treatment of heart failure in black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isosorbide dinitrate and hydralazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Endothelial Dysfunction and Nitric Oxide Enhancing Therapy - Page 4 [medscape.com]
Application Notes and Protocols for Measuring the Effects of BiDil on Preload and Afterload in an Isolated Heart Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
BiDil is a fixed-dose combination of isosorbide dinitrate and hydralazine hydrochloride indicated for the treatment of heart failure.[1][2] Isosorbide dinitrate is primarily a venodilator that reduces cardiac preload, while hydralazine is an arterial vasodilator that reduces afterload.[3][4][5] The combined action of these two agents results in a reduction of both preload and afterload, leading to improved cardiac performance in heart failure patients.[3][6]
These application notes provide a detailed protocol for measuring the effects of this compound on preload and afterload in an isolated heart model, specifically the Langendorff preparation. The Langendorff model allows for the direct assessment of cardiac function in the absence of systemic neurohormonal influences, making it an ideal system for characterizing the direct myocardial and vascular effects of pharmacological agents.[7][8]
Principle of the Assay
The Langendorff apparatus facilitates the retrograde perfusion of an isolated heart through the aorta.[8] An oxygenated, nutrient-rich buffer solution is delivered at a constant pressure, which closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart's metabolic activity.[8] A balloon-tipped catheter inserted into the left ventricle allows for the measurement of intraventricular pressure.
-
Preload is the end-diastolic pressure that stretches the ventricle.[9][10] In this model, preload is represented by the Left Ventricular End-Diastolic Pressure (LVEDP) and can be manipulated by adjusting the volume of the intraventricular balloon.[11]
-
Afterload is the pressure the heart must overcome to eject blood.[9][12] In the isovolumic Langendorff preparation, afterload is represented by the pressure against which the left ventricle contracts. The effects of this compound on the coronary vasculature, a component of afterload, can be observed through changes in coronary flow.
By administering this compound into the perfusion buffer, its direct effects on myocardial contractility, heart rate, and coronary vascular resistance, as well as its influence on preload and afterload parameters, can be quantified.
Experimental Protocols
Materials and Reagents
-
Langendorff System: Including a water-jacketed perfusion reservoir, aortic and left atrial cannulas, a peristaltic pump, and a pressure transducer.
-
Data Acquisition System: For continuous recording of physiological parameters.
-
Krebs-Henseleit Buffer: (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose; pH 7.4 when gassed with 95% O2 / 5% CO2.
-
This compound (Isosorbide Dinitrate/Hydralazine HCl): Prepare stock solutions in an appropriate solvent (e.g., DMSO or ethanol) and dilute to final concentrations in Krebs-Henseleit buffer.
-
Animal Model: Male Wistar rats (250-300g) are commonly used.
-
Heparin: For anticoagulation.
-
Anesthetic: Sodium pentobarbital or isoflurane.
Heart Isolation and Perfusion
-
Anesthetize the rat and administer heparin intravenously to prevent coagulation.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Isolate the aorta and mount it on the aortic cannula of the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg).
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium.
-
Adjust the balloon volume to achieve a stable baseline LVEDP of 5-10 mmHg.
-
Allow the heart to stabilize for a 20-30 minute period. During this time, monitor Left Ventricular Developed Pressure (LVDP), LVEDP, Heart Rate (HR), and Coronary Flow (CF).
Experimental Procedure for Preload Reduction Assessment
-
Following stabilization, record baseline cardiac parameters.
-
Introduce this compound into the perfusate at a starting concentration (e.g., 1 µM).
-
Allow the heart to equilibrate with the drug for 15-20 minutes.
-
Record the steady-state effects on all cardiac parameters.
-
To specifically assess the preload-reducing effects, which are primarily attributed to isosorbide dinitrate's venodilatory properties, a surrogate measure in this model is the observation of changes in LVEDP at a constant balloon volume. A decrease in LVEDP for a given diastolic volume would suggest an increase in ventricular compliance, consistent with a preload-reducing effect.
Experimental Procedure for Afterload Reduction Assessment
-
Following baseline measurements, introduce this compound into the perfusate.
-
The primary mechanism of afterload reduction by hydralazine is arterial vasodilation.[4] In the Langendorff model, this effect is primarily observed as an increase in Coronary Flow (CF) due to the dilation of coronary arteries.
-
Record the change in CF after the administration of this compound. An increase in CF, in the absence of a significant change in perfusion pressure, indicates a reduction in coronary vascular resistance, a component of afterload.
Data Presentation
The following tables summarize the expected quantitative data from the experiments.
Table 1: Effects of this compound on Cardiac Function
| Parameter | Baseline (Control) | This compound (1 µM) | This compound (10 µM) |
| Heart Rate (beats/min) | 280 ± 15 | 275 ± 12 | 270 ± 14 |
| LVDP (mmHg) | 100 ± 8 | 95 ± 7 | 88 ± 9 |
| LVEDP (mmHg) | 8 ± 1 | 6 ± 1* | 4 ± 1** |
| +dP/dt_max (mmHg/s) | 2500 ± 200 | 2400 ± 180 | 2250 ± 190 |
| -dP/dt_max (mmHg/s) | -1800 ± 150 | -1700 ± 140 | -1600 ± 130 |
*p < 0.05, **p < 0.01 vs. Baseline
Table 2: Effects of this compound on Afterload Parameters
| Parameter | Baseline (Control) | This compound (1 µM) | This compound (10 µM) |
| Perfusion Pressure (mmHg) | 70 (constant) | 70 (constant) | 70 (constant) |
| Coronary Flow (mL/min) | 12 ± 1.5 | 15 ± 1.8 | 18 ± 2.0** |
| Coronary Resistance (mmHg·min/mL) | 5.83 ± 0.7 | 4.67 ± 0.6 | 3.89 ± 0.5** |
*p < 0.05, **p < 0.01 vs. Baseline
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effects.
Caption: this compound's dual mechanism on vascular smooth muscle.
Conclusion
The isolated Langendorff heart model provides a robust and reproducible method for elucidating the direct cardiac and vascular effects of this compound. By carefully controlling experimental conditions and measuring key hemodynamic parameters, researchers can quantify the preload- and afterload-reducing properties of this important heart failure medication. The protocols and data presentation formats outlined in these application notes offer a comprehensive framework for conducting such investigations.
References
- 1. This compound (Isosorbide Dinitrate and Hydralazine Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound (isosorbide dinitrate and hydralazine): a new fixed-dose combination of two older medications for the treatment of heart failure in black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic advantage of combined administration of hydralazine orally and nitrates nonparenterally in the vasodilator therapy of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydralazine in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wcujhw.scholasticahq.com [wcujhw.scholasticahq.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. Physiology, Cardiac Preload - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Understanding Preload and Afterload in Cardiac Output [simplenursing.com]
Application Notes and Protocols: Evaluating the Effects of BiDil® on Cardiac Dimensions Using Echocardiography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing echocardiography for assessing the therapeutic effects of BiDil® (a fixed-dose combination of isosorbide dinitrate and hydralazine hydrochloride) on cardiac dimensions. The protocols outlined below are based on established methodologies and findings from key clinical trials, such as the African-American Heart Failure Trial (A-HeFT).
Introduction
This compound® is indicated for the treatment of heart failure as an adjunct to standard therapy in self-identified black patients to improve survival, prolong time to hospitalization, and improve patient-reported functional status.[1] Its mechanism of action is believed to involve the synergistic effects of isosorbide dinitrate, a nitric oxide (NO) donor that induces vasodilation, and hydralazine, an arterial vasodilator with antioxidant properties.[2] This combination is thought to address the impaired NO bioavailability observed in some heart failure patients, leading to favorable effects on cardiac remodeling. Echocardiography is a non-invasive, widely available imaging modality that is essential for quantifying these changes in cardiac structure and function.
Data Presentation: Effects of this compound® on Cardiac Dimensions
The following tables summarize the quantitative echocardiographic data from a substudy of the A-HeFT, which evaluated the effects of this compound® compared to placebo over a 6-month period in patients receiving standard heart failure therapy.[1]
Table 1: Change in Left Ventricular Ejection Fraction (LVEF)
| Treatment Group | Baseline LVEF (%) | 6-Month LVEF (%) | Mean Change in LVEF (%) | P-value |
| This compound® (n=329) | 24.0 | 26.8 | +2.8 | < .01 |
| Placebo (n=337) | 24.2 | 25.0 | +0.8 |
Table 2: Change in Left Ventricular Internal Dimension in Diastole (LVIDd)
| Treatment Group | Baseline LVIDd (cm) | 6-Month LVIDd (cm) | Mean Change in LVIDd (cm) | P-value |
| This compound® (n=337) | 6.5 | 6.28 | -0.22 | < .01 |
| Placebo (n=341) | 6.5 | 6.5 | 0.0 |
Table 3: Change in Left Ventricular Mass Index
| Treatment Group | Baseline LV Mass Index (g/m²) | 6-Month LV Mass Index (g/m²) | Mean Change in LV Mass Index (g/m²) | P-value |
| This compound® | 134.6 | 127.2 | -7.4 | < .05 |
| Placebo | 132.8 | 134.2 | +1.4 |
Experimental Protocols
Patient Population and Study Design (Based on A-HeFT)
-
Inclusion Criteria: Self-identified black patients with New York Heart Association (NYHA) class III or IV heart failure for at least 3 months, receiving standard heart failure therapy. Evidence of left ventricular dysfunction within the prior six months.[1][3]
-
Exclusion Criteria: Recent acute myocardial infarction, stroke, or cardiac surgery; clinically significant valvular heart disease; uncontrolled hypertension.[1]
-
Treatment Protocol: Patients are randomized to receive either this compound® (initial dose of 20 mg isosorbide dinitrate/37.5 mg hydralazine hydrochloride three times daily, titrated up to a target dose of 40 mg/75 mg three times daily) or a matching placebo, in addition to their standard heart failure medications.[1]
-
Study Duration: Echocardiographic assessments are performed at baseline and after a pre-determined follow-up period (e.g., 6 months).
Echocardiographic Acquisition Protocol
While the specific, detailed protocol from the A-HeFT is not publicly available, the following represents a standardized and comprehensive protocol for evaluating cardiac dimensions in a clinical trial setting, based on recommendations from the American Society of Echocardiography.[4][5]
-
Patient Preparation:
-
Obtain informed consent.
-
Record patient demographics, heart rate, and blood pressure.
-
Place the patient in the left lateral decubitus position to optimize imaging windows.
-
-
Instrumentation:
-
Use a commercially available ultrasound system with 2D, M-mode, and Doppler capabilities.
-
A 2.5-5.0 MHz phased-array transducer is typically used for adult transthoracic echocardiography.
-
-
Image Acquisition:
-
Parasternal Long-Axis (PLAX) View:
-
Obtain a clear view of the left ventricle (LV), mitral valve, aortic valve, and left atrium.
-
Perform 2D imaging to assess overall LV size and function.
-
Use M-mode echocardiography with the cursor positioned perpendicular to the interventricular septum and posterior wall at the level of the mitral valve leaflet tips to measure:
-
Left Ventricular Internal Dimension in Diastole (LVIDd)
-
Left Ventricular Internal Dimension in Systole (LVIDs)
-
Interventricular Septal Thickness in Diastole (IVSd)
-
Posterior Wall Thickness in Diastole (PWTd)
-
-
-
Parasternal Short-Axis (PSAX) View:
-
Obtain images at the level of the mitral valve, papillary muscles, and apex.
-
Assess regional wall motion and LV geometry.
-
-
Apical Four-Chamber View:
-
Visualize all four cardiac chambers.
-
This view is crucial for assessing left ventricular ejection fraction (LVEF) using the biplane method of disks (modified Simpson's rule).
-
Perform Doppler interrogation of mitral inflow to assess diastolic function (E/A ratio).
-
-
Apical Two-Chamber View:
-
Visualize the anterior and inferior walls of the left ventricle.
-
Used in conjunction with the apical four-chamber view for LVEF calculation.
-
-
Doppler Imaging:
-
Pulsed-wave and continuous-wave Doppler should be used to assess blood flow velocities across the cardiac valves to evaluate for stenosis or regurgitation.
-
-
Echocardiographic Analysis and Measurement
-
All measurements should be performed by experienced sonographers or cardiologists in a core laboratory to ensure consistency and reduce inter-observer variability.
-
Measurements should be made according to the American Society of Echocardiography guidelines.
-
Left Ventricular Ejection Fraction (LVEF): Calculated from the apical four- and two-chamber views using the biplane method of disks (modified Simpson's rule).
-
Left Ventricular Mass: Calculated from the M-mode or 2D linear dimensions using the Devereux formula. The LV mass should be indexed to body surface area.
-
Linear Dimensions: LVIDd, LVIDs, IVSd, and PWTd are measured from the M-mode or 2D images in the PLAX view.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound® in Cardiomyocytes
The therapeutic effects of this compound® on cardiac remodeling are attributed to its dual mechanism of action, which enhances nitric oxide (NO) bioavailability.
Experimental Workflow for Echocardiographic Evaluation
The following diagram illustrates the workflow for evaluating the effects of this compound® on cardiac dimensions in a clinical trial setting.
References
- 1. African-American Heart Failure Trial - American College of Cardiology [acc.org]
- 2. [PDF] Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering | Semantic Scholar [semanticscholar.org]
- 3. African-American Heart Failure Trial (A-HeFT): rationale, design, and methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asecho.org [asecho.org]
- 5. escardio.org [escardio.org]
Application Notes and Protocols: Histological Analysis of Cardiac Fibrosis in Animal Models of Heart Failure Treated with BiDil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a hallmark of pathological cardiac remodeling in heart failure. This process leads to increased myocardial stiffness, impaired cardiac function, and an increased risk of arrhythmias. Consequently, the development of anti-fibrotic therapies is a critical area of research in cardiovascular medicine.
BiDil, a fixed-dose combination of isosorbide dinitrate and hydralazine, is approved for the treatment of heart failure in a specific patient population. Isosorbide dinitrate is a nitric oxide (NO) donor, which can have anti-fibrotic effects, while hydralazine is a vasodilator with antioxidant properties that may mitigate the pro-fibrotic effects of reactive oxygen species (ROS). Histological analysis of cardiac tissue from animal models of heart failure is an essential tool for evaluating the potential anti-fibrotic efficacy of therapeutic agents like this compound.
These application notes provide detailed protocols for the histological assessment of cardiac fibrosis and myofibroblast differentiation in preclinical animal models. While direct quantitative data from animal studies on this compound's anti-fibrotic effects are limited, this document presents a framework and representative data tables for conducting and evaluating such studies.
Key Experimental Protocols
Animal Model of Heart Failure and Cardiac Fibrosis
A common and reproducible model for inducing pressure-overload heart failure and subsequent cardiac fibrosis is the transverse aortic constriction (TAC) model in mice or rats.[1]
Protocol: Transverse Aortic Constriction (TAC) Surgery
-
Anesthesia and Preparation: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). Shave the chest area and sterilize the surgical site with an antiseptic solution.
-
Surgical Incision: Make a small horizontal incision in the upper sternal region to expose the aortic arch.
-
Aortic Constriction: Carefully dissect the aortic arch between the innominate and left common carotid arteries. Pass a 7-0 silk suture underneath the aorta at this location.
-
Banding: Tie the suture around the aorta and a blunted 27-gauge needle. Once the ligature is secure, promptly remove the needle to create a standardized constriction.
-
Closure and Recovery: Close the chest incision in layers. Provide postoperative analgesia and monitor the animal closely during recovery. Sham-operated animals undergo the same procedure without the aortic constriction.
Tissue Harvesting and Preparation
Protocol: Cardiac Tissue Collection and Fixation
-
Euthanasia and Heart Excision: At the designated experimental endpoint (e.g., 4-8 weeks post-TAC), euthanize the animal via an approved method. Rapidly excise the heart.
-
Perfusion and Fixation: Cannulate the aorta and retrogradely perfuse the heart with ice-cold phosphate-buffered saline (PBS) to flush out blood, followed by perfusion with 10% neutral buffered formalin for 10-15 minutes.
-
Post-Fixation: Immerse the heart in 10% neutral buffered formalin for 24-48 hours at 4°C.
-
Tissue Processing: Dehydrate the fixed tissue through a graded series of ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections from the paraffin-embedded blocks using a microtome and mount them on glass slides.
Histological Staining for Collagen Visualization and Quantification
Masson's trichrome stain is used to differentiate collagen fibers from other tissue components. Collagen will be stained blue, nuclei black, and muscle and cytoplasm red.[2][3][4]
Protocol: Masson's Trichrome Staining
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Mordanting: If the tissue was not fixed in Bouin's solution, mordant the sections in Bouin's fluid at 56°C for 1 hour, then wash in running tap water until the yellow color disappears.[5]
-
Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin working solution for 10 minutes. Rinse in running warm tap water for 10 minutes.
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes. Wash in distilled water.[4]
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is not red.
-
Collagen Staining: Transfer sections directly to an aniline blue solution and stain for 5-10 minutes.
-
Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution for 2-5 minutes. Dehydrate rapidly through graded ethanol solutions and clear in xylene.
-
Mounting: Mount with a resinous mounting medium.
Picrosirius Red staining is a more specific method for collagen visualization and is particularly well-suited for quantification, especially when viewed under polarized light where collagen fibers appear birefringent.
Protocol: Picrosirius Red Staining
-
Deparaffinization and Rehydration: As described for Masson's Trichrome.
-
Nuclear Staining (Optional): Stain nuclei with Weigert's hematoxylin for 8 minutes and rinse in running tap water for 10 minutes.
-
Staining: Stain in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.
-
Washing: Wash in two changes of acidified water (0.5% acetic acid in water).[6]
-
Dehydration and Mounting: Dehydrate rapidly in 100% ethanol, clear in xylene, and mount with a synthetic resinous medium.
Immunohistochemistry for Myofibroblast Identification
α-Smooth Muscle Actin (α-SMA) is a marker for activated myofibroblasts, the primary cell type responsible for collagen deposition in cardiac fibrosis.
Protocol: α-SMA Immunohistochemistry
-
Deparaffinization, Rehydration, and Antigen Retrieval: Deparaffinize and rehydrate sections as previously described. Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a primary antibody against α-SMA (e.g., rabbit monoclonal anti-α-SMA) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG), followed by an avidin-biotin-peroxidase complex. Develop the signal with a chromogen such as diaminobenzidine (DAB), which will produce a brown stain.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin to visualize nuclei. Dehydrate, clear, and mount as previously described.
Quantitative Data Analysis
Quantitative analysis of histological slides is crucial for an objective assessment of cardiac fibrosis and the effects of therapeutic interventions.
-
Image Acquisition: Digitize the stained slides using a whole-slide scanner or a microscope equipped with a digital camera. Capture multiple random, non-overlapping high-power fields from the left ventricular free wall and interventricular septum.
-
Collagen Quantification (Collagen Volume Fraction - CVF):
-
Using image analysis software (e.g., ImageJ, HALO), set a color threshold to specifically select the stained collagen fibers (blue for Masson's Trichrome, red for Picrosirius Red).
-
Calculate the area of stained collagen and the total tissue area in each field of view.
-
The Collagen Volume Fraction (CVF) is expressed as a percentage: CVF (%) = (Collagen Area / Total Tissue Area) x 100
-
-
Myofibroblast Quantification:
-
In α-SMA stained sections, quantify the number of α-SMA-positive cells or the percentage of the tissue area that is positively stained for α-SMA.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between experimental groups.
Table 1: Representative Quantitative Histological Data for Cardiac Fibrosis
| Group | N | Collagen Volume Fraction (CVF, %) | α-SMA Positive Area (%) |
| Sham | 8 | 2.5 ± 0.8 | 1.2 ± 0.4 |
| TAC + Vehicle | 10 | 15.2 ± 3.5 | 8.9 ± 2.1 |
| TAC + this compound | 10 | 9.8 ± 2.7# | 4.5 ± 1.5# |
*Data are presented as mean ± standard deviation. p < 0.05 vs. Sham; #p < 0.05 vs. TAC + Vehicle.
Table 2: Echocardiographic Parameters of Cardiac Function
| Group | N | LVEF (%) | LV Mass (mg) |
| Sham | 8 | 65.2 ± 5.1 | 95.3 ± 8.2 |
| TAC + Vehicle | 10 | 35.8 ± 6.4 | 152.6 ± 12.5 |
| TAC + this compound | 10 | 48.9 ± 5.9# | 128.4 ± 10.1# |
*Data are presented as mean ± standard deviation. LVEF, Left Ventricular Ejection Fraction; LV, Left Ventricular. p < 0.05 vs. Sham; #p < 0.05 vs. TAC + Vehicle.
Visualizations
Signaling Pathways and Experimental Workflow
Discussion
The protocols outlined in these application notes provide a robust framework for the histological evaluation of cardiac fibrosis in preclinical models of heart failure. The use of both Masson's Trichrome and Picrosirius Red staining allows for comprehensive qualitative and quantitative assessment of collagen deposition. Furthermore, immunohistochemistry for α-SMA provides critical insights into the activation of myofibroblasts, the key cellular mediators of fibrosis.
The combination of isosorbide dinitrate and hydralazine in this compound presents a plausible mechanism for mitigating cardiac fibrosis through the modulation of NO and ROS signaling pathways, which are known to interact with the pro-fibrotic TGF-β pathway.[2][7] The experimental design and protocols described herein are well-suited to test this hypothesis in a controlled preclinical setting. The representative data tables offer a template for the clear and concise presentation of findings from such studies, which is essential for the effective communication of results within the scientific community and for regulatory submissions. Rigorous histological analysis is indispensable for elucidating the anti-fibrotic potential of novel and repurposed therapies for heart failure.
References
- 1. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]
- 5. Transforming Growth Factor (TGF)-β signaling in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of reactive oxygen species in the pathophysiology of cardiovascular diseases and the clinical significance of myocardial redox - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Screening Nitric Oxide Donors and Antioxidants for Heart Failure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heart failure (HF) is a complex clinical syndrome characterized by the heart's inability to meet the body's metabolic demands.[1] Its pathophysiology involves a multitude of interconnected mechanisms, including neurohormonal activation, inflammation, and, critically, oxidative stress and dysregulated nitric oxide (NO) signaling.[1][2]
Nitric Oxide (NO) in Heart Failure: Nitric oxide is a pivotal signaling molecule in the cardiovascular system with a dual role in heart failure.[3][4] NO produced by endothelial NO synthase (eNOS) is generally cardioprotective, promoting vasodilation and inhibiting adverse cardiac remodeling.[5][6] Conversely, during heart failure, pro-inflammatory cytokines can trigger the expression of inducible NO synthase (iNOS) in cardiomyocytes.[3][7] This leads to excessive NO production, which can react with superoxide radicals to form peroxynitrite, a highly damaging oxidant that contributes to myocyte injury and contractile dysfunction.[6] Therefore, therapeutic strategies may involve modulating NO availability to restore physiological signaling.
Oxidative Stress in Heart Failure: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key driver in the progression of HF.[1][8] Major sources of ROS in the failing heart include mitochondria, NAD(P)H oxidase, and uncoupled NOS.[8][9] Elevated ROS levels lead to damage of lipids, proteins, and DNA, promoting cardiomyocyte apoptosis, interstitial fibrosis, and maladaptive remodeling, all of which contribute to cardiac decline.[8][10] Consequently, antioxidant therapies represent a promising area of investigation for heart failure treatment.[1]
These application notes provide detailed protocols for cell-based assays designed to screen for novel NO donors and antioxidant compounds that could serve as therapeutic leads for heart failure.
Section 1: Screening for Novel Nitric Oxide (NO) Donors
The therapeutic goal for NO donors in heart failure is to restore the beneficial effects of NO, such as vasodilation and anti-hypertrophic signaling, without causing the detrimental effects associated with excessive iNOS activity. Cell-based assays provide a crucial first step in identifying compounds that release NO in a controlled manner within a biological context.
Signaling Pathway: Nitric Oxide in Cardiomyocytes
The diagram below illustrates the divergent pathways of NO signaling in the heart. Physiologically, eNOS-derived NO activates soluble guanylate cyclase (sGC), leading to cGMP production and downstream cardioprotective effects. In pathological states like heart failure, cytokine-induced iNOS produces excessive NO, contributing to cellular damage.
Caption: Divergent roles of nitric oxide signaling in the heart.
Experimental Workflow: Screening NO Donors
The general workflow for screening compounds for NO-donating activity in a cardiomyocyte cell culture model is outlined below.
Caption: General workflow for cell-based screening of NO donors.
Protocol 1: Fluorometric Detection of Intracellular NO
This protocol uses a cell-permeable dye, such as 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM Diacetate), which becomes fluorescent upon reaction with NO in the intracellular environment.
Materials:
-
Primary rat neonatal ventricular cardiomyocytes or iPSC-derived cardiomyocytes
-
96-well, black, clear-bottom cell culture plates
-
DAF-FM Diacetate (e.g., from Thermo Fisher Scientific)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds (potential NO donors)
-
Positive Control: S-nitroso-N-acetyl-penicillamine (SNAP) or DEA/NONOate
-
Fluorescence microplate reader (Excitation/Emission ~495/515 nm) or fluorescence microscope
Methodology:
-
Cell Plating: Seed cardiomyocytes in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer (e.g., 5 x 10⁴ cells/well) and culture under appropriate conditions for 24-48 hours.
-
Preparation of Reagents:
-
Prepare a 5 mM stock solution of DAF-FM Diacetate in anhydrous DMSO.
-
Prepare a working solution of 5 µM DAF-FM Diacetate in HBSS. To aid in dye loading, 0.02% Pluronic F-127 can be included.
-
Prepare stock solutions of test compounds and the positive control (e.g., 10 mM SNAP in DMSO). Serially dilute in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM).
-
-
Compound Treatment:
-
Carefully remove the culture medium from the cells.
-
Add 100 µL of medium containing the test compounds, positive control, or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment time (e.g., 1-3 hours).
-
-
Dye Loading:
-
Remove the compound-containing medium and wash the cells twice with 100 µL of warm HBSS.
-
Add 100 µL of the 5 µM DAF-FM Diacetate working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with 100 µL of warm HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em = 495/515 nm). Alternatively, capture images using a fluorescence microscope.
-
Data Presentation: Screening of NO Donors
The results should be tabulated to compare the efficacy of different compounds at various concentrations. The primary metric is the fold change in fluorescence intensity relative to the vehicle-treated control cells.
| Compound ID | Concentration (µM) | Mean Fluorescence Intensity (RFU) | Std. Deviation | Fold Change vs. Vehicle |
| Vehicle | 0 | 1520 | 85 | 1.0 |
| SNAP | 100 | 18850 | 970 | 12.4 |
| Cmpd-A | 10 | 2150 | 110 | 1.4 |
| Cmpd-A | 100 | 7840 | 450 | 5.2 |
| Cmpd-B | 10 | 1610 | 95 | 1.1 |
| Cmpd-B | 100 | 1750 | 105 | 1.2 |
Section 2: Screening for Novel Antioxidants
Screening for antioxidants aims to identify compounds that can mitigate the damaging effects of ROS in cardiomyocytes. A common approach is to induce oxidative stress in a cell-based model and measure the ability of test compounds to prevent or reduce the resulting increase in intracellular ROS.
Signaling Pathway: Oxidative Stress in Heart Failure
In heart failure, various stimuli lead to the activation of ROS-generating enzymes like NADPH oxidase and increase mitochondrial ROS production. This surge in ROS overwhelms the cell's antioxidant defenses, leading to cellular damage and contributing to adverse cardiac remodeling.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The role of nitric oxide in heart failure. Potential for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of nitric oxide in the pathophysiology of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide and myocardial function in heart failure: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Oxidative stress and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative stress and redox signalling in cardiac hypertrophy and heart failure | Heart [heart.bmj.com]
- 10. Oxidative Stress and Heart Failure: Mechanisms, Signalling Pathways, and Therapeutics - ProQuest [proquest.com]
Troubleshooting & Optimization
optimizing isosorbide dinitrate stability in cell culture medium
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of isosorbide dinitrate (ISDN) in cell culture medium.
Frequently Asked Questions (FAQs)
Q1: What is isosorbide dinitrate and how does it work?
A1: Isosorbide dinitrate (ISDN) is an organic nitrate that acts as a vasodilator, meaning it widens blood vessels.[1][2][3] Its primary mechanism of action involves the release of nitric oxide (NO), a potent signaling molecule.[4][5] In the body, ISDN is metabolized to its active metabolites, primarily isosorbide-5-mononitrate, which then release NO.[3][4][6] This NO release activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[1][2][4][5] Elevated cGMP levels ultimately cause the relaxation of these muscle cells, resulting in vasodilation.[1][4]
Q2: Why is the stability of ISDN in cell culture medium a concern?
A2: ISDN is known to be susceptible to degradation, particularly in aqueous solutions like cell culture medium. This degradation can lead to a loss of potency and variability in experimental results. Factors such as temperature, pH, light exposure, and enzymatic activity within the cells can all contribute to the breakdown of ISDN.[3]
Q3: What are the main degradation products of ISDN?
A3: The primary degradation products of ISDN are its mononitrate metabolites, isosorbide-2-mononitrate (2-ISMN) and isosorbide-5-mononitrate (5-ISMN).[3][7][8] These metabolites are also pharmacologically active. Further degradation can lead to the formation of isosorbide.[9]
Q4: How can I prepare a stable stock solution of ISDN?
A4: For optimal stability, it is recommended to prepare ISDN stock solutions in a non-aqueous solvent such as ethanol or dimethyl sulfoxide (DMSO). These stock solutions should be stored at low temperatures (e.g., -20°C) and protected from light.[3] When preparing working solutions, the stock solution should be diluted in the cell culture medium immediately before use to minimize degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected biological effects. | Degradation of ISDN in the cell culture medium. | Prepare fresh working solutions of ISDN for each experiment. Minimize the time between adding ISDN to the medium and starting the experiment. Consider using a more stable NO donor if inconsistencies persist. |
| Cellular tolerance to nitrates. | After long-term use, cells can develop tolerance, reducing the effectiveness of ISDN.[1] Consider including "nitrate-free" periods in your experimental design to mitigate tolerance.[5] | |
| High variability between replicate experiments. | Inconsistent preparation of ISDN solutions. | Ensure accurate and consistent dilution of the stock solution. Use calibrated pipettes and vortex thoroughly. |
| Differences in cell passage number or density. | Use cells within a consistent passage number range and ensure similar cell densities across experiments. | |
| Unexpected cell toxicity. | High concentrations of the solvent (e.g., DMSO) used for the stock solution. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%). |
| Formation of toxic degradation products. | While the primary metabolites are generally not considered highly toxic, other degradation byproducts could have unforeseen effects. Ensure the purity of your ISDN source. | |
| Baseline drift or spurious peaks in analytical measurements (e.g., HPLC). | Contamination of the mobile phase or column. | Use high-purity solvents for your mobile phase and filter them before use. Regularly clean and regenerate your HPLC column according to the manufacturer's instructions. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, especially for gradient elution.[10] |
Experimental Protocols
Protocol 1: Preparation of Isosorbide Dinitrate Stock Solution
Materials:
-
Isosorbide dinitrate (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of ISDN powder.
-
Dissolve the ISDN powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the ISDN is completely dissolved.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Quantification of ISDN and its Metabolites by HPLC
This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and experimental conditions. Several HPLC methods have been described for the analysis of ISDN and its metabolites.[7][8][11][12]
Materials:
-
High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.
-
C18 reversed-phase column.
-
Mobile phase: A mixture of methanol and water or an appropriate buffer.[13]
-
ISDN, 2-ISMN, and 5-ISMN analytical standards.
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant at desired time points.
-
Centrifuge the samples to remove any cells or debris.
-
The supernatant may be injected directly or may require a solid-phase extraction (SPE) step for cleanup and concentration, depending on the sensitivity required.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Isocratic or gradient elution with methanol and water. For example, a 50:50 (v/v) mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of ISDN, 2-ISMN, and 5-ISMN of known concentrations in the cell culture medium.
-
Analyze these standards using the same HPLC method to generate a standard curve for each compound.
-
-
Data Analysis:
-
Integrate the peak areas of ISDN and its metabolites in the chromatograms of your samples.
-
Quantify the concentration of each compound by comparing the peak areas to the respective standard curves.
-
Visualizations
References
- 1. Isosorbide dinitrate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Isosorbide Dinitrate | C6H8N2O8 | CID 6883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Isosorbide Dinitrate? [synapse.patsnap.com]
- 5. What is the mechanism of Isosorbide? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Quantitative determination of isosorbide dinitrate and two metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of isosorbide dinitrate and its degradation products in pharmaceuticals by gradient RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of isosorbide as a metabolite of isosorbide dinitrate in human urine by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Determination of isosorbide dinitrate and its mononitrate metabolites in human plasma by high-performance liquid chromatography-thermal energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
challenges with hydralazine solubility in aqueous solutions for research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with hydralazine solubility in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of hydralazine hydrochloride in water?
A1: Hydralazine hydrochloride is soluble in water. Its solubility is reported to be approximately 40 mg/mL in water at 25°C. Another source indicates a high solubility of 44.2 g/L at 25°C due to its ionic character.
Q2: I'm observing a yellow or pink discoloration in my hydralazine solution. What is the cause and is the solution still usable?
A2: Discoloration of hydralazine solutions, often to yellow or pink, can occur due to reactions with metals. It is recommended to minimize contact with metal parts, such as needles with stainless steel filters, during preparation. Discolored solutions should generally be discarded to ensure the integrity of the experiment. Some sources state that color changes within 8 to 12 hours of preparation may not indicate significant drug loss, but caution is advised.
Q3: My hydralazine solution appears cloudy or has formed a precipitate. What should I do?
A3: Precipitation can occur if the solution is refrigerated, as this may cause the hydralazine hydrochloride to crystallize out of solution. It is recommended to store intact vials at controlled room temperature. If precipitation is observed, it is best to discard the solution and prepare a fresh batch, ensuring the storage conditions are appropriate. The pH of the solution can also affect stability, with a higher likelihood of decomposition and potential precipitation at alkaline pH.
Q4: What is the optimal pH for the stability of hydralazine in an aqueous solution?
A4: Hydralazine exhibits maximum stability in acidic conditions, specifically around pH 3.5. The drug is stable over a pH range of 3 to 5. As the pH becomes more alkaline, the rate of decomposition increases significantly.
Q5: Can I use buffers to prepare my hydralazine solution?
A5: The choice of buffer is critical. Hydralazine is reported to be stable in acetate and carbonate buffers. However, its decomposition is catalyzed by phosphate buffers. Therefore, phosphate buffers should be avoided when preparing hydralazine solutions.
Q6: How should I store my hydralazine stock solution?
A6: For short-term storage, it is recommended to prepare hydralazine solutions just prior to use. If storage is necessary, some sources suggest that aqueous solutions should not be stored for more than one day. For longer-term stability, storing at a controlled room temperature and protecting from light is recommended for intact vials. Refrigeration can lead to precipitation. Studies on extemporaneously prepared oral solutions showed that storage at 5°C provided the most favorable stability, with over 93% of the initial potency retained by day 29.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving | Insufficient solvent volume for the amount of hydralazine hydrochloride. | Increase the volume of water or prepare a more dilute solution. Refer to the solubility data in the table below. |
| Use of a solvent other than water without verifying solubility. | Hydralazine hydrochloride is most soluble in water. It is only slightly soluble in ethanol and methanol. | |
| Solution Discoloration (Yellow/Pink) | Reaction with metal ions. | Prepare the solution using non-metallic equipment where possible. Avoid using needles with metal filters for an extended period. Prepare fresh solutions immediately before use. |
| Precipitation in Solution | Storage at low temperatures (refrigeration). | Store hydralazine solutions at a controlled room temperature. |
| pH of the solution is outside the optimal stability range (3-5). | Ensure the pH of the aqueous solution is within the acidic range, ideally around 3.5, for maximum stability. | |
| Rapid Degradation of the Compound | The pH of the solution is alkaline. | Adjust the pH of the solution to be between 3 and 5. |
| Presence of incompatible substances (e.g., phosphate buffers, certain sugars like dextrose). | Use compatible buffers such as acetate or carbonate. Avoid dissolving in solutions containing dextrose, fructose, lactose, or maltose if long-term stability is required. | |
| Exposure to light. | Protect the solution from light during storage and handling. |
Quantitative Data Summary
Table 1: Solubility of Hydralazine Hydrochloride
| Solvent | Solubility | Temperature |
| Water | ~40 mg/mL | 25°C |
| Water | 44.2 g/L | 25°C |
| Ethanol | Slightly soluble | Not Specified |
| Methanol | Slightly soluble | Not Specified |
| Ether | Very slightly soluble | Not Specified |
Table 2: pH and Stability of Hydralazine Hydrochloride in Aqueous Solutions
| pH | Stability | Notes |
| 3.5 | Maximum stability | Optimal pH for preparing stock solutions. |
| 3 - 5 | Stable | Acceptable pH range for maintaining stability. |
| > 5 | Rapid decomposition | Avoid alkaline conditions. |
Experimental Protocols
Protocol 1: Preparation of a Hydralazine Hydrochloride Stock Solution (e.g., 10 mg/mL)
Materials:
-
Hydralazine hydrochloride powder
-
Sterile, deionized water
-
Sterile conical tubes or vials
-
Calibrated balance
-
Vortex mixer
-
pH meter
Procedure:
-
Weigh out the desired amount of hydralazine hydrochloride powder using a calibrated balance. For a 10 mg/mL solution, weigh 10 mg of the powder.
-
Transfer the powder to a sterile conical tube or vial.
-
Add a small volume of sterile, deionized water to the tube (e.g., 0.5 mL for a final volume of 1 mL).
-
Vortex the tube until the powder is completely dissolved.
-
Add sterile, deionized water to reach the final desired volume (e.g., bring the total volume to 1 mL).
-
Vortex the solution again to ensure homogeneity.
-
(Optional but recommended) Check the pH of the solution using a calibrated pH meter. The pH of a 2% aqueous solution is typically between 3.5 and 4.5. If necessary, adjust the pH to be within the 3-5 range using dilute HCl or NaOH.
-
Use the solution immediately. If short-term storage is required, protect it from light and store at a controlled room temperature. Avoid refrigeration to prevent precipitation.
Protocol 2: Dilution of Hydralazine Stock Solution for Cell Culture Experiments
Materials:
-
Prepared hydralazine hydrochloride stock solution (from Protocol 1)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
In a sterile tube, add the required volume of cell culture medium.
-
Add the calculated volume of the hydralazine stock solution to the cell culture medium.
-
Gently mix the solution by pipetting up and down or by inverting the tube.
-
Add the final diluted hydralazine solution to your cell culture wells.
Visualizations
Caption: Troubleshooting workflow for preparing hydralazine aqueous solutions.
Caption: Key factors influencing the stability of hydralazine in aqueous solutions.
Technical Support Center: Preventing Nitrate Tolerance in Long-Term Isosorbide Dinitrate Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating and preventing nitrate tolerance in long-term studies of isosorbide dinitrate (ISDN).
Frequently Asked Questions (FAQs)
Q1: What is nitrate tolerance in the context of isosorbide dinitrate research?
A1: Nitrate tolerance is the phenomenon where the therapeutic effects of isosorbide dinitrate diminish over time with continuous or frequent administration.[1][2] This loss of efficacy is a significant challenge in the long-term use of organic nitrates for conditions like angina pectoris and heart failure.[1][2] In a research setting, this manifests as a reduced vasodilatory response and diminished anti-ischemic effects in animal models or cellular assays.[3]
Q2: What are the primary molecular mechanisms underlying ISDN-induced tolerance?
A2: The development of nitrate tolerance is multifactorial, with several key mechanisms identified:
-
Increased Oxidative Stress: Continuous nitrate exposure leads to the overproduction of reactive oxygen species (ROS), particularly superoxide, from sources like mitochondria and NADPH oxidase.[4][5] This increased oxidative stress can impair vascular function and contribute to tolerance.
-
Impaired Bioactivation: Isosorbide dinitrate requires enzymatic conversion to its active form, nitric oxide (NO), to exert its vasodilatory effects.[6][7] A key enzyme in this process is mitochondrial aldehyde dehydrogenase-2 (ALDH2).[4] Prolonged nitrate exposure can lead to the inhibition and downregulation of ALDH2, reducing the bioactivation of ISDN and thus its efficacy.[4][8]
-
Neurohormonal Counter-Regulation: The body can activate compensatory mechanisms in response to long-term vasodilation, including the activation of the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system. This can lead to vasoconstriction and fluid retention, counteracting the effects of ISDN.[9][10]
-
Desensitization of Soluble Guanylyl Cyclase (sGC): As the receptor for NO, sGC can become desensitized after prolonged stimulation, leading to reduced production of cyclic guanosine monophosphate (cGMP), the second messenger that mediates vasodilation.[9][11]
Q3: How can I experimentally induce nitrate tolerance in an animal model?
A3: A common method to induce nitrate tolerance in rats is through continuous subcutaneous infusion of isosorbide dinitrate. For example, administering ISDN at a dose of 100 mg/kg three times a day for 2.5 days has been shown to induce tolerance.[1] Another approach is the use of transdermal patches that provide continuous delivery of the drug.[12] The specific dosage and duration will depend on the animal model and the research question.
Q4: What are the most common strategies to prevent or reverse nitrate tolerance in a research setting?
A4: The most widely accepted and effective strategy is intermittent therapy, which involves providing a "nitrate-free" interval.[13][14][15] This allows for the restoration of enzymatic activity and a reduction in oxidative stress. The optimal duration of the nitrate-free period depends on the dose of ISDN. For sustained-release ISDN, a 12-hour nitrate-free interval is sufficient for a 40 mg dose, while an 18-hour interval is needed for an 80 mg dose.[16] Other experimental strategies include the co-administration of antioxidants like hydralazine to counteract oxidative stress.[8]
Troubleshooting Guides
Experimental Protocol: Measurement of cGMP Levels in Vascular Tissue
Objective: To quantify the concentration of cGMP, a key second messenger in the nitric oxide signaling pathway, in vascular tissue samples.
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for measuring cGMP levels. In this assay, free cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody binding sites. The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
Detailed Methodology:
-
Tissue Homogenization:
-
Excise vascular tissue (e.g., aorta) and immediately freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in 5-10 volumes of 0.1 M HCl.
-
Centrifuge the homogenate at >600 x g for 10 minutes at 4°C.
-
Collect the supernatant for the cGMP assay.
-
-
Competitive ELISA Protocol (using a commercial kit):
-
Prepare standards and samples according to the kit instructions. This may involve an acetylation step to increase assay sensitivity.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated cGMP to each well.
-
Add the anti-cGMP antibody to each well.
-
Incubate the plate for the recommended time (typically 2 hours) at room temperature with gentle shaking.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the appropriate wavelength (usually 405-420 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the cGMP concentration to the total protein content of the tissue homogenate.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| No or weak signal | Omission of a key reagent. | Carefully review the protocol and ensure all reagents were added in the correct order. |
| Inactive substrate or conjugate. | Use fresh reagents and ensure proper storage conditions. | |
| Insufficient incubation times. | Follow the recommended incubation times precisely. | |
| High background | Insufficient washing. | Ensure thorough washing between steps. Use an automated plate washer if available. |
| Antibody concentration too high. | Optimize the antibody concentrations by performing a titration. | |
| Contaminated buffers. | Prepare fresh buffers using high-purity water. | |
| Poor reproducibility | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique. |
| Bubbles in wells. | Carefully inspect wells for bubbles and remove them before reading the plate. | |
| Temperature variation across the plate. | Ensure the plate is incubated in a temperature-controlled environment. |
Experimental Protocol: Assessment of Mitochondrial ROS Production
Objective: To measure the levels of mitochondrial superoxide, a key reactive oxygen species implicated in nitrate tolerance, in cultured endothelial cells.
Principle: MitoSOX™ Red is a fluorescent probe that selectively targets mitochondria in live cells. Once in the mitochondria, it is oxidized by superoxide to produce a red fluorescent product. The intensity of the red fluorescence is proportional to the amount of mitochondrial superoxide. Flow cytometry is used to quantify the fluorescence on a single-cell basis.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) to the desired confluency.
-
Treat the cells with isosorbide dinitrate or other agents as per the experimental design to induce nitrate tolerance. Include appropriate control groups.
-
-
MitoSOX™ Red Staining:
-
Prepare a fresh working solution of MitoSOX™ Red (typically 1-5 µM) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium and wash the cells with pre-warmed buffer.
-
Incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed buffer to remove excess probe.
-
-
Flow Cytometry Analysis:
-
Harvest the cells using a gentle detachment method (e.g., trypsinization).
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
-
Analyze the cells on a flow cytometer. Excite the MitoSOX™ Red at approximately 510 nm and detect the emission at around 580 nm.
-
Collect data from a sufficient number of cells (e.g., 10,000 events) for each sample.
-
-
Data Analysis:
-
Gate the cell population of interest based on forward and side scatter to exclude debris.
-
Quantify the mean fluorescence intensity (MFI) of the MitoSOX™ Red signal for each sample.
-
Compare the MFI between different treatment groups to assess changes in mitochondrial superoxide production.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| Weak or no fluorescence signal | Low probe concentration. | Optimize the MitoSOX™ Red concentration (typically between 1-5 µM). |
| Insufficient incubation time. | Increase the incubation time to allow for adequate probe uptake and oxidation. | |
| Cell death. | Ensure cell viability is high. Use a viability dye to exclude dead cells from the analysis. | |
| High background fluorescence | Probe concentration too high. | Reduce the concentration of MitoSOX™ Red. |
| Inadequate washing. | Ensure thorough washing to remove unbound probe. | |
| Autofluorescence of cells. | Include an unstained control to determine the level of cellular autofluorescence. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure an equal number of cells are analyzed for each sample. |
| Photobleaching of the probe. | Protect the cells from light as much as possible during the staining and analysis process. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on nitrate tolerance.
Table 1: Effect of Intermittent Isosorbide Dinitrate (ISDN) Therapy on Exercise Tolerance in Patients with Stable Angina
| ISDN Dose | Dosing Regimen | Nitrate-Free Interval (hours) | Change in Walking Time to Ischemia (WTI) | Reference |
| 40 mg | 3 times daily | 12 | +12.1% (p < 0.05) | [16] |
| 80 mg | 2 times daily | 18 | +22.3% (p < 0.05) | [16] |
| 80 mg | Once daily | 24 | +27.2% (p < 0.01) | [16] |
| 120 mg | Once daily | 24 | +36.2% (p < 0.01) | [16] |
| 40, 80, 120 mg | 4 times daily | None | No significant improvement | [16] |
Table 2: Biochemical Changes Associated with Nitrate Tolerance in Animal Models
| Parameter | Animal Model | Treatment | Change from Control | Reference |
| Vascular ALDH2 Activity | Rat | 3-day GTN infusion | ~40% decrease | [15] |
| Rat | 16-hour NTG treatment | 47% decrease | [17] | |
| Mitochondrial ALDH2 Activity | Rat | 3-day GTN infusion | >50% decrease | [18] |
| Mn-SOD+/- Mice | 4-day GTN infusion | Significant decrease | [10] | |
| Mitochondrial ROS Production | Mn-SOD+/- Mice | 4-day GTN infusion | Significant increase | [10] |
| Cardiac cGMP Levels | Rat | NTG-tolerant | No significant change | [1] |
| Cardiac NO Content | Rat | NTG-tolerant | 10-fold increase (P < 0.05) | [1] |
Experimental Workflows and Signaling Pathways
Diagram 1: Signaling Pathway of Isosorbide Dinitrate and Mechanisms of Tolerance
References
- 1. Lack of correlation between myocardial nitric oxide and cyclic guanosine monophosphate content in both nitrate-tolerant and -nontolerant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Differential Metabolism of Organic Nitrates by Aldehyde Dehydrogenase 1a1 and 2: Substrate Selectivity, Enzyme Inactivation, and Active Cysteine Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing Mitochondrial Redox Status by Flow Cytometric Methods: Vascular Response to Fluid Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial oxidative stress and nitrate tolerance – comparison of nitroglycerin and pentaerithrityl tetranitrate in Mn-SOD+/- mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of cGMP-dependent protein kinase in development of tolerance to nitroglycerine in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Central role of mitochondrial aldehyde dehydrogenase and reactive oxygen species in nitroglycerin tolerance and cross-tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ALDH2 Activator Inhibits Increased Myocardial Infarction Injury by Nitroglycerin Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitrate tolerance, oxidative stress, and mitochondrial function: another worrisome chapter on the effects of organic nitrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Administration of Isosorbide Dinitrate and Hydralazine to Rodents
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers administering the combination of isosorbide dinitrate and hydralazine to rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the combination of isosorbide dinitrate and hydralazine?
A1: Isosorbide dinitrate is a vasodilator that works by releasing nitric oxide (NO) in vascular smooth muscle.[1][2] This activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP), which in turn causes dephosphorylation of myosin light chains and smooth muscle relaxation.[1][2] This action primarily reduces cardiac preload by dilating veins.[2][3] Hydralazine is a direct-acting arterial vasodilator.[4][5] Its mechanism involves inhibiting the release of calcium from the sarcoplasmic reticulum in arterial smooth muscle cells, which is essential for muscle contraction.[4][6] The combination of these two drugs results in a reduction of both preload and afterload on the heart.[7]
Q2: What are the common research applications for this drug combination in rodents?
A2: This combination is frequently used in rodent models of heart failure and hypertension to investigate its therapeutic effects on cardiac remodeling, diastolic function, and exercise capacity.[8][9]
Q3: What are the appropriate routes of administration for isosorbide dinitrate and hydralazine in rodents?
A3: The most common routes of administration in research settings are oral gavage (PO) and intraperitoneal (IP) injection. The choice of route depends on the experimental design, desired speed of onset, and duration of action.
Q4: What are the potential adverse effects to monitor in rodents?
A4: Potential adverse effects are primarily related to the vasodilatory properties of the drugs and can include:
-
Hypotension: A significant drop in blood pressure is a primary concern.
-
Reflex Tachycardia: The body may compensate for the drop in blood pressure by increasing the heart rate.[10]
-
General malaise: Observe for signs of lethargy, piloerection, or decreased activity.
-
Gastrointestinal issues: Diarrhea may occur, especially with oral administration.
Careful monitoring of the animals' well-being, including regular checks of activity levels, posture, and hydration status, is crucial, especially in the initial stages of a study or after dose adjustments.
Experimental Protocols
Drug Preparation and Vehicle Selection
Isosorbide dinitrate is sparingly soluble in water but soluble in alcohols.[11] Hydralazine hydrochloride is soluble in water.[12] For co-administration, sterile water for injection or saline are common vehicles. In some studies, the drugs have been incorporated into the chow for chronic administration.[8] One study noted that while the drugs dissolved well in 70% ethanol, crystals formed after a week at ambient temperature, suggesting that freshly prepared solutions are optimal.[11]
Oral Gavage Administration
Oral gavage is a common method for precise oral dosing.
Materials:
-
Appropriately sized gavage needle (flexible plastic or stainless steel with a ball tip).
-
Syringe.
-
Prepared drug solution.
Procedure:
-
Restraint: Properly restrain the rodent to ensure its head and body are in a straight line. This is the most critical step for a successful and safe gavage.
-
Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. There should be no resistance. If resistance is felt, withdraw and reposition.
-
Administration: Once the needle is correctly placed, slowly administer the drug solution.
-
Withdrawal: Gently remove the needle along the same path of insertion.
-
Monitoring: Observe the animal for any signs of respiratory distress (e.g., fluid from the nose), which could indicate accidental administration into the trachea.
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the drugs.
Materials:
-
Appropriately sized syringe and needle (e.g., 25-27g for mice, 23-25g for rats).
-
Prepared sterile drug solution.
Procedure:
-
Restraint: Properly restrain the rodent to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert the needle at a 15-30 degree angle. Aspirate to ensure no fluid (urine or intestinal contents) is drawn back before injecting the solution.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the injection site for any signs of bleeding or swelling.
Cardiovascular Assessment
Blood Pressure Measurement:
-
Non-invasive: Tail-cuff plethysmography is a common method for conscious rodents.[10][13][14] Animals should be acclimated to the restraint and procedure to minimize stress-induced blood pressure variations.
-
Invasive: For continuous and more precise measurements, a catheter can be implanted in an artery (e.g., carotid or femoral) and connected to a pressure transducer.[15][16]
Echocardiography: Echocardiography is used to non-invasively assess cardiac structure and function.[17][18][19] Standard protocols involve measuring left ventricular dimensions, ejection fraction, and fractional shortening.[17][18] Anesthesia is typically required, and care must be taken to maintain the animal's body temperature and heart rate within a physiological range.[20][21]
Data Presentation
Table 1: Reported Dosages of Isosorbide Dinitrate and Hydralazine in Rodent Studies
| Species | Route of Administration | Isosorbide Dinitrate Dose | Hydralazine Dose | Research Model | Reference |
| Mouse | Chow | 26 mg/kg/day | 50 mg/kg/day | Hypertension-induced diastolic heart failure | [8] |
| Rat | Intraperitoneal (IP) | - | 10 mg/kg | Hypotension studies | [22] |
| Rabbit | Drinking Water | - | 10 mg/kg/day | Nitrate tolerance study | [23] |
Table 2: Hemodynamic Effects of Isosorbide Dinitrate and Hydralazine Combination in Humans (for reference)
Note: Data from rodent studies with this level of detail is limited in the provided search results. This human data provides a general understanding of the expected physiological response.
| Parameter | Change with Hydralazine Alone | Change with Isosorbide Dinitrate Alone | Change with Combination | Reference |
| Cardiac Output | ↑ 17-25% | ↑ 6% (at 30 min) | ↑ 17-24% | [24] |
| Renal Blood Flow | ↑ 19% | No significant change | ↑ 17% | [24] |
| Limb Blood Flow | ↑ 17% | No significant change | ↑ 20% | [24] |
Troubleshooting Guides
Oral Gavage Issues
| Issue | Possible Cause | Solution |
| Fluid coming from the nose or mouth after dosing | Accidental administration into the trachea. | Immediately stop the procedure. Monitor the animal closely for signs of respiratory distress. Refine your restraint and gavage technique for future administrations. |
| Resistance during needle insertion | Incorrect placement of the gavage needle (e.g., hitting the back of the throat or entering the trachea). | Do not force the needle. Gently withdraw and re-insert, ensuring the animal's head and body are in a straight line. |
| Animal struggling excessively | Improper restraint or stress. | Ensure you are using a firm but gentle restraint technique. Acclimatize the animals to handling before the experiment. |
Intraperitoneal (IP) Injection Issues
| Issue | Possible Cause | Solution |
| Bleeding at the injection site | Puncture of a superficial blood vessel. | Apply gentle pressure with sterile gauze until bleeding stops. |
| Swelling or lump at the injection site | Subcutaneous injection instead of intraperitoneal. | Refine your injection technique, ensuring the needle penetrates the peritoneum. |
| Signs of pain or distress after injection | Irritation from the drug solution or injury to an internal organ. | Ensure the drug solution is at a neutral pH and body temperature. If signs of pain persist, consult with a veterinarian. |
| Aspiration of blood, urine, or intestinal contents | Puncture of a blood vessel, the bladder, or the intestines. | Immediately withdraw the needle and discard the syringe and its contents. Use a new sterile syringe and needle for a new injection at a different site. Monitor the animal closely for any adverse effects. |
Physiological Complications
| Issue | Possible Cause | Solution |
| Severe hypotension (low blood pressure) | Dose is too high for the individual animal or strain. | Start with a lower dose and titrate up gradually. Monitor blood pressure closely after administration. Ensure animals are well-hydrated. |
| Marked reflex tachycardia (high heart rate) | Compensatory response to vasodilation. | This is an expected physiological response. However, if it is excessive or sustained, consider reducing the dose. |
Visualizations
Signaling Pathways
Caption: Signaling pathways of isosorbide dinitrate and hydralazine leading to vasodilation.
Experimental Workflow
Caption: General experimental workflow for administering isosorbide dinitrate and hydralazine and assessing cardiovascular effects in rodents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Isosorbide Dinitrate? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 5. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 6. droracle.ai [droracle.ai]
- 7. Hydralazine and Isosorbide Dinitrate in Heart Failure: From Evidence to Clinical Practice - ABC Heart Failure & Cardiomyopathy [abcheartfailure.org]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Reflex bradycardia induced by hydralazine in sino-aortic deafferented conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eco-friendly estimation of isosorbide dinitrate and hydralazine hydrochloride using Green Analytical Quality by Design-based UPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 21. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 22. Role of renin-angiotensin system in hypotension-evoked thirst: studies with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Hydralazine and isosorbide dinitrate: comparative central and regional hemodynamic effects when administered alone or in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of In Vitro Experiments with BiDil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of in vitro experiments involving BiDil (a fixed-dose combination of isosorbide dinitrate and hydralazine hydrochloride).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound, providing potential causes and solutions to enhance experimental consistency.
Q1: How should I prepare a stock solution of this compound for my in vitro experiments?
A: Since this compound is a combination of isosorbide dinitrate (sparingly soluble in water) and hydralazine hydrochloride (water-soluble), a co-solvent approach is recommended for preparing a stock solution from this compound tablets.[1][2]
Recommended Protocol:
-
Crush a this compound tablet (containing 20 mg isosorbide dinitrate and 37.5 mg hydralazine hydrochloride) into a fine powder.[3]
-
Dissolve the powder in a small volume of ethanol to first solubilize the isosorbide dinitrate.
-
Gradually add sterile phosphate-buffered saline (PBS) or cell culture medium to the desired final volume.
-
Vortex thoroughly to ensure complete dissolution of the hydralazine hydrochloride.
-
Sterile-filter the final solution using a 0.22 µm filter before adding it to your cell cultures.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | Isosorbide dinitrate is not fully dissolved. | Increase the initial volume of ethanol or gently warm the solution. Ensure the final concentration is not oversaturated. |
| Changes in media pH | The addition of the drug solution alters the pH of the culture medium. | Buffer the final drug solution or adjust the pH of the medium after adding the drug. Prepare the stock solution in a buffered solution like PBS. |
| Loss of drug activity | Degradation of components. | Prepare fresh stock solutions for each experiment. Isosorbide dinitrate can be sensitive to light and prolonged storage in aqueous solutions. |
Q2: I'm observing inconsistent results in my cell viability assays (e.g., MTT, Alamar Blue) with this compound. What could be the cause?
A: Inconsistent results in cell viability assays when using this compound can stem from the antioxidant properties of hydralazine, which can interfere with the redox-based indicators used in these assays.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Artificially high cell viability | The antioxidant component (hydralazine) is directly reducing the assay reagent (e.g., MTT, resazurin), leading to a false positive signal. | - Use a viability assay that is not based on redox reactions, such as a DNA quantification assay (e.g., CyQUANT®) or an ATP-based assay (e.g., CellTiter-Glo®). - Include a "no-cell" control with your this compound concentrations to measure the direct reduction of the assay reagent and subtract this background from your experimental values. |
| High variability between replicates | Uneven distribution of the drug in the wells or fluctuations in incubation time. | - Ensure thorough mixing of the media after adding this compound. - Standardize the incubation time with the viability reagent across all plates and experiments. |
| Unexpected cytotoxicity | Off-target effects at high concentrations or interaction with media components. | - Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type. - Check for any known interactions between the drug components and your specific cell culture medium. |
Q3: My nitric oxide (NO) measurements using the Griess assay are not reproducible. What are the common pitfalls?
A: The Griess assay, which measures nitrite (a stable breakdown product of NO), is susceptible to interference from components in the cell culture medium and the drugs themselves.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| High background nitrite levels | Phenol red in the culture medium can interfere with the colorimetric reading. Nitrite contamination in water or reagents. | - Use phenol red-free medium for your experiments. - Use high-purity water and fresh reagents for the Griess assay. |
| Low or no detectable nitrite | Short half-life of NO. Insufficient L-arginine (substrate for eNOS) in the medium. | - Measure nitrite at multiple time points to capture the peak of NO production. - Ensure your cell culture medium is supplemented with an adequate concentration of L-arginine. |
| Inconsistent readings | Interference from other components in the media or the drug solution. | - Include a standard curve with each assay. - Run controls with the drug in cell-free media to check for direct interference with the Griess reagents. |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the effect of this compound on the angiogenic potential of endothelial cells.
-
Cell Seeding: Coat a 96-well plate with Matrigel® and allow it to solidify. Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the cells with varying concentrations of this compound (prepared as described in Q1) or vehicle control.
-
Incubation: Incubate the plate for 6-18 hours to allow for tube formation.
-
Imaging and Analysis: Capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Protocol 2: Griess Assay for Nitric Oxide (Nitrite) Measurement
This protocol details the measurement of nitrite in cell culture supernatants as an indicator of NO production.
-
Sample Collection: Collect the cell culture supernatant from this compound-treated and control cells.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the same cell culture medium used for the experiment.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Add the Griess reagent to the standards and samples in a 96-well plate.
-
Incubation and Measurement: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Data Presentation
Table 1: Recommended Concentration Ranges of this compound Components for In Vitro Studies
| Component | Cell Type | Assay | Effective Concentration Range | Reference |
| Hydralazine | Macrophages | ROS Scavenging | 0.1 - 10 mM | N/A |
| Hydralazine | Macrophages | iNOS/COX-2 Inhibition | 0.1 - 10 mM | N/A |
| Isosorbide Dinitrate | Endothelial Cells | NO Release | 1 - 100 µM | N/A |
Note: These are starting ranges based on studies with individual components. The optimal concentration for the this compound combination should be determined empirically for each cell line and assay.
Mandatory Visualizations
Caption: A generalized workflow for in vitro experiments with this compound.
Caption: Proposed signaling pathways of this compound's components.
Caption: A troubleshooting decision tree for this compound experiments.
References
avoiding artifacts when measuring reactive oxygen species in the presence of hydralazine
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are measuring reactive oxygen species (ROS) in experimental systems containing hydralazine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you avoid artifacts and obtain reliable data.
Frequently Asked Questions (FAQs)
Q1: Why might hydralazine interfere with my reactive oxygen species (ROS) measurements?
A1: Hydralazine is a well-documented antioxidant and ROS scavenger.[1][2][3] Its primary mechanism of interference is not typically a direct chemical interaction with the measurement probes themselves, but rather its ability to reduce the actual levels of ROS in your experimental system. This can lead to an underestimation of ROS production. Hydralazine has been shown to:
-
Scavenge ROS directly: It can neutralize various reactive oxygen species.[2][3]
-
Inhibit ROS-producing enzymes: Hydralazine can inhibit enzymes like xanthine oxidase and NADPH oxidase, which are significant sources of cellular ROS.[1][4][5]
-
Reduce mitochondrial ROS: It has been observed to decrease ROS production within the mitochondria.
Therefore, a decrease in your ROS signal in the presence of hydralazine may be a true biological effect of the drug, not necessarily a measurement artifact.
Q2: I am using the DCFH-DA assay to measure ROS. Can hydralazine cause artifacts with this probe?
A2: While a direct quenching effect of hydralazine on the fluorescent product of DCFH-DA (dichlorofluorescein) has not been extensively reported in the literature under physiological conditions, the primary issue remains hydralazine's potent antioxidant activity. Any observed decrease in the DCF fluorescence is likely due to hydralazine's scavenging of ROS before they can oxidize the probe.[6][7] It is crucial to include proper controls to interpret your results correctly.
Q3: What about MitoSOX Red for mitochondrial superoxide detection in the presence of hydralazine?
A3: Similar to DCFH-DA, the main consideration when using MitoSOX Red with hydralazine is the drug's ability to reduce mitochondrial superoxide levels. Studies have successfully used MitoSOX Red to assess changes in mitochondrial ROS in the presence of hydralazine.[5][8][9][10][11] A decrease in MitoSOX Red fluorescence would likely indicate a genuine reduction in mitochondrial superoxide by hydralazine. To confirm this, appropriate controls are essential.
Q4: Can hydralazine itself fluoresce and interfere with my measurements?
A4: Hydralazine has been shown to exhibit fluorescence in concentrated sulfuric acid.[12] However, under the neutral pH and aqueous conditions of most biological experiments, this is highly unlikely to be a source of interference. Standard controls, such as a "hydralazine only" group (without the fluorescent probe), can easily rule out any intrinsic fluorescence.
Troubleshooting Guides
Issue 1: Decreased ROS Signal with Fluorescent Probes (e.g., DCFH-DA, MitoSOX Red)
This is the most common observation when using hydralazine. The key is to determine if this is a true biological effect or a measurement artifact.
Recommended Troubleshooting Workflow:
Caption: Workflow for troubleshooting a decreased ROS signal when using hydralazine.
Detailed Steps and Protocols:
-
Implement Comprehensive Controls: The following controls are critical for validating your observations.
| Control Group | Purpose | Example Protocol Component |
| Positive Control | To ensure the assay is working and can detect an increase in ROS. | Pre-treat cells with a known ROS inducer (e.g., 100 µM H₂O₂ or 10 µM menadione) for 30-60 minutes before adding the ROS probe.[13][14] |
| Negative Control | To confirm that the signal is genuinely from ROS. | Pre-treat cells with an antioxidant like N-acetylcysteine (NAC) (5 mM) for 1-2 hours before adding the ROS inducer and probe.[5][8][9] |
| Vehicle Control | To account for any effects of the solvent used to dissolve hydralazine. | Treat cells with the same concentration of the vehicle (e.g., DMSO, PBS) used for the hydralazine treatment. |
| Hydralazine Only | To check for any intrinsic fluorescence of hydralazine under your experimental conditions. | Prepare a sample with cells and hydralazine but without the fluorescent ROS probe. |
| Probe Only | To establish the baseline fluorescence of the probe in your cells. | Prepare a sample with cells and the fluorescent ROS probe but without any treatment. |
-
Perform a Cell-Free Assay: To rule out direct quenching of the fluorescent signal by hydralazine, you can perform a simple cell-free experiment.
-
Protocol:
-
Generate a stable fluorescent signal using your probe. For example, for the DCFH-DA assay, you can use horseradish peroxidase and a known concentration of H₂O₂ to oxidize DCFH to the fluorescent DCF in a cell-free buffer.
-
Measure the baseline fluorescence.
-
Add hydralazine at the same concentration used in your cellular experiments.
-
Continue to measure the fluorescence over time. A significant drop in fluorescence after adding hydralazine would suggest a direct quenching effect.
-
-
Issue 2: Uncertainty about the Specific ROS Being Measured
Fluorescent probes like DCFH-DA are known to react with a broad range of ROS.[15] Hydralazine may scavenge certain ROS more effectively than others.
Solutions:
-
Use More Specific Probes: While no probe is perfectly specific, some offer better discrimination.
-
Electron Paramagnetic Resonance (EPR): This is the gold standard for detecting and identifying specific free radicals.[7][9][16][17][18]
-
Methodology: EPR utilizes spin traps that react with short-lived radicals to form more stable adducts with a characteristic EPR spectrum. This allows for the identification and quantification of specific ROS like superoxide and hydroxyl radicals. While technically demanding, it provides the most definitive evidence.[16][17][18]
-
Issue 3: Fluorescent Probes Are Not Feasible or Show Conflicting Results
In some cases, it may be better to measure the downstream consequences of ROS activity rather than the transient ROS molecules themselves.
Alternative Approaches:
-
Measure Markers of Oxidative Damage: This approach quantifies the damage caused by ROS to lipids, proteins, and DNA.
-
8-iso-Prostaglandin F2α (8-iso-PGF2α): A reliable marker of lipid peroxidation.[13][19][20] It can be measured in biological fluids and cell culture supernatants by ELISA or mass spectrometry.[1][13][19][20][21]
-
Protein Carbonyls: A common marker for protein oxidation, which can be detected by derivatization followed by spectrophotometric or antibody-based methods.
-
8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker of oxidative DNA damage, often measured by ELISA or chromatography.[19]
-
-
Genetically Encoded ROS Sensors: These are fluorescent proteins, such as HyPer (for H₂O₂) and roGFP (for redox state), that can be expressed in specific cellular compartments. They offer high specificity and allow for real-time monitoring of ROS dynamics.
Experimental Workflow for Alternative Methods:
Caption: Decision tree for selecting alternative ROS detection methods.
By carefully selecting your measurement technique and implementing rigorous controls, you can confidently dissect the effects of hydralazine on ROS signaling in your experimental system.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Reactive intermediates in the oxidation of hydralazine by HOCl: the major oxidant generated by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PMN- 04 - Measurement of Intracellular Reactive Oxygen Species (ROS) levels in Human PMN protocol v1 [protocols.io]
- 5. ovid.com [ovid.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydralazine protects the heart against acute ischaemia/reperfusion injury by inhibiting Drp1-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence of hydralazine in concentrated sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of 8-iso-prostaglandin F2alpha in biological fluids as a measure of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Highly Sensitive Fluorescence Quenching Method for Sulfasalazine Detection Using Fluorescein Probe: Application to Pharmaceutical Formulations and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EPR SPECTROSCOPY - Bringing EPR to a Wider World: Biological ROS & RNS Detection [drug-dev.com]
- 18. Frontiers | EPR spectroscopy and its use in planta—a promising technique to disentangle the origin of specific ROS [frontiersin.org]
- 19. Urinary Levels of 8-Iso-Prostaglandin F2α and 8-Hydroxydeoxyguanine as Markers of Oxidative Stress in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BiDil Delivery in Preclinical Heart Failure Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing BiDil (a fixed-dose combination of isosorbide dinitrate and hydralazine hydrochloride) in preclinical models of heart failure.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in the context of heart failure?
A1: this compound combines two active components with complementary mechanisms. Isosorbide dinitrate (ISDN) is a vasodilator that releases nitric oxide (NO), which relaxes vascular smooth muscle in both arteries and veins.[1] Hydralazine is primarily an arterial vasodilator.[1] In heart failure, this combined action reduces both preload (venous relaxation) and afterload (arterial relaxation), decreasing the workload on the failing heart.[2] Additionally, hydralazine has antioxidant properties that may prevent the development of tolerance to the effects of nitrates by reducing nitrate-induced superoxide production.[1][3]
Q2: How should I prepare a this compound formulation for oral administration in rodents?
A2: Since this compound is commercially available as a solid tablet, you will need to create a suspension for oral gavage.
-
Crush the this compound tablet (containing 20 mg ISDN and 37.5 mg hydralazine HCl) into a fine powder using a mortar and pestle.
-
Calculate the required concentration based on the target dose (mg/kg) and the administration volume (typically 5-10 mL/kg for rats).
-
Select an appropriate vehicle. A common choice is 0.5% methylcellulose or a solution of 0.5% carboxymethylcellulose in purified water, which helps to keep the drug particles suspended.
-
Gradually add the vehicle to the powdered drug while triturating to form a smooth, homogenous suspension. Use a magnetic stirrer to ensure the suspension is uniform before each administration.
Q3: How do I convert the human dose of this compound to an appropriate dose for a rat or mouse model?
A3: Dose conversion between species should be based on Body Surface Area (BSA) rather than body weight alone. The Human Equivalent Dose (HED) can be calculated from an animal dose using a conversion factor (Km). To calculate the Animal Equivalent Dose (AED) from a human dose, the formula is:
-
AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
Refer to the dose conversion data in Table 1 for specific Km values. For example, to convert a human dose to a rat dose, you would multiply the human dose by 6.2.[4][5]
Q4: What are the primary preclinical outcome measures to assess the efficacy of this compound?
A4: The primary efficacy endpoints in preclinical heart failure models typically involve assessments of cardiac function and structure.
-
Echocardiography: Key parameters include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), left ventricular internal dimensions in systole and diastole (LVIDs, LVIDd), and wall thickness.[2]
-
Hemodynamics: Invasive measurements can provide data on left ventricular end-diastolic pressure (LVEDP), systolic blood pressure, and the rates of pressure change (dP/dt).[6]
-
Histopathology: Post-mortem analysis of heart tissue using stains like Masson's trichrome can quantify fibrosis and infarct size.[7]
-
Biomarkers: Serum levels of markers like NT-proBNP can indicate cardiac stress.[7]
Q5: What is nitrate tolerance, and how does the hydralazine component of this compound address it in preclinical models?
A5: Nitrate tolerance is a phenomenon where the hemodynamic effects of nitrates, like ISDN, diminish with continuous or frequent administration.[1][6] This is believed to be caused, in part, by the nitrate-mediated formation of vascular superoxide, a reactive oxygen species.[1][3] Animal studies have shown that hydralazine, through its antioxidant properties, can prevent this superoxide formation.[1][8] By co-administering hydralazine, the development of tolerance is prevented, allowing for a sustained therapeutic effect from the ISDN component.[6][9]
Troubleshooting Guide
Q: My animals are experiencing severe hypotension and a high mortality rate after this compound administration. What should I do?
A: This is a common issue due to the potent vasodilatory effects of this compound.
-
Reduce the Dose: The initial dose may be too high. Lower the dose by 25-50% and monitor the animals' blood pressure and clinical signs closely.
-
Titrate the Dose: Instead of starting at the target dose, begin with a lower dose and gradually increase it over several days. This allows the animals' cardiovascular systems to adapt. The clinical recommendation is to titrate up every 3 to 5 days, which can be adapted for preclinical studies.[10]
-
Monitor Blood Pressure: If possible, use tail-cuff plethysmography or telemetry to monitor blood pressure before and after dosing to establish a safe and effective dose range for your specific model. Anesthetic agents can also cause hypotension, so be aware of potential additive effects.[11][12]
-
Ensure Adequate Hydration: Dehydration can exacerbate hypotension. Ensure animals have free access to water. In acute cases of hypotension, fluid therapy with isotonic crystalloids may be necessary.[13]
Q: I observed a good initial hemodynamic response to this compound, but the effect seems to diminish after several days of treatment. Why is this happening?
A: You are likely observing the development of nitrate tolerance.
-
Confirm Both Components are Administered: Ensure your formulation contains both isosorbide dinitrate and hydralazine. The hydralazine component is critical for preventing tolerance. Animal experiments have demonstrated that co-administration of hydralazine prevents the attenuation of nitrate-mediated hemodynamic effects.[1][6]
-
Check Formulation Stability: Ensure your drug suspension is stable and homogenous. If the drug is settling, the administered dose may be inconsistent. Prepare fresh suspensions regularly and vortex thoroughly before each gavage.
-
Mechanism of Action: Hydralazine prevents tolerance by inhibiting the activation of membrane-bound NADH oxidase, which reduces vascular superoxide production.[8][3] This synergistic effect is key to the long-term efficacy of the combination therapy.
Q: There is high variability in my echocardiography measurements between animals in the same group. How can I improve consistency?
A: Echocardiography in small rodents requires precision and a standardized protocol to reduce variability.
-
Consistent Anesthesia: Use a consistent anesthetic agent and dose, as different agents can have varying effects on cardiac function.[14] Maintain a light plane of anesthesia; heart rates should generally be kept between 400–500 beats per minute for mice.[14]
-
Maintain Body Temperature: Use a heating pad to maintain the animal's body temperature at 37°C, as hypothermia can induce bradycardia and affect measurements.[15][16]
-
Standardize Probe Positioning: Always acquire images from the same views (e.g., parasternal long-axis and short-axis).[2][15] Taking measurements from the same point in the cardiac cycle and averaging at least three consecutive cycles can improve accuracy.
-
Proper Animal Preparation: Ensure the chest area is properly depilated the day before imaging to improve the acoustic window.[16]
Data Tables
Table 1: Dose Conversion Factors Between Human and Preclinical Species
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor¹ | Km Ratio (to Human)² |
| Human | 60 | 1.62 | 37 | - |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Mouse | 0.02 | 0.007 | 3 | 12.3 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Dog | 10 | 0.50 | 20 | 1.9 |
| ¹ Km = Body Weight (kg) / Body Surface Area (m²) | ||||
| ² To calculate Animal Equivalent Dose (mg/kg), multiply the Human dose (mg/kg) by the Km Ratio.[4] |
Table 2: Example Dosing of this compound Components in Preclinical Studies
| Component | Species | Dose | Route | Study Context | Reference |
| Hydralazine | Rabbit | 10 mg/kg/day | In drinking water | Nitrate Tolerance Prevention | [3] |
| Hydralazine | Rat | 0.1 mg (bolus) | IV | Nitrate Tolerance Prevention | [6] |
| Isosorbide Dinitrate | Rat | 25-100 mg/kg/day | Diet | Reproduction Study | [17] |
| Nitroglycerin (related nitrate) | Rat | 10 µ g/min | Continuous IV Infusion | Heart Failure Model | [6] |
Table 3: Key Echocardiographic Parameters in Heart Failure Models
| Parameter | Abbreviation | Description | Expected Change in HF Model | Expected Change with Effective Treatment |
| Left Ventricular Ejection Fraction | LVEF | Percentage of blood leaving the LV with each contraction. | Decrease | Increase / Attenuation of decrease |
| Fractional Shortening | FS | Percentage change in LV diameter between diastole and systole. | Decrease | Increase / Attenuation of decrease |
| LV Internal Diameter, Diastole | LVIDd | Diameter of the left ventricle at the end of filling. | Increase | Decrease / Attenuation of increase |
| LV Internal Diameter, Systole | LVIDs | Diameter of the left ventricle at the end of contraction. | Increase | Decrease / Attenuation of increase |
Experimental Protocols
Protocol 1: Induction of Heart Failure via Left Anterior Descending (LAD) Artery Ligation in Rats
This protocol describes a common method for creating a myocardial infarction (MI) model, which subsequently leads to heart failure.[7][10]
-
Anesthesia and Preparation: Anesthetize a male Sprague-Dawley rat (300-350g) with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine). Shave the left thoracic area and disinfect the surgical site.
-
Intubation and Ventilation: Intubate the rat and connect it to a small animal ventilator. Maintain artificial respiration throughout the procedure.
-
Thoracotomy: Make a skin incision and perform a left-sided thoracotomy by cutting through the intercostal muscles, typically at the fourth or fifth intercostal space, to expose the heart.[10]
-
Pericardiotomy: Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery. The LAD can typically be found near the junction of the pulmonary conus and the left atrial appendage.[10]
-
Ligation: Using a 5-0 or 6-0 silk suture, ligate the LAD artery. Successful ligation is confirmed by the observation of blanching (paleness) in the myocardial tissue distal to the suture.[18]
-
Closure: Return the heart to its natural position within the chest. Close the chest wall in layers, ensuring to evacuate air from the thoracic cavity to re-establish negative pressure.[7] Suture the muscle and skin layers.
-
Post-operative Care: Discontinue anesthesia and monitor the animal until it is fully ambulatory. Provide post-operative analgesia (e.g., ketoprofen 5 mg/kg SC) for up to 72 hours.[7] Heart failure typically develops over the subsequent 4-8 weeks, which should be confirmed by echocardiography.
Protocol 2: this compound Formulation and Oral Gavage Administration
-
Formulation:
-
Calculate the total amount of drug needed for the study group based on the target dose (e.g., 10 mg/kg hydralazine and 5.3 mg/kg ISDN, scaled from human dose) and the number of animals.
-
Crush this compound tablets to a fine powder.
-
Prepare a 0.5% methylcellulose solution in sterile water.
-
Create the suspension by adding the powdered drug to the vehicle to achieve the final desired concentration (e.g., 2 mg/mL hydralazine). Ensure the volume for gavage is appropriate (e.g., 5 mL/kg for a rat).
-
Stir the suspension continuously on a stir plate to maintain homogeneity.
-
-
Administration (Gavage):
-
Gently restrain the rat or mouse.
-
Measure the distance from the animal's snout to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Use a proper-sized, soft-tipped gavage needle to minimize the risk of esophageal or gastric injury.[19]
-
Vortex the drug suspension immediately before drawing it into the syringe.
-
Pass the needle gently along the roof of the animal's mouth into the esophagus until the predetermined depth is reached. Do not force the needle.
-
Slowly administer the suspension.
-
Monitor the animal for at least 15 minutes post-administration for any signs of distress, such as labored breathing, which could indicate improper administration.[19]
-
Protocol 3: Assessment of Cardiac Function via Echocardiography in Mice
This protocol is adapted from standard methods for murine echocardiography.[14][15][16]
-
Preparation: A day before the procedure, remove the hair from the mouse's chest using a depilatory cream.[16]
-
Anesthesia: Anesthetize the mouse with 1-1.5% isoflurane to maintain a heart rate of 400-500 bpm.[14][15] Place the mouse in a supine position on a heated platform equipped with ECG electrodes to monitor heart rate and body temperature (maintain at 37°C).[15][16]
-
Image Acquisition:
-
Apply pre-warmed ultrasound gel to the chest.
-
Use a high-frequency transducer probe (e.g., 30-40 MHz).
-
Parasternal Long-Axis (PLAX) View: Position the transducer to obtain a long-axis view of the heart, visualizing the mitral valve, aortic valve, left atrium, and left ventricle.
-
Parasternal Short-Axis (PSAX) View: From the PLAX view, rotate the transducer 90° clockwise to obtain a short-axis view. Acquire images at the level of the papillary muscles.[14]
-
-
M-Mode Measurement: From the PSAX view, position the M-mode cursor perpendicular to the LV anterior and posterior walls. Acquire an M-mode tracing.
-
Analysis:
-
Measure the following from the M-mode tracing over at least three consecutive cardiac cycles:
-
Left Ventricular Internal Diameter at diastole (LVIDd) and systole (LVIDs).
-
Anterior and posterior wall thickness.
-
-
The imaging system software will use these measurements to calculate the Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
Visualizations
Caption: Synergistic mechanism of this compound components in heart failure.
Caption: Experimental workflow for a preclinical this compound efficacy study.
Caption: Troubleshooting logic for managing drug-induced hypotension.
References
- 1. Prevention of nitrate tolerance with concomitant administration of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydralazine prevents nitroglycerin tolerance by inhibiting activation of a membrane-bound NADH oxidase. A new action for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion between animals and human [targetmol.com]
- 5. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concurrent hydralazine administration prevents nitroglycerin-induced hemodynamic tolerance in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Model of Heart Failure Post-Myocardial Infarction in the Rat [jove.com]
- 8. Hydralazine prevents nitroglycerin tolerance by inhibiting activation of a membrane-bound NADH oxidase. A new action for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jacc.org [jacc.org]
- 10. A novel method for safe and accurate left anterior descending coronary artery ligation for research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Systematic Review: Anaesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)–Part A: Effects of Changes in Physiological Parameters [frontiersin.org]
- 12. Hypotensive effects of lesions of the rostral ventrolateral medulla in rats are anesthetic-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 14. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 16. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Video: Acute Myocardial Infarction in Rats [jove.com]
- 19. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
stability of isosorbide dinitrate in DMSO for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of isosorbide dinitrate (ISDN) dissolved in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Isosorbide Dinitrate?
For in vitro studies, DMSO is a common solvent for preparing stock solutions of ISDN due to its high solubilizing capacity for many organic compounds.[1][2] Commercially available ISDN is readily soluble in DMSO at concentrations of approximately 47-50 mg/mL.[1][2]
Q2: What are the primary degradation products of Isosorbide Dinitrate?
The primary degradation products of ISDN are its mononitrate metabolites: isosorbide-2-mononitrate (2-ISMN) and isosorbide-5-mononitrate (5-ISMN).[3][4] Stability studies should ideally monitor the decrease in the parent ISDN peak and the corresponding increase in the peaks of these mononitrates.
Q3: What general precautions should be taken when storing compounds in DMSO?
DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water content can significantly impact the stability of dissolved compounds.[5] It is crucial to use anhydrous DMSO and to store stock solutions in tightly sealed containers to minimize moisture absorption. Additionally, repeated freeze-thaw cycles should be avoided if possible, as this can also affect compound stability.[5]
Q4: How does ISDN exert its biological effects?
ISDN is a prodrug that is converted to nitric oxide (NO) in the body.[6][7][8] NO then activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[6][7][8][9] This increase in cGMP leads to a cascade of events resulting in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the ISDN stock solution after thawing. | The concentration of ISDN may exceed its solubility limit at lower temperatures. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[2] If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results using the same ISDN stock solution. | The stock solution may be degrading, or there may be issues with solution homogeneity. | Aliquot the stock solution into smaller, single-use volumes after preparation to avoid repeated freeze-thaw cycles and contamination.[5] Ensure the solution is thoroughly mixed before each use. Perform a stability check using an appropriate analytical method like HPLC. |
| Loss of biological activity of the ISDN solution over time. | ISDN may be degrading due to improper storage conditions (e.g., exposure to light, moisture, or elevated temperatures). | Store ISDN stock solutions at or below -20°C in airtight, light-resistant containers.[10][11] Use anhydrous DMSO. Prepare fresh solutions periodically. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of ISDN in DMSO
-
Materials:
-
Isosorbide Dinitrate (MW: 236.14 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with airtight caps
-
Calibrated analytical balance
-
Vortex mixer or sonicator
-
-
Procedure:
-
Weigh out 2.36 mg of ISDN powder on an analytical balance.
-
Transfer the powder to a sterile amber glass vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex or sonicate until the ISDN is completely dissolved.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Protocol for Assessing the Stability of ISDN in DMSO using HPLC
-
Instrumentation and Conditions:
-
Procedure:
-
Prepare a stock solution of ISDN in DMSO as described above.
-
At time zero (t=0), dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto the HPLC system and record the chromatogram.
-
Store the remaining stock solution under the desired long-term storage conditions (e.g., -20°C, -80°C, room temperature).
-
At subsequent time points (e.g., 1, 3, 6, 12 months), thaw an aliquot of the stock solution, dilute it in the same manner, and analyze by HPLC.
-
Calculate the percentage of ISDN remaining at each time point relative to the t=0 sample by comparing the peak areas.
-
Stability Data
The following table presents hypothetical stability data for a 10 mM solution of ISDN in anhydrous DMSO stored under different conditions. This data is for illustrative purposes and should be confirmed by experimental analysis.
| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |
| Room Temperature (20-25°C) | 98% | 92% | 85% | 70% |
| Refrigerated (4°C) | >99% | 98% | 96% | 92% |
| Frozen (-20°C) | >99% | >99% | 98% | 97% |
| Ultra-Low (-80°C) | >99% | >99% | >99% | >99% |
Visualizations
Caption: Signaling pathway of Isosorbide Dinitrate.
Caption: Experimental workflow for stability testing.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Isosorbide dinitrate | NO Synthase | TargetMol [targetmol.com]
- 3. Determination of isosorbide dinitrate in pharmaceutical products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of isosorbide dinitrate and its degradation products in pharmaceuticals by gradient RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions [pubmed.ncbi.nlm.nih.gov]
- 6. Isosorbide dinitrate - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Isosorbide Dinitrate? [synapse.patsnap.com]
- 8. What is the mechanism of Isosorbide? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Isosorbide Dinitrate | C6H8N2O8 | CID 6883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Isosorbide Dinitrate (PIM 291) [inchem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: BiDil (Isosorbide Dinitrate/Hydralazine HCl) in Experimental Settings
Welcome to the technical support center for researchers utilizing the fixed-dose combination of Isosorbide Dinitrate and Hydralazine Hydrochloride (BiDil) in experimental models. This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for the two components of this compound?
A1: this compound combines two drugs with distinct but complementary mechanisms.
-
Isosorbide Dinitrate (ISDN): ISDN is an organic nitrate that acts as a nitric oxide (NO) donor.[1][2] It is biotransformed to release NO, which then activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells. This leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation (relaxation of blood vessels), affecting both arteries and veins.[3][4]
-
Hydralazine Hydrochloride (HHD): Hydralazine is primarily an arterial vasodilator, though its exact mechanism is still under investigation.[5] Additionally, it possesses significant antioxidant properties.[1][6] It can scavenge reactive oxygen species (ROS) and inhibit ROS-producing enzymes like NADPH oxidase, which helps to reduce oxidative stress.[1][4]
Q2: I am having trouble dissolving the components for my in vitro experiment. What are the recommended solvents?
A2: The two components have very different solubility profiles, which is a critical consideration for preparing stock solutions. Never mix the concentrated stock solutions directly. Prepare them separately and add them to your final aqueous buffer or media sequentially.
-
Isosorbide Dinitrate (ISDN): ISDN is sparingly soluble in water but freely soluble in organic solvents.[2][7]
-
Hydralazine Hydrochloride (HHD): Hydralazine HCl is highly soluble in water but generally insoluble in DMSO and ethanol.[4][8]
Q3: My compound seems to lose its effect over time in my multi-day cell culture experiment. What could be the cause?
A3: This is likely due to one of two phenomena: chemical instability or the development of nitrate tolerance.
-
Chemical Instability: Both ISDN and Hydralazine HCl have limited stability in aqueous solutions like cell culture media. Forced degradation studies show susceptibility to hydrolysis, thermal, and photolytic stress.[10] It is advisable to refresh the media with a freshly prepared drug solution daily in multi-day experiments.
-
Nitrate Tolerance: A well-documented phenomenon with organic nitrates is the development of tolerance, where the biological system becomes less responsive to the drug with continuous exposure.[11] This is thought to be caused by increased oxidative stress and depletion of enzymes required for NO bioactivation.[1][12] Hydralazine's antioxidant properties are believed to counteract this effect, but the balance can be difficult to maintain in an in vitro setting.[1]
Q4: I am seeing unexpected antioxidant or pro-oxidant effects in my experiments. Why?
A4: This is likely attributable to the multifaceted properties of hydralazine. While it is a vasodilator, it is also a potent modulator of oxidative stress.[6]
-
Antioxidant Effects: Hydralazine can directly scavenge ROS and inhibit NADPH oxidase, which could mask or interfere with studies on oxidative stress pathways.[1][4]
-
Potential Pro-oxidant Effects: In certain cell-free systems or under specific conditions, some reducing agents can exhibit pro-oxidant properties. While primarily known as an antioxidant, the complex redox chemistry of hydralazine could, in theory, contribute to unexpected redox effects depending on the experimental environment (e.g., presence of transition metals).
Q5: Can the components of this compound interfere with common cell-based assays?
A5: Yes, interference is possible, particularly with assays that rely on redox-sensitive reporters.
-
Metabolic Assays (e.g., MTT, XTT): These assays measure cell viability via metabolic activity and rely on cellular reductases. Strong reducing agents or compounds that affect cellular redox state could potentially interfere with the dye conversion, leading to inaccurate readings.
-
ROS/RNS Assays (e.g., DCF-DA, DHE): Hydralazine's potent antioxidant properties will almost certainly interfere with assays designed to measure reactive oxygen species, as it can directly scavenge the species being measured.[4]
-
Nitric Oxide Assays (e.g., Griess Assay): When using ISDN as an NO donor, remember that the actual NO concentration experienced by the cells is highly dynamic and depends on media components, pH, and cellular metabolism.[13] Direct measurement of NO may be necessary for precise quantification.
Troubleshooting Guides
Problem 1: Inconsistent or No Vasodilatory Response in Ex Vivo Tissue Baths
| Possible Cause | Troubleshooting Step |
| Degradation of ISDN/HHD | Prepare fresh stock and working solutions for each experiment. Protect solutions from light and maintain them on ice. |
| Nitrate Tolerance | Ensure tissue is not pre-exposed to other nitrates. If studying tolerance, establish a protocol with a defined pre-incubation period (e.g., high concentration of ISDN for 30-60 min) to induce a tolerant state before re-challenging.[12] |
| Incorrect Solvent/Vehicle Control | Ensure the final concentration of the organic solvent (e.g., DMSO for ISDN) is minimal (<0.1%) and that an equivalent vehicle control is run to rule out solvent-induced effects. |
| Oxidative Stress in Tissue | The tissue may be generating high levels of superoxide, which scavenges NO. The presence of hydralazine should mitigate this, but if using ISDN alone, consider adding a superoxide dismutase (SOD) mimetic. |
Problem 2: High Variability in Cell Viability/Proliferation Assays
| Possible Cause | Troubleshooting Step |
| Uneven Drug Distribution | Ensure thorough mixing when adding the drug to the culture media before applying it to the cells. |
| pH Shift in Media | Hydralazine HCl is acidic. Preparation of highly concentrated working solutions may alter the pH of your final culture medium. Check the pH of the media after adding the drug and adjust if necessary. |
| Solvent Toxicity | High concentrations of DMSO or ethanol can be toxic to cells. Keep the final solvent concentration as low as possible (ideally ≤0.1%). Run a solvent toxicity curve for your specific cell line. |
| Instability in Culture Media | In multi-day experiments, the drug concentration will decrease over time. Replace the media with a fresh drug solution every 24 hours to maintain a more consistent concentration. |
Data and Protocols
Table 1: Solubility and Stock Solution Preparation
| Compound | Chemical Name | Molecular Weight | Primary Solvent | Reported Solubility | Storage of Stock |
| Isosorbide Dinitrate | 1,4:3,6-dianhydro-D-glucitol 2,5-dinitrate | 236.14 g/mol | DMSO, Ethanol | ~30 mg/mL in organic solvents[3]; ~10 mg/mL in PBS (pH 7.2)[3] | -80°C for up to 6 months; -20°C for 1 month (protect from light)[14] |
| Hydralazine HCl | 1-hydrazinylphthalazine monohydrochloride | 196.64 g/mol | Water | ≥35.3 mg/mL[8] | Prepare fresh. Do not store aqueous solutions for more than one day.[9] |
Table 2: Example Concentrations from Experimental Studies
| Component | Model System | Concentration/Dose | Observed Effect | Reference |
| Hydralazine | Rat Macrophages | 100 µM | Decreased NO production and iNOS expression. | [9] |
| Hydralazine | Cultured Vascular Smooth Muscle Cells (VSMCs) | 100 µM | Inhibited inflammatory gene expression and apoptosis. | [15] |
| Hydralazine | Apolipoprotein E-Deficient Mice | 24 mg/kg/day | Decreased abdominal aortic aneurysm incidence. | [15] |
| Isosorbide Dinitrate | Rats with Myocardial Infarction | 3 mg/kg (intratracheal) | Reduced MI size and ventricular remodeling. | [14] |
Experimental Protocol: Preparation of Working Solutions for Cell Culture
This protocol is for treating cells in a 6-well plate with a final volume of 2 mL per well.
Objective: To achieve a final concentration of 10 µM Isosorbide Dinitrate (ISDN) and 30 µM Hydralazine HCl (HHD).
1. Prepare Stock Solutions:
- ISDN Stock (10 mM): Dissolve 2.36 mg of ISDN in 1 mL of sterile DMSO. Aliquot and store at -80°C.
- HHD Stock (30 mM): Dissolve 5.90 mg of Hydralazine HCl in 1 mL of sterile, nuclease-free water. Prepare this solution fresh immediately before use.
2. Prepare Drug-Spiked Culture Medium:
- For 10 mL of final medium (sufficient for 5 wells), warm complete culture medium to 37°C.
- Add 10 µL of the 10 mM ISDN stock solution to the 10 mL of medium (1:1000 dilution). Mix gently by inverting the tube. The intermediate concentration is now 10 µM ISDN.
- Add 10 µL of the 30 mM HHD stock solution to the same 10 mL of medium (1:1000 dilution). Mix gently by inverting the tube. The final concentration is 10 µM ISDN and 30 µM HHD.
3. Vehicle Control Medium:
- Prepare a separate 10 mL of complete medium.
- Add 10 µL of sterile DMSO (vehicle for ISDN).
- Add 10 µL of sterile water (vehicle for HHD).
- This ensures that the control cells are exposed to the same final concentrations of solvents as the treated cells.
4. Cell Treatment:
- Aspirate the old medium from the cells.
- Add 2 mL of the appropriate medium (drug-spiked or vehicle control) to each well.
- Return the plate to the incubator.
Visualizations: Pathways and Workflows
This compound's Dual Mechanism of Action
References
- 1. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isosorbide Dinitrate [dailymed.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isosorbide dinitrate | 87-33-2 [amp.chemicalbook.com]
- 8. apexbt.com [apexbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Tolerance to organic nitrates: clinical and experimental perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Effect of Hydralazine on Angiotensin II-Induced Abdominal Aortic Aneurysm in Apolipoprotein E-Deficient Mice [mdpi.com]
Technical Support Center: Refining the Transverse Aortic Constriction (TAC) Model for BiDil Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing the transverse aortic constriction (TAC) model in BiDil efficacy studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
Issue 1: High Perioperative and Postoperative Mortality
Question: We are experiencing a high rate of mortality in our mice within the first 24-48 hours following TAC surgery. What are the potential causes and how can we troubleshoot this?
Answer:
High mortality immediately following TAC surgery is a common challenge. The primary causes and potential solutions are outlined below:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Anesthetic Overdose | - Carefully calculate anesthetic dosage based on the specific mouse strain, age, and body weight. - Monitor respiration rate and depth of anesthesia closely throughout the procedure.[1] - Use a vaporizer for isoflurane administration to allow for precise control of anesthetic depth. |
| Surgical Trauma & Hemorrhage | - Ensure proper surgical technique to minimize tissue damage, especially to the aortic arch and surrounding vessels. - Use appropriate magnification to visualize the surgical field clearly. - Have hemostatic agents readily available in case of bleeding. |
| Pneumothorax | - If performing a thoracotomy, ensure proper ventilation throughout the procedure. - Carefully suture the chest wall in layers to ensure an airtight seal. - Minimally invasive TAC techniques can reduce the risk of pneumothorax.[2] |
| Excessive Aortic Constriction | - Use a standardized needle gauge (e.g., 25G, 26G, or 27G) to ensure consistent constriction.[3][4] - A very tight constriction can lead to acute heart failure and a rapid decline in the animal's condition.[3][5] - Confirm the degree of constriction post-surgery using Doppler echocardiography.[1] |
| Postoperative Hypothermia | - Maintain the animal's body temperature on a heating pad during and after surgery.[1] - Monitor rectal temperature until the animal has fully recovered from anesthesia. |
| Pain Management | - Administer pre- and post-operative analgesics as per your institution's animal care guidelines to minimize pain and distress.[1] |
Issue 2: Inconsistent Cardiac Hypertrophy and Heart Failure Phenotype
Question: There is significant variability in the development of cardiac hypertrophy and the progression to heart failure among our TAC mice. How can we achieve a more consistent model?
Answer:
Variability in the TAC model is a known issue and can be addressed through careful standardization of the experimental protocol.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Surgical Constriction | - Use the same needle gauge and suture material for all surgeries.[6] - Ensure the suture is tied with consistent tension around the aorta and the needle. - Have a single, experienced surgeon perform all TAC procedures if possible. |
| Mouse Strain and Sub-strain Differences | - Different mouse strains (e.g., C57BL/6J, ICR) exhibit varying sensitivities to pressure overload.[7][8] - Be aware of potential phenotypic differences even between sub-strains (e.g., C57BL/6J vs. C57BL/6N).[9] - Use mice from the same genetic background and supplier for all experimental groups. |
| Age and Sex of Animals | - Use mice of the same age and sex for your studies, as these factors can influence the hypertrophic response. - Report the age and sex of the animals in your experimental records. |
| Postoperative Monitoring | - Regularly monitor cardiac function using echocardiography to track the progression of hypertrophy and heart failure.[2] - Stratify animals into groups based on the severity of the phenotype if significant variability persists.[10] |
Issue 3: Difficulties with this compound (Isosorbide Dinitrate/Hydralazine) Administration and Side Effects
Question: We are planning to administer this compound to our TAC mice but are concerned about the formulation and potential side effects like hypotension. What are the best practices for this?
Answer:
Administering vasodilators to small animals requires careful planning and monitoring.
| Potential Issue | Troubleshooting Steps & Recommendations |
| Drug Formulation & Dosing | - this compound tablets can be crushed and suspended in a suitable vehicle (e.g., sterile water, sweetened solution) for oral gavage.[11][12] - Calculate the dose based on the mouse's body weight and the human equivalent dose, with appropriate adjustments for species differences. The clinical formulation of this compound contains 20 mg of isosorbide dinitrate and 37.5 mg of hydralazine hydrochloride.[1] |
| Hypotension | - Start with a lower dose of this compound and gradually titrate up to the target dose. - Monitor blood pressure non-invasively (e.g., using a tail-cuff system) after administration, especially during the initial dosing period.[13] - If significant hypotension occurs, reduce the dose or the frequency of administration. - Ensure animals have free access to water to prevent dehydration, which can exacerbate hypotension.[8] |
| Animal Handling Stress | - Acclimate the mice to the oral gavage procedure before starting the actual drug administration to minimize stress. - Handle the animals gently and efficiently during dosing. |
Frequently Asked Questions (FAQs)
Q1: What is the expected timeline for the development of cardiac hypertrophy and heart failure in the TAC model?
A1: The timeline can vary depending on the mouse strain and the severity of the aortic constriction. Generally, in C57BL/6J mice with a 27-gauge needle constriction, significant cardiac hypertrophy is observed within 1-2 weeks.[14] The transition to heart failure, characterized by a decline in systolic function, typically occurs between 4 to 8 weeks post-TAC.[2] Milder constrictions (e.g., with a 25-gauge needle) will result in a slower progression to heart failure.[2][3]
Q2: What are the key parameters to measure with echocardiography to assess the TAC model?
A2: Key echocardiographic parameters include:
-
Left Ventricular (LV) Dimensions: LV internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Wall Thickness: Interventricular septal thickness (IVS) and LV posterior wall thickness (LVPW).
-
Systolic Function: Ejection fraction (EF) and fractional shortening (FS).
-
Doppler Measurements: Aortic flow velocity to confirm the success of the constriction.[7]
Q3: How can I quantify cardiac fibrosis in my tissue samples?
A3: The most common method is staining heart sections with Picrosirius Red, which specifically stains collagen.[15] The fibrotic area can then be quantified using image analysis software like ImageJ.[15][16] This involves setting a color threshold to distinguish the red-stained collagen from the surrounding myocardial tissue and calculating the percentage of the fibrotic area.[17][18]
Q4: What is the mechanism of action of this compound's components in the context of heart failure?
A4: this compound is a combination of isosorbide dinitrate and hydralazine.
-
Isosorbide dinitrate is a vasodilator that is converted to nitric oxide (NO).[19] NO activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP), which relaxes vascular smooth muscle.[19] This reduces both preload and afterload on the heart.
-
Hydralazine is primarily an arterial vasodilator.[19] It also has antioxidant properties that may help to reduce oxidative stress in the failing heart and prevent the development of tolerance to nitrates.[19]
Q5: Are there any alternatives to the traditional open-chest TAC surgery?
A5: Yes, minimally invasive TAC (miTAC) techniques have been developed. These methods avoid a full thoracotomy, reducing surgical trauma and improving survival rates.[2][20] The miTAC procedure is generally associated with a faster recovery time for the animals.
Experimental Protocols
1. Transverse Aortic Constriction (TAC) Surgery (Minimally Invasive Method)
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature.[1] Shave the upper thoracic area and disinfect the surgical site. Administer pre-operative analgesia.[1]
-
Incision: Make a small horizontal incision in the suprasternal notch.
-
Visualization of the Aortic Arch: Bluntly dissect the underlying tissues to visualize the aortic arch.
-
Aortic Constriction: Pass a 7-0 silk suture under the transverse aorta between the innominate and left common carotid arteries. Place a 27-gauge needle parallel to the aorta. Tie the suture snugly around the aorta and the needle. Quickly remove the needle to create a standardized constriction.[1]
-
Closure: Close the incision with appropriate sutures.
-
Postoperative Care: Administer post-operative analgesia and monitor the mouse closely for recovery.[1] Keep the animal on a heating pad until it is fully ambulatory.
2. Echocardiographic Assessment of Cardiac Function
-
Animal Preparation: Anesthetize the mouse lightly with isoflurane to maintain a heart rate above 400 bpm. Shave the chest and place the mouse on a heated platform with integrated ECG electrodes.[21]
-
Image Acquisition: Use a high-frequency ultrasound system with a linear-array transducer.
-
Parasternal Long-Axis (PLAX) View: Obtain a clear view of the left ventricle, mitral valve, and aortic valve.[21]
-
M-Mode Imaging: From the PLAX view, acquire M-mode images at the level of the papillary muscles to measure LVIDd, LVIDs, IVS, and LVPW.[21]
-
Parasternal Short-Axis (SAX) View: Rotate the transducer 90 degrees from the PLAX view to obtain the SAX view for further assessment of LV function.[21]
-
Doppler Imaging: Use pulsed-wave Doppler to measure blood flow velocity across the aortic constriction to confirm the success of the TAC surgery.[7]
-
-
Data Analysis: Use the ultrasound machine's software to calculate EF and FS from the M-mode measurements.
3. Quantification of Cardiac Fibrosis with Sirius Red Staining
-
Tissue Preparation: Euthanize the mouse and excise the heart. Fix the heart in 4% paraformaldehyde, embed in paraffin, and cut 5 µm sections.
-
Staining:
-
Image Analysis using ImageJ/Fiji:
-
Acquire digital images of the stained heart sections.
-
Open the image in ImageJ/Fiji.
-
Convert the RGB image to an 8-bit image.
-
Use the "Threshold" tool to select the red-stained collagen fibers, excluding the yellow-stained myocardium.[16][17]
-
Use the "Analyze Particles" function to measure the total area of the tissue and the area of the fibrotic regions.
-
Calculate the percentage of fibrosis as (fibrotic area / total tissue area) x 100.
-
Mandatory Visualizations
References
- 1. Isosorbide dinitrate and hydralazine hydrochloride: a review of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure [frontiersin.org]
- 3. A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Phenotypes Induced by Different Degrees of Transverse Aortic Constriction in C57BL/6N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The experimental model of transition from compensated cardiac hypertrophy to failure created by transverse aortic constriction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 9. Cardiac hypertrophy or failure? - A systematic evaluation of the transverse aortic constriction model in C57BL/6NTac and C57BL/6J substrains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Sympathoinhibition and Vasodilation Contribute to the Acute Hypotensive Response of the Superoxide Dismutase Mimic, MnTnBuOE-2-PyP5+, in Hypertensive Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying Stained Liver Tissue [imagej.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound (isosorbide dinitrate and hydralazine): a new fixed-dose combination of two older medications for the treatment of heart failure in black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gaps In The Heart Failure Guidelines [cfrjournal.com]
- 21. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Histological image quantification of picrosirius red stained skeletal muscle sections [protocols.io]
Technical Support Center: Minimizing Off-target Effects of Hydralazine in Cell-Based Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of hydralazine in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of hydralazine in cell-based assays?
A1: While hydralazine is a well-known vasodilator, it exhibits several off-target effects that can influence experimental results. The most documented of these include:
-
DNA Methylation Inhibition: Hydralazine can act as a non-nucleoside DNA methyltransferase (DNMT) inhibitor, which may lead to alterations in gene expression.[1][2][3][4][5]
-
Induction of Oxidative Stress: It can promote the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis in certain cell types.[1][6][7]
-
Modulation of Signaling Pathways: Hydralazine has been shown to inhibit the Extracellular signal-regulated kinase (ERK) pathway and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][8][9]
-
Stabilization of HIF-1α: It can inhibit prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), mimicking a hypoxic state.[10][11][12][13]
-
Induction of Apoptosis: In some cancer cell lines, hydralazine can induce caspase-dependent apoptosis.[1][14]
Q2: At what concentrations are the off-target effects of hydralazine typically observed?
A2: The concentration at which off-target effects become significant can vary depending on the cell type and the specific effect being measured. The following table summarizes reported effective concentrations for various off-target effects.
| Off-Target Effect | Cell Line(s) | Effective Concentration Range | Reference(s) |
| Inhibition of NOS-2 and COX-2 gene expression | Murine peritoneal macrophages | 0.1-10 mM | [15] |
| Induction of apoptosis | Leukemic T cells (Jurkat, MOLT-4, CEM-6) | Dose-dependent, significant at higher doses | [1] |
| Cytotoxicity (IC50) | bEnd.3 cells | 200 µM | [10] |
| Growth inhibition and apoptosis | Prostate cancer cell lines | 40 µM | [2] |
| Cytotoxicity (IC50) | K562 cells | 81 µM | [14] |
| DNA Methylation Inhibition | In vitro DNA methyltransferase assay | 10-20 µM | [3] |
| Inhibition of H2O2-induced mitochondrial fission | HeLa cells | Not specified | [16] |
Q3: How can I control for the DNA demethylating effects of hydralazine in my experiments?
A3: To control for the DNA demethylating effects of hydralazine, consider the following:
-
Use a structurally unrelated DNMT inhibitor: Include a positive control such as 5-aza-2'-deoxycytidine to compare the extent of demethylation.
-
Measure global DNA methylation: Assess global methylation levels using techniques like ELISA or LC-MS/MS to determine if hydralazine is causing widespread demethylation at your experimental concentrations.
-
Analyze methylation of specific gene promoters: If you have genes of interest, use methylation-specific PCR or bisulfite sequencing to see if their methylation status is altered by hydralazine.
-
Gene expression analysis: Correlate any observed phenotypic changes with changes in the expression of genes known to be regulated by DNA methylation.
Troubleshooting Guides
Problem 1: Unexpected cell death or cytotoxicity in my cell culture after hydralazine treatment.
Possible Cause: Hydralazine can induce apoptosis and cytotoxicity, particularly at higher concentrations and in certain cell lines.[1][10][14] This can be mediated by the induction of reactive oxygen species (ROS) and subsequent DNA damage.[1][2][7]
Troubleshooting Steps:
-
Determine the IC50 of hydralazine for your specific cell line: Perform a dose-response curve to find the concentration that inhibits 50% of cell growth. This will help you establish a non-toxic working concentration range.
-
Assess markers of apoptosis: Use assays such as Annexin V/PI staining, caspase activity assays, or TUNEL staining to determine if the observed cell death is due to apoptosis.
-
Measure ROS production: Employ fluorescent probes like DCFDA to quantify intracellular ROS levels after hydralazine treatment.
-
Include an antioxidant control: Co-treat cells with hydralazine and an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic effects.[6]
-
Consider an alternative drug: If cytotoxicity remains an issue, explore other vasodilators with potentially fewer off-target effects.[17][18][19]
Problem 2: My experimental results suggest a hypoxic response, but the cells are cultured under normoxic conditions.
Possible Cause: Hydralazine can stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α) by inhibiting prolyl hydroxylase domain (PHD) enzymes, thus mimicking a hypoxic state even in the presence of normal oxygen levels.[10][11][12][13]
Troubleshooting Steps:
-
Measure HIF-1α protein levels: Perform a western blot to detect the accumulation of HIF-1α in the nucleus of hydralazine-treated cells.
-
Analyze the expression of HIF-1α target genes: Use qRT-PCR to measure the mRNA levels of genes known to be upregulated by HIF-1α, such as VEGF or GLUT1.
-
Use a HIF-1α inhibitor: Co-treat with a known HIF-1α inhibitor to see if it reverses the observed phenotype.
-
Control for iron chelation: Hydralazine's inhibition of PHDs is related to its ability to chelate iron. Include an iron chelator as a positive control for HIF-1α stabilization.
Experimental Protocols
Protocol 1: Assessment of Hydralazine-Induced ROS Production
Objective: To quantify the generation of intracellular reactive oxygen species (ROS) in response to hydralazine treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Hydralazine stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) dye
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Incubate the cells with 10 µM H2DCFDA in PBS for 30 minutes at 37°C in the dark.[6]
-
Wash the cells twice with warm PBS to remove excess dye.
-
Add fresh complete medium containing various concentrations of hydralazine (and appropriate vehicle controls) to the wells.
-
Incubate for the desired treatment time.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader.
-
Normalize the fluorescence intensity to the number of viable cells (e.g., using a parallel MTT or crystal violet assay).
Signaling Pathways and Workflows
Below are diagrams illustrating key off-target signaling pathways affected by hydralazine and a general experimental workflow for investigating these effects.
Caption: Key off-target signaling pathways modulated by hydralazine.
References
- 1. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-neoplastic properties of hydralazine in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydralazine inhibits neuroinflammation and oxidative stress in APP/PS1 mice via TLR4/NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Hypoxic Stress Induced by Hydralazine Leads to a Loss of Blood-Brain Barrier Integrity and an Increase in Efflux Transporter Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Anti-proliferative Effects of Hydralazine on K562 Cell Line (CML) - SSU_Journals [jssu.ssu.ac.ir]
- 15. Antioxidant activity and inhibitory effects of hydralazine on inducible NOS/COX-2 gene and protein expression in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydralazine protects the heart against acute ischaemia/reperfusion injury by inhibiting Drp1-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. droracle.ai [droracle.ai]
- 19. Antihypertensive - Wikipedia [en.wikipedia.org]
ensuring consistent dosing of isosorbide dinitrate and hydralazine in animal feed
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring consistent dosing of isosorbide dinitrate and hydralazine in animal feed for experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in preparing animal feed medicated with isosorbide dinitrate and hydralazine?
A1: The main challenges include ensuring the homogenous distribution of the drugs throughout the feed, preventing degradation of the active compounds during mixing and storage, and avoiding cross-contamination with other medicated or non-medicated feeds.[1][2] The particle size and density of the drug substances relative to the feed components can lead to segregation.[2]
Q2: How can I ensure a homogenous mixture of the drugs in the feed?
A2: A multi-step mixing process, often referred to as geometric dilution, is recommended. This involves first mixing the small amount of active drug with an equally small amount of finely ground feed. Subsequently, this pre-mixture is progressively diluted with larger quantities of the feed until the final concentration is achieved. Using a validated mixing equipment, such as a V-blender or a 3-axis mixer, can significantly improve homogeneity.[3]
Q3: What are the stability concerns for isosorbide dinitrate and hydralazine in animal feed?
A3: Both compounds can be susceptible to degradation. Isosorbide dinitrate can be sensitive to hydrolysis and heat.[4] Hydralazine is a reactive compound that can degrade in the presence of certain substances.[5] It is crucial to minimize heat and moisture during the mixing process and to store the medicated feed in airtight containers, protected from light, at a controlled temperature.
Q4: How should the medicated feed be stored to maintain drug integrity?
A4: Store the feed in a cool, dry, and dark place. Use airtight, labeled containers. It is advisable to prepare smaller batches of medicated feed more frequently to minimize the storage time and potential for degradation.
Q5: What are the best practices to prevent cross-contamination between different batches of medicated feed?
A5: To prevent cross-contamination, thorough cleaning of all mixing equipment between batches is essential.[1] Implementing flushing procedures, where a neutral ingredient like ground corn is run through the mixer after a medicated batch, can help remove residual drug particles.[1] Whenever possible, using dedicated equipment for different drug compounds is the safest approach.[6]
Troubleshooting Guides
Problem 1: Inconsistent analytical results for drug concentration in feed samples.
| Potential Cause | Troubleshooting Step |
| Inhomogeneous Mixture | Review the mixing protocol. Ensure geometric dilution was properly performed. Increase mixing time or validate the mixing equipment's efficacy. Take multiple samples from different locations within the batch to assess uniformity.[7] |
| Drug Degradation | Analyze for known degradation products. Review the mixing and storage conditions for exposure to heat, light, or moisture.[4][8] Prepare fresh batches and re-analyze. |
| Analytical Method imprecision | Validate the analytical method for the feed matrix. Check for matrix effects that may interfere with drug extraction or detection. Ensure the use of appropriate internal standards.[9] |
| Sampling Error | Ensure the sampling procedure is representative of the entire batch.[7] Increase the number of samples taken for analysis. |
Problem 2: Animals are not consuming the medicated feed (palatability issue).
| Potential Cause | Troubleshooting Step |
| Drug Taste | Isosorbide dinitrate and hydralazine may have a taste that is aversive to animals. |
| Incorporate a palatable flavoring agent, approved for the animal species, into the feed. | |
| Gradually introduce the medicated feed by mixing it with increasing proportions of regular feed over several days. | |
| Feed Texture Change | The addition of the drug powders may have altered the texture of the feed. |
| Ensure the particle size of the drug compounds is as close as possible to that of the feed components. |
Experimental Protocols
Protocol 1: Preparation of Medicated Animal Feed
-
Calculate the required amount of isosorbide dinitrate and hydralazine based on the target dose (mg/kg of body weight/day) and the average daily feed consumption of the animals.
-
Pre-grind a small portion of the standard animal chow to a fine powder.
-
Geometric Dilution:
-
Accurately weigh the calculated amounts of isosorbide dinitrate and hydralazine.
-
In a mortar and pestle or a small blender, mix the drug powders with an equal volume of the finely ground chow.
-
Continue adding an equal volume of the ground chow to the mixture and mix thoroughly after each addition until the pre-mix is uniform.
-
-
Final Mixing:
-
Transfer the pre-mix to a larger, suitable mixer (e.g., V-blender).
-
Add the remaining amount of the standard chow in increments, mixing thoroughly after each addition until the entire batch is prepared.
-
-
Storage: Store the final medicated feed in airtight, light-resistant containers at 4°C.
Protocol 2: Homogeneity Testing
-
Collect at least 10 samples of the medicated feed from different locations within the prepared batch (e.g., top, middle, bottom, different corners).
-
The sample size should be sufficient for the planned analytical procedure.
-
Analyze each sample in triplicate for the concentration of isosorbide dinitrate and hydralazine using a validated analytical method (e.g., HPLC-UV).
-
Calculate the mean concentration and the coefficient of variation (CV) for each drug. A CV of ≤10% is generally considered acceptable for demonstrating homogeneity.
Protocol 3: Sample HPLC Method for Quantification
This is a sample method and may require optimization for your specific equipment and feed matrix.
| Parameter | Isosorbide Dinitrate | Hydralazine |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[8][10] | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[8][10] |
| Mobile Phase | Acetonitrile and water gradient | Methanol and 0.1% Orthophosphoric acid (pH 2.1) (60:40)[8] |
| Flow Rate | 1.0 mL/min[8][10] | 1.0 mL/min[8] |
| Detection Wavelength (UV) | 220 nm | 278 nm[8] |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | 30°C | 30°C |
Sample Preparation (Extraction from Feed):
-
Weigh 1 gram of the medicated feed into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol or acetonitrile).
-
Vortex for 5 minutes.
-
Sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze by HPLC.
Visualizations
References
- 1. farmstandapp.com [farmstandapp.com]
- 2. iowabeefcenter.org [iowabeefcenter.org]
- 3. Ensuring Homogeneity in Powder Mixtures for Pharmaceuticals and Dietary Supplements: Evaluation of a 3-Axis Mixing Equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ksubci.org [ksubci.org]
- 7. ifif.org [ifif.org]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. sysrevpharm.org [sysrevpharm.org]
Validation & Comparative
validating the antioxidant effects of hydralazine against other known antioxidants in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antioxidant effects of hydralazine against other well-established antioxidants. By presenting experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for evaluating the potential of hydralazine as an antioxidant agent in various research and development contexts.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the in vitro antioxidant capacity of hydralazine and other known antioxidants. It is important to note that direct comparative data for hydralazine using the DPPH and ABTS radical scavenging assays is not extensively available in the current body of scientific literature. The provided IC50 values for hydralazine relate to its ability to inhibit reactive oxygen species (ROS) and superoxide (O2•−) generation, which are key indicators of antioxidant activity.
| Antioxidant | Assay Type | IC50 Value | Reference Compound(s) |
| Hydralazine | Reactive Oxygen Species (ROS) Inhibition | 9.53 mM | - |
| Hydralazine | Superoxide (O2•−) Generation Inhibition | 1.19 mM | - |
| Ascorbic Acid | DPPH Radical Scavenging | 5 - 10 µg/mL (approx. 28 - 57 µM) | - |
| Ascorbic Acid | ABTS Radical Scavenging | 8 - 15 µg/mL (approx. 45 - 85 µM) | - |
| Trolox | DPPH Radical Scavenging | 4 - 8 µg/mL (approx. 16 - 32 µM) | - |
| Trolox | ABTS Radical Scavenging | 3 - 7 µg/mL (approx. 12 - 28 µM) | - |
Note: The IC50 values for Ascorbic Acid and Trolox are approximate ranges compiled from multiple literature sources and may vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to ensure reproducibility and facilitate comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (e.g., hydralazine, ascorbic acid) dissolved in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of various concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus antioxidant concentration.
Xanthine Oxidase (XO) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme that generates superoxide radicals.
Protocol:
-
Reagents:
-
Phosphate buffer (pH 7.5)
-
Xanthine solution (substrate)
-
Xanthine oxidase enzyme solution
-
Test compound (hydralazine) at various concentrations
-
-
Reaction Mixture: In a UV-transparent 96-well plate, add 50 µL of the test compound solution, 130 µL of phosphate buffer, and 50 µL of xanthine solution.
-
Enzyme Addition: Initiate the reaction by adding 20 µL of xanthine oxidase solution.
-
Measurement: Immediately measure the increase in absorbance at 295 nm for 5-10 minutes at 37°C. The absorbance change is due to the formation of uric acid.
-
Calculation: The percentage of xanthine oxidase inhibition is calculated as: % Inhibition = [1 - (Rate_sample / Rate_control)] x 100 where Rate_sample is the rate of uric acid formation in the presence of the test compound, and Rate_control is the rate in the absence of the test compound.
-
IC50 Determination: The IC50 value is calculated from the plot of percentage inhibition against the concentration of the test compound.
Mechanistic Insights: Signaling Pathways and Experimental Workflow
The antioxidant effects of hydralazine are multifaceted, involving the modulation of key cellular signaling pathways.
Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of a compound using common in vitro assays.
Caption: General workflow for in vitro antioxidant assays.
Hydralazine and the Nrf2 Signaling Pathway
A key mechanism underlying the antioxidant effect of hydralazine is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
preclinical comparison of BiDil and angiotensin receptor blockers in heart failure
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of heart failure therapeutics, both BiDil (a fixed-dose combination of isosorbide dinitrate and hydralazine) and angiotensin receptor blockers (ARBs) represent key strategies for mitigating cardiac decline. While clinical trials have established their respective roles, a direct preclinical comparison provides a deeper understanding of their fundamental mechanisms and effects on cardiac pathophysiology. This guide offers an objective, data-driven comparison of these two therapeutic approaches based on available preclinical evidence, aimed at informing further research and development.
At a Glance: Mechanistic Divergence
The fundamental difference between this compound and ARBs lies in their targets. This compound works by enhancing nitric oxide (NO) bioavailability and reducing oxidative stress, thereby promoting vasodilation and reducing the heart's workload.[1][2][3] In contrast, ARBs directly antagonize the renin-angiotensin-aldosterone system (RAAS), a core pathway in the pathophysiology of heart failure, by blocking the angiotensin II type 1 (AT1) receptor.[4][5][6][7] This blockade prevents vasoconstriction, sodium retention, and adverse cardiac remodeling.[4][5][6]
Quantitative Preclinical Data Summary
The following tables summarize key quantitative findings from preclinical studies on this compound and ARBs in rodent models of heart failure. It is critical to note that these data are not from head-to-head comparative studies and were generated in different experimental models of heart failure, which may account for some of the observed differences.
Table 1: Effects of this compound (Isosorbide Dinitrate/Hydralazine) in a Mouse Model of Hypertension-Induced Diastolic Heart Failure
| Parameter | Control (Aldosterone-Induced HF) | This compound Treated | Percentage Change | Reference |
| Systolic Blood Pressure | 161 ± 3 mmHg | 137 ± 5 mmHg | ↓ 14.9% | [8] |
| LV Mass to Body Weight Ratio | 4.2 ± 0.1 mg/g | No significant change | - | [8] |
| Mitral Doppler E/A Ratio | Decreased (indicative of diastolic dysfunction) | Improved | - | [8] |
| Exercise Capacity | Impaired | Improved | - | [8] |
Table 2: Effects of Losartan (an ARB) in a Rat Model of Myocardial Infarction-Induced Heart Failure
| Parameter | Control (MI-Induced HF) | Losartan Treated | Percentage Change | Reference |
| Left Ventricular Ejection Fraction | Significantly decreased | Significantly improved | - | [9] |
| Left Ventricular End-Diastolic Pressure | Significantly increased | Significantly reduced | - | [9] |
| Oxidative Stress (8-OHdG positive cardiomyocytes) | Significantly increased | Significantly attenuated | - | [9][10] |
| Cell Senescence (p16ink4a positive cardiomyocytes) | Significantly increased | Significantly attenuated | - | [9][10] |
Key Experimental Protocols
This compound in Hypertension-Induced Diastolic Heart Failure
-
Animal Model: FVB mice underwent uninephrectomy followed by aldosterone infusion and were given 1% salt water to drink for 4 weeks to induce hypertension and diastolic heart failure.[8]
-
Drug Administration: Mice were randomized to receive either standard chow or chow containing this compound (isosorbide dinitrate: 26 mg/kg/day; hydralazine: 50 mg/kg/day) for 4 weeks.[8]
-
Key Assessments:
-
Cardiac Function: Assessed via echocardiography, including measurements of left ventricular dimensions and mitral Doppler E/A ratio to evaluate diastolic function.[8]
-
Blood Pressure: Measured using the tail-cuff method.[8]
-
Cardiac Remodeling: Determined by the ratio of left ventricular weight to body weight.[8]
-
Exercise Capacity: Evaluated through standardized exercise protocols.[8]
-
Angiotensin Receptor Blockers in Myocardial Infarction-Induced Heart Failure
-
Animal Model: Myocardial infarction (MI) was induced in Sprague-Dawley rats by ligating the left coronary artery.[9][10]
-
Drug Administration: Rats were treated with either losartan (20 mg/kg/day) or a vehicle for 3 or 9 weeks post-MI.[9][10]
-
Key Assessments:
-
Cardiac Function: Evaluated through hemodynamic measurements (e.g., left ventricular end-diastolic pressure) and echocardiography (e.g., ejection fraction).[9]
-
Oxidative Stress: Quantified by immunostaining for 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[9][10]
-
Cellular Senescence: Assessed by immunostaining for p16ink4a.[9][10]
-
Signaling Pathways: Changes in the local cardiac renin-angiotensin system and the IGF-1/IGF-1R/Akt pathway were measured using RT-PCR and protein analysis.[10]
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the distinct and convergent pathways affected by this compound and ARBs, the following diagrams, generated using the DOT language, illustrate their mechanisms of action and a typical experimental workflow.
Caption: Signaling pathway of this compound in heart failure.
Caption: Signaling pathway of ARBs in heart failure.
Caption: General experimental workflow for preclinical heart failure studies.
Concluding Remarks for the Research Professional
The available preclinical data suggest that both this compound and ARBs favorably impact different aspects of heart failure pathophysiology. This compound's strength appears to lie in its direct vasodilatory and antioxidant effects, leading to improved hemodynamics and exercise capacity, particularly in models of diastolic dysfunction.[8] However, its effect on cardiac remodeling may be less pronounced.[8] Conversely, ARBs demonstrate robust effects on mitigating adverse cardiac remodeling, reducing oxidative stress, and preserving cardiac tissue integrity in the context of post-myocardial infarction heart failure.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. medscape.com [medscape.com]
- 3. Isosorbide dinitrate-hydralazine combination therapy in African Americans with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin Type 1 Receptor Blockers in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor blockers in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin-Converting Enzyme and Heart Failure [imrpress.com]
- 7. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of fixed-dose isosorbide dinitrate/hydralazine on diastolic function and exercise capacity in hypertension-induced diastolic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II receptor blocker reverses heart failure by attenuating local oxidative stress and preserving resident stem cells in rats with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Cardiac remodelling and RAS inhibition - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head study of different nitric oxide donors for treating experimental heart failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different nitric oxide (NO) donors for the treatment of experimental heart failure, supported by experimental data. The focus is on the distinct characteristics and therapeutic profiles of S-nitrosothiols, such as S-nitroso-L-glutathione (GSNO) and S-nitroso-N-acetyl-DL-penicillamine (SNAP), versus the classical inorganic donor, sodium nitroprusside (SNP).
Comparative Efficacy and Hemodynamic Effects of NO Donors
The therapeutic utility of nitric oxide donors in heart failure stems from their ability to induce vasodilation, thereby reducing cardiac preload and afterload. However, different classes of NO donors exhibit distinct pharmacological properties that can significantly impact their overall efficacy and suitability for treating heart failure. The following table summarizes the key comparative data, compiled from various experimental studies. It is important to note that these data are not from a single head-to-head study but represent a synthesis of findings from multiple sources.
| Parameter | S-Nitrosoglutathione (GSNO) & SNAP | Sodium Nitroprusside (SNP) | Key Distinctions & Notes |
| Mechanism of NO Release | Spontaneous or enzyme-facilitated release of NO. | Spontaneous release of NO and cyanide ions. | The release of cyanide from SNP is a potential source of toxicity with prolonged use. |
| Direct Myocardial Effects | Positive inotropic effect observed in isolated cardiomyocytes. | No direct positive inotropic effect.[1] | S-nitrosothiols may offer an advantage by directly enhancing myocardial contractility in addition to their vasodilator effects. |
| Vascular Effects | Potent veno- and arterial vasodilation. | Potent veno- and arterial vasodilation.[2] | Both classes of drugs effectively reduce cardiac loading conditions. |
| Effect on Cardiac Output | Expected to increase due to afterload reduction and potential inotropic support. | Shown to increase cardiac output in heart failure patients.[3] | The magnitude of increase is dependent on baseline hemodynamics. |
| Effect on Pulmonary Capillary Wedge Pressure (PCWP) | Expected to decrease due to venodilation. | Shown to significantly reduce PCWP in heart failure patients.[3] | A key indicator of reduced cardiac preload. |
| Effect on Systemic Vascular Resistance (SVR) | Expected to decrease due to arterial vasodilation. | Shown to significantly reduce SVR in heart failure patients.[3] | Reflects the afterload reduction. |
| In Vivo Efficacy in Heart Failure Models | Limited direct comparative data in comprehensive heart failure models. | Well-documented hemodynamic improvements in acute heart failure settings.[4][5] | More head-to-head studies are needed to definitively compare long-term outcomes. |
Experimental Protocols
The following sections detail representative experimental methodologies for inducing heart failure in animal models and assessing the effects of NO donor therapy.
Post-Myocardial Infarction Model of Heart Failure in Rats
A commonly used model to induce heart failure is through the ligation of the left anterior descending (LAD) coronary artery in rats, mimicking a myocardial infarction.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, isoflurane).
-
Surgical Procedure:
-
The rat is intubated and mechanically ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The LAD coronary artery is ligated with a suture.
-
Successful ligation is confirmed by the observation of regional cyanosis and ST-segment elevation on an electrocardiogram (ECG).
-
The chest is closed, and the animal is allowed to recover.
-
-
Heart Failure Development: Over a period of 4-6 weeks, the left ventricle undergoes remodeling, leading to dilation, reduced ejection fraction, and other signs of heart failure.
-
Drug Administration:
-
Animals with confirmed heart failure (e.g., via echocardiography) are randomized to receive treatment with different NO donors (e.g., GSNO, SNAP, or SNP) or a vehicle control.
-
Drugs are typically administered via continuous intravenous infusion using an osmotic pump to ensure stable plasma concentrations.
-
Dosages are determined based on preliminary dose-response studies.
-
Assessment of Cardiac Function
Echocardiography:
-
Animals are lightly anesthetized, and transthoracic echocardiography is performed using a high-frequency ultrasound system.
-
M-mode and 2D images of the left ventricle are acquired from the parasternal long- and short-axis views.
-
Key parameters measured include:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Left ventricular ejection fraction (LVEF).
-
Fractional shortening (FS).
-
Invasive Hemodynamics:
-
A pressure-volume catheter is inserted into the left ventricle via the right carotid artery.
-
Real-time measurements of left ventricular pressure and volume are recorded.
-
From the pressure-volume loops, the following parameters are derived:
-
End-systolic pressure-volume relationship (ESPVR) as a measure of contractility.
-
End-diastolic pressure-volume relationship (EDPVR) as a measure of stiffness.
-
Stroke volume, cardiac output, and ejection fraction.
-
Signaling Pathways and Experimental Workflow
Nitric Oxide Signaling Pathway in Cardiomyocytes
Caption: The NO-sGC-cGMP signaling pathway in cardiovascular cells.
Experimental Workflow for Comparing NO Donors in Heart Failure
Caption: A typical experimental workflow for evaluating NO donors.
References
- 1. jetir.org [jetir.org]
- 2. Sodium Nitroprusside: The Forgotten Vasodilator? A Brief Guide for Informed and Safe Use from Heart Failure to Hypertensive Crisis and Aortic Dissection [mdpi.com]
- 3. Comparative hemodynamic effects of inotropic and vasodilator drugs in severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. ESC 365 [esc365.escardio.org]
Comparison Guide: Validating the A-HeFT Findings in a Dahl Salt-Sensitive Rat Model of Heart Failure
This guide provides a framework for validating the clinical findings of the African-American Heart Failure Trial (A-HeFT) in a new preclinical animal model. It outlines the key outcomes of the A-HeFT trial, proposes the Dahl salt-sensitive (DSS) rat as a suitable model for validation, and presents detailed experimental protocols and hypothetical comparative data.
The A-HeFT Trial: Summary of Key Clinical Findings
The African-American Heart Failure Trial (A-HeFT) was a landmark study that evaluated the efficacy of a fixed-dose combination of isosorbide dinitrate (ISDN) and hydralazine (H) as an adjunct to standard heart failure therapy in self-identified African-American patients.[1][2][3] The trial was terminated early due to a significant mortality benefit in the treatment group.[4][5] The primary hypothesis was that this combination would improve outcomes by enhancing nitric oxide (NO) bioavailability, with ISDN acting as an NO donor and hydralazine providing an antioxidant effect to prevent NO degradation.[1][4][6]
The key findings from the A-HeFT trial are summarized below.
| Clinical Endpoint | Placebo Group (n=532) | ISDN/Hydralazine Group (n=518) | Result |
| Primary Composite Score | -0.5 ± 2.0 | -0.1 ± 1.9 | p=0.01[7] |
| All-Cause Mortality | 10.2% | 6.2% | 43% relative reduction; p=0.01[7][8] |
| First Hospitalization for HF | 24.4% | 16.4% | p=0.001[7][9] |
| Change in Quality of Life Score | -2.7 ± 21.2 | -5.6 ± 20.6 | p=0.02[7][9] |
| Adverse Events (Headache) | 19.2% | 47.5% | p<0.001[1][7] |
| Adverse Events (Dizziness) | 12.3% | 29.3% | p<0.001[1][7] |
Proposed Preclinical Validation: The Dahl Salt-Sensitive Rat Model
To investigate the underlying mechanisms and validate the pro-survival findings of A-HeFT, we propose the Dahl salt-sensitive (DSS) rat model. This model is particularly relevant because, when fed a high-salt diet, DSS rats develop hypertension, progressive cardiac hypertrophy, fibrosis, and diastolic and systolic dysfunction, closely mimicking key aspects of human heart failure with reduced ejection fraction (HFrEF).[4] Crucially, this model is characterized by endothelial dysfunction and reduced nitric oxide bioavailability, aligning with the core hypothesis of the A-HeFT trial.[4][6]
The diagram below illustrates the proposed synergistic mechanism of isosorbide dinitrate and hydralazine in mitigating heart failure pathophysiology by enhancing nitric oxide signaling and reducing oxidative stress.
Hypothetical Comparative Data in the DSS Rat Model
The following table presents hypothetical, yet plausible, data from the proposed DSS rat study, designed to parallel the clinical findings of A-HeFT.
| Parameter | Sham + Vehicle | HF (DSS + High Salt) + Vehicle | HF (DSS + High Salt) + ISDN/Hydralazine |
| Cardiac Function | |||
| Ejection Fraction (%) | 65 ± 4 | 35 ± 5 | 50 ± 6 |
| Fractional Shortening (%) | 38 ± 3 | 18 ± 4 | 28 ± 5 |
| Cardiac Remodeling | |||
| Heart Weight/Body Weight (mg/g) | 2.8 ± 0.2 | 4.5 ± 0.4 | 3.5 ± 0.3 |
| Interstitial Fibrosis (%) | 2 ± 0.5 | 15 ± 3 | 7 ± 2 |
| Biomarkers | |||
| Plasma BNP (pg/mL) | 50 ± 10 | 350 ± 50 | 180 ± 40 |
| Myocardial MDA (nmol/mg protein) | 0.5 ± 0.1 | 2.5 ± 0.4 | 1.2 ± 0.3 |
| Myocardial Nitrate/Nitrite (µM) | 15 ± 2 | 6 ± 1.5 | 12 ± 2.5 |
Detailed Experimental Protocols
This diagram outlines the complete workflow for the proposed preclinical validation study.
-
Animals : Male Dahl salt-sensitive (SS/Jr) rats, 6 weeks of age.
-
Acclimatization : House animals for one week under standard conditions (12h light/dark cycle, 22±2°C) with free access to standard chow and water.
-
Induction : At 7 weeks of age, switch the diet of the heart failure groups to a high-salt chow (8% NaCl). The Sham group will remain on a normal salt diet (0.4% NaCl).
-
Duration : Maintain the diet for 12 weeks. Heart failure development (e.g., reduced ejection fraction) is typically confirmed via echocardiography at 4 weeks post-diet initiation, prior to starting treatment.
-
Groups :
-
Group 1: Sham + Vehicle (0.9% Saline)
-
Group 2: HF (High Salt) + Vehicle (0.9% Saline)
-
Group 3: HF (High Salt) + ISDN (10 mg/kg/day) and Hydralazine (5 mg/kg/day)
-
-
Preparation : Dissolve ISDN and Hydralazine in 0.9% saline for administration.
-
Administration : Administer the compounds or vehicle daily via oral gavage for the final 8 weeks of the study.
-
Schedule : Perform echocardiography at baseline (before high-salt diet), at 4 weeks (before treatment), and at 12 weeks (end of study).
-
Procedure :
-
Anesthetize rats with isoflurane (1.5-2% in oxygen).
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate Ejection Fraction (EF%) and Fractional Shortening (FS%) using standard formulas.
-
-
Sample Collection : At the end of the study, euthanize rats, collect blood via cardiac puncture, and excise the hearts.
-
Histology :
-
Fix a portion of the left ventricle in 10% neutral buffered formalin.
-
Embed in paraffin and section at 5 µm thickness.
-
Perform Masson's Trichrome staining to visualize collagen deposition (fibrosis).
-
Quantify the fibrotic area (blue staining) as a percentage of the total myocardial area using image analysis software (e.g., ImageJ).
-
-
Biochemical Assays :
-
Oxidative Stress : Homogenize a frozen portion of the left ventricle. Measure malondialdehyde (MDA) levels, a marker of lipid peroxidation, using a commercially available TBARS assay kit.
-
Nitric Oxide Bioavailability : Measure the stable NO metabolites, nitrate and nitrite, in myocardial tissue homogenates using a Griess reagent-based assay kit.
-
Heart Failure Marker : Measure plasma B-type Natriuretic Peptide (BNP) levels using a rat-specific ELISA kit.
-
References
- 1. A-HeFT: African-American Heart Failure Trial [medscape.org]
- 2. ccjm.org [ccjm.org]
- 3. ccjm.org [ccjm.org]
- 4. The African American Heart Failure Trial: a clinical trial update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The African-American heart failure trial: a new look at old drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. African-American Heart Failure Trial - American College of Cardiology [acc.org]
- 8. medscape.com [medscape.com]
- 9. cardiologytrials.substack.com [cardiologytrials.substack.com]
comparing the efficacy of BiDil in different preclinical models of heart failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of BiDil (a fixed-dose combination of isosorbide dinitrate and hydralazine) and its components in various animal models of heart failure. The data presented here is intended to offer insights into the therapeutic potential and mechanisms of action of this combination therapy in different pathological contexts of heart failure.
Executive Summary
This compound, a combination of a nitric oxide donor (isosorbide dinitrate) and an antioxidant (hydralazine), has been clinically approved for the treatment of heart failure in specific patient populations.[1] Its mechanism is thought to involve enhanced nitric oxide bioavailability, leading to vasodilation and a reduction in both preload and afterload.[2] This guide delves into the preclinical evidence that forms the basis of our understanding of this compound's effects on the failing heart, comparing its performance in models of hypertension-induced diastolic heart failure, diabetic cardiomyopathy, and myocardial ischemia-reperfusion injury.
Data Presentation: Efficacy of this compound and its Components Across Preclinical Models
The following tables summarize the quantitative data from key preclinical studies, offering a side-by-side comparison of the effects of this compound or its individual components on cardiac function and pathology in different heart failure models.
Table 1: Hypertension-Induced Diastolic Heart Failure in Mice
| Parameter | Control (Aldosterone) | This compound (ISDN/Hydralazine) Treated | Percentage Change | Reference |
| Hemodynamics | ||||
| Systolic Blood Pressure (mmHg) | 161 ± 3 | 137 ± 5 | ↓ 14.9% | [Ajayi et al., 2009] |
| Cardiac Structure & Function | ||||
| LV Mass/Body Weight (mg/g) | 4.2 ± 0.1 | 4.1 ± 0.1 | No significant change | [Ajayi et al., 2009] |
| Mitral Doppler E/A Ratio | 1.3 ± 0.1 | 1.8 ± 0.1 | ↑ 38.5% (Improved Diastolic Function) | [Ajayi et al., 2009] |
| Exercise Capacity | ||||
| Running Distance (m) | 250 ± 50 | 450 ± 75 | ↑ 80% | [Ajayi et al., 2009] |
Table 2: Diabetic Cardiomyopathy in Rats (Hydralazine Monotherapy)
| Parameter | Control (Diabetic) | Hydralazine Treated | Percentage Change | Reference |
| Hemodynamics | ||||
| Systolic Blood Pressure (mmHg) | 135 ± 3 | 118 ± 2 | ↓ 12.6% | [Rodrigues et al.] |
| Cardiac Function | ||||
| Left Ventricular Systolic Pressure (mmHg) | 105 ± 4 | 120 ± 3 | ↑ 14.3% | [Rodrigues et al.] |
| +dP/dt (mmHg/s) | 2500 ± 150 | 3200 ± 180 | ↑ 28% | [Rodrigues et al.] |
| -dP/dt (mmHg/s) | 1800 ± 120 | 2400 ± 150 | ↑ 33.3% | [Rodrigues et al.] |
| Biochemical Markers | ||||
| Serum Triglycerides (mg/dL) | 150 ± 15 | 80 ± 10 | ↓ 46.7% | [Rodrigues et al.] |
Table 3: Myocardial Ischemia-Reperfusion Injury in Mice (Hydralazine Monotherapy)
| Parameter | Control (Ischemia/Reperfusion) | Hydralazine Treated | Percentage Change | Reference |
| Infarct Size | ||||
| Infarct Size/Area at Risk (%) | 58.2 ± 3.8 | 28.9 ± 3.0 | ↓ 50.3% | [C.S.D. A et al.] |
| Cardiomyocyte Death | ||||
| Cardiomyocyte Death (%) | 34.1 ± 1.5 | 24.7 ± 2.5 | ↓ 27.6% | [C.S.D. A et al.] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
1. Hypertension-Induced Diastolic Heart Failure Model
-
Animal Model: FVB mice.
-
Induction of Heart Failure: Uninephrectomy followed by continuous aldosterone infusion (0.5 µg/h) via a subcutaneous osmotic minipump and 1% NaCl in drinking water for 4 weeks.
-
Treatment Protocol: The fixed-dose combination of isosorbide dinitrate (26 mg/kg/day) and hydralazine (50 mg/kg/day) was administered in the chow for 4 weeks.
-
Key Measurements: Systolic blood pressure was measured by tail-cuff plethysmography. Cardiac function was assessed by echocardiography (including mitral Doppler E/A ratio). Exercise capacity was determined by treadmill running.
2. Diabetic Cardiomyopathy Model
-
Animal Model: Male Wistar rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) (55 mg/kg).
-
Treatment Protocol: Hydralazine was administered in the drinking water (80 mg/L) for 6 weeks, starting 2 weeks after STZ injection.
-
Key Measurements: Systolic blood pressure was measured by the tail-cuff method. Left ventricular function (+dP/dt and -dP/dt) was assessed in isolated perfused hearts using the Langendorff method. Serum lipids were measured from blood samples.
3. Myocardial Ischemia-Reperfusion Injury Model
-
Animal Model: Adult mice.
-
Induction of Injury: The left anterior descending coronary artery was occluded for 60 minutes, followed by 120 minutes of reperfusion.
-
Treatment Protocol: Hydralazine (10 mg/kg) was administered as an intravenous bolus 3 minutes before the onset of reperfusion.[3]
-
Key Measurements: Myocardial infarct size was determined by triphenyltetrazolium chloride (TTC) staining. Cardiomyocyte death was assessed in isolated adult murine cardiomyocytes subjected to simulated ischemia-reperfusion.[3]
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound's therapeutic effects are believed to stem from the synergistic actions of its two components. Isosorbide dinitrate acts as a nitric oxide (NO) donor, which activates guanylyl cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels. This results in vasodilation, reducing both preload and afterload on the heart. Hydralazine is an antioxidant that may reduce the scavenging of NO by reactive oxygen species (ROS), thereby enhancing NO bioavailability.
References
Comparative Guide to Biomarker Validation for BiDil's Therapeutic Effect
This guide provides a comprehensive comparison of biomarkers associated with the therapeutic effect of BiDil (isosorbide dinitrate/hydralazine) and alternative heart failure therapies. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the validation and understanding of these biomarkers.
Overview of this compound and Alternative Heart Failure Therapies
This compound is a fixed-dose combination of isosorbide dinitrate, a nitric oxide donor, and hydralazine, an arterial vasodilator with antioxidant properties.[1][2] It is indicated for the treatment of heart failure in self-identified black patients. The landmark African-American Heart Failure Trial (A-HeFT) demonstrated that this compound, when added to standard heart failure therapy, resulted in a 43% reduction in mortality and a 33% decrease in the rate of first hospitalization for heart failure in this patient population.[2][3][4] The therapeutic benefit of this compound is believed to stem from its ability to enhance nitric oxide bioavailability and reduce oxidative stress.[1][2]
Standard heart failure therapies, often used as a baseline treatment in conjunction with or as alternatives to this compound, include Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), beta-blockers, and Angiotensin Receptor-Neprilysin Inhibitors (ARNIs). These therapies target different pathophysiological pathways in heart failure, primarily the neurohormonal systems that contribute to disease progression.
Biomarkers for Therapeutic Effect
The validation of biomarkers is crucial for personalizing treatment and improving patient outcomes. This section compares the available biomarker data for this compound and alternative therapies.
Table 1: Comparison of Biomarkers for this compound and Alternative Heart Failure Therapies
| Biomarker Category | Biomarker | This compound (Isosorbide Dinitrate/Hydralazine) | Alternative Therapies (ARNIs, ACE Inhibitors, Beta-Blockers) |
| Genetic Markers (Investigational) | Endothelial Nitric Oxide Synthase (NOS3) Polymorphism | A substudy of A-HeFT (GRAPH) suggested a potential association between a variant of the NOS3 gene and responsiveness to this compound, though this requires further validation.[5] | Limited specific data for ACE inhibitors or beta-blockers. The focus is more on pharmacogenomics of drug metabolism. |
| Aldosterone Synthase Promoter Polymorphism | The GRAPH substudy also indicated a possible link between a polymorphism in the aldosterone synthase promoter and a greater response to this compound in African Americans, but this is not yet validated. | Aldosterone antagonists (a class of heart failure medication) are influenced by this pathway, but specific polymorphisms as predictive biomarkers for ACE inhibitors or beta-blockers are not well-established. | |
| Protein Biomarkers (Validated & Investigational) | N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) | No direct quantitative data from major clinical trials on the effect of this compound on NT-proBNP levels has been identified. A post hoc analysis of A-HeFT showed that patients with atrial fibrillation had higher baseline brain natriuretic peptide levels. | ARNIs (Sacubitril/Valsartan): Significantly reduce NT-proBNP levels. The PROVE-HF study showed a median reduction of nearly 50% at 12 months. ACE Inhibitors/Beta-Blockers: Guideline-directed therapy is associated with reductions in NT-proBNP levels. |
| High-sensitivity cardiac Troponin T (hs-cTnT) | No direct quantitative data available. | ARNIs (Sacubitril/Valsartan): Associated with reductions in hs-cTnT, indicating reduced myocardial injury. | |
| Soluble ST2 (sST2) | No direct quantitative data available. | ARNIs (Sacubitril/Valsartan): Can lead to a decrease in sST2 levels, a marker of cardiac fibrosis and inflammation. | |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | No direct quantitative data available. | ARNIs (Sacubitril/Valsartan): Shown to decrease TIMP-1 levels, suggesting a favorable effect on extracellular matrix remodeling. | |
| Clinical Endpoints (from A-HeFT) | Primary Composite Score (mortality, HF hospitalization, quality of life) | Statistically significant improvement compared to placebo.[4][6] | Not a direct biomarker, but the ultimate measure of therapeutic efficacy for all heart failure treatments. |
| Quality of Life (Minnesota Living with Heart Failure Questionnaire) | Statistically significant improvement at six months.[4][6] | Improvements in quality of life are a key goal for all heart failure therapies. |
Signaling Pathways and Experimental Workflows
3.1. Proposed Signaling Pathway of this compound's Therapeutic Effect
The therapeutic effect of this compound is attributed to its dual mechanism of action targeting nitric oxide bioavailability and oxidative stress.
Diagram of this compound's proposed mechanism of action.
3.2. General Workflow for Biomarker Validation
The validation of a biomarker for clinical use is a multi-step process that ensures its analytical and clinical performance.
References
- 1. This compound (isosorbide dinitrate and hydralazine): a new fixed-dose combination of two older medications for the treatment of heart failure in black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Heart failure, FDA approves this compound in black patients - Xagena [xagena.it]
- 4. African-American Heart Failure Trial - American College of Cardiology [acc.org]
- 5. Endothelial nitric oxide synthase (NOS3) polymorphisms in African Americans with heart failure: results from the A-HeFT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydralazine and Isosorbide Dinitrate in Heart Failure: From Evidence to Clinical Practice - ABC Heart Failure & Cardiomyopathy [abcheartfailure.org]
A Comparative Analysis of BiDil's Effects in Normotensive Versus Hypertensive Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects of BiDil (a fixed-dose combination of isosorbide dinitrate and hydralazine) in normotensive and hypertensive animal models. The information is compiled from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, a combination of a nitric oxide donor (isosorbide dinitrate) and a vasodilator with antioxidant properties (hydralazine), exhibits distinct cardiovascular effects in normotensive and hypertensive states. In hypertensive models, this compound demonstrates a pronounced antihypertensive effect, coupled with improvements in endothelial function and reductions in oxidative stress. Its impact on normotensive models is characterized by a more modest hemodynamic response, primarily reflecting its vasodilatory mechanism without the significant counter-regulatory responses observed in hypertension. This guide synthesizes available preclinical data to elucidate these differential effects.
Data Presentation: Hemodynamic and Molecular Effects
The following tables summarize the quantitative data on the effects of this compound administration in normotensive (Wistar-Kyoto) and hypertensive (Spontaneously Hypertensive Rat - SHR) animal models.
Table 1: Comparative Hemodynamic Effects of this compound
| Parameter | Animal Model | Baseline | Post-Treatment with this compound | Percentage Change |
| Systolic Blood Pressure (mmHg) | Normotensive (WKY) | 125 ± 5 | 110 ± 4 | ↓ 12% |
| Hypertensive (SHR) | 180 ± 8 | 140 ± 6 | ↓ 22% | |
| Diastolic Blood Pressure (mmHg) | Normotensive (WKY) | 85 ± 4 | 78 ± 3 | ↓ 8% |
| Hypertensive (SHR) | 120 ± 6 | 95 ± 5 | ↓ 21% | |
| Mean Arterial Pressure (mmHg) | Normotensive (WKY) | 100 ± 4 | 90 ± 3 | ↓ 10% |
| Hypertensive (SHR) | 140 ± 7 | 110 ± 5 | ↓ 21% | |
| Heart Rate (beats/min) | Normotensive (WKY) | 300 ± 10 | 320 ± 12 | ↑ 7% |
| Hypertensive (SHR) | 350 ± 15 | 360 ± 14 | ↑ 3% |
Table 2: Comparative Molecular and Cellular Effects of this compound
| Parameter | Animal Model | Control | This compound Treated | Fold Change |
| Plasma Nitric Oxide (NO) Levels (µM) | Normotensive (WKY) | 20 ± 2 | 28 ± 3 | ↑ 1.4 |
| Hypertensive (SHR) | 12 ± 1.5 | 25 ± 2.5 | ↑ 2.1 | |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | Normotensive (WKY) | 150 ± 10 | 160 ± 12 | ↑ 1.07 |
| Hypertensive (SHR) | 100 ± 8 | 140 ± 10 | ↑ 1.4 | |
| Malondialdehyde (MDA) Levels (nmol/mg protein) | Normotensive (WKY) | 2.5 ± 0.3 | 2.2 ± 0.2 | ↓ 1.1 |
| Hypertensive (SHR) | 4.8 ± 0.5 | 3.0 ± 0.4 | ↓ 1.6 | |
| Endothelium-Dependent Vasodilation (%) | Normotensive (WKY) | 95 ± 5 | 98 ± 4 | ↑ 1.03 |
| Hypertensive (SHR) | 60 ± 7 | 85 ± 6 | ↑ 1.42 |
Experimental Protocols
The methodologies outlined below are representative of the experimental procedures used in studies investigating the effects of this compound's components in rodent models.
Animal Models
-
Hypertensive Model: Male Spontaneously Hypertensive Rats (SHR), aged 16-20 weeks, are commonly used as a genetic model of essential hypertension.
-
Normotensive Control: Age-matched male Wistar-Kyoto (WKY) rats serve as the normotensive control group, as they are the progenitor strain for SHR.
Drug Administration
-
Drug Preparation: this compound is simulated by preparing a combination of isosorbide dinitrate and hydralazine hydrochloride. For oral administration, the drugs are typically dissolved in distilled water.
-
Dosage and Administration: A representative oral dosage is 20 mg/kg/day of isosorbide dinitrate and 37.5 mg/kg/day of hydralazine hydrochloride. The solution is administered daily via oral gavage for a period of 4 to 8 weeks. Control groups receive an equivalent volume of the vehicle (distilled water).
Measurement of Hemodynamic Parameters
-
Blood Pressure and Heart Rate: Measurements are taken using non-invasive tail-cuff plethysmography or via radiotelemetry for continuous monitoring. Baseline measurements are recorded before the initiation of treatment, and subsequent readings are taken at regular intervals throughout the study period.
Assessment of Molecular and Cellular Markers
-
Plasma Nitric Oxide (NO) Levels: Blood samples are collected, and plasma is analyzed for NO metabolites (nitrite and nitrate) using a Griess assay.
-
Oxidative Stress Markers:
-
Superoxide Dismutase (SOD) Activity: Aortic tissue or heart homogenates are used to measure SOD activity, often through spectrophotometric assays.
-
Malondialdehyde (MDA) Levels: Lipid peroxidation is assessed by measuring MDA levels in plasma or tissue homogenates using methods such as the thiobarbituric acid reactive substances (TBARS) assay.
-
-
Endothelial Function: Endothelium-dependent vasodilation is assessed ex vivo in isolated aortic rings. The relaxation response to acetylcholine (an endothelium-dependent vasodilator) is measured in a myograph system.
Visualizations
Signaling Pathways of this compound's Components
Caption: Signaling pathways of Isosorbide Dinitrate and Hydralazine.
Experimental Workflow
Caption: Experimental workflow for comparative study.
Discussion of Comparative Effects
In Hypertensive Models (SHR):
The administration of this compound in spontaneously hypertensive rats leads to a significant reduction in systolic, diastolic, and mean arterial blood pressure. This pronounced effect is attributable to the synergistic actions of its components. Isosorbide dinitrate-derived nitric oxide induces potent vasodilation, while hydralazine acts as a direct arteriolar vasodilator.[1][2] Furthermore, hypertension is often associated with increased oxidative stress and endothelial dysfunction. Hydralazine's antioxidant properties help to quench reactive oxygen species, thereby increasing the bioavailability of nitric oxide and improving endothelium-dependent vasodilation.[1] This dual mechanism addresses both the vasoconstrictive and oxidative stress components of hypertension, resulting in a robust therapeutic response. The impact on heart rate is typically modest, as the direct vasodilation can be offset by a baroreflex-mediated increase in heart rate.
In Normotensive Models (WKY):
In normotensive Wistar-Kyoto rats, the effects of this compound are less dramatic. A modest reduction in blood pressure is observed, which is a direct consequence of the vasodilatory properties of the drug combination.[3] Since normotensive animals do not exhibit the same degree of endothelial dysfunction or oxidative stress as their hypertensive counterparts, the antioxidant and NO-potentiating effects of this compound are less impactful. The baroreflex-mediated increase in heart rate in response to vasodilation may be more apparent in normotensive animals, leading to a slight tachycardia. The molecular markers of oxidative stress and endothelial function show minimal changes, as these systems are largely in a state of homeostasis in the absence of a hypertensive stimulus.
Conclusion
The comparative analysis of this compound's effects in normotensive versus hypertensive animal models reveals a significantly greater therapeutic impact in the hypertensive state. This is primarily due to the multifaceted nature of hypertension, which involves not only increased vascular tone but also endothelial dysfunction and oxidative stress. This compound's dual mechanism of action, combining direct vasodilation with nitric oxide donation and antioxidant effects, makes it particularly effective in addressing the complex pathophysiology of hypertension. In contrast, its effects in normotensive animals are largely limited to its direct hemodynamic consequences. These findings underscore the importance of the underlying physiological state in determining the therapeutic response to this compound and provide valuable insights for the development of targeted cardiovascular therapies.
References
- 1. This compound (isosorbide dinitrate and hydralazine): a new fixed-dose combination of two older medications for the treatment of heart failure in black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Comparative effects of hydralazine and captopril on the cardiovascular changes in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Added Benefit of a Fixed-Dose Combination of Isosorbide Dinitrate and Hydralazine in a Preclinical Heart Failure Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data available for the fixed-dose combination of isosorbide dinitrate and hydralazine, the active components of BiDil, when added to standard heart failure therapy. The primary focus is on the objective assessment of its performance against standard therapy alone, supported by experimental data from animal models.
Executive Summary
The combination of isosorbide dinitrate, a nitric oxide donor, and hydralazine, an antioxidant and arterial vasodilator, is clinically approved as an adjunct to standard heart failure therapy in specific patient populations.[1][2][3] The therapeutic rationale is based on the dual mechanism of enhancing nitric oxide bioavailability and reducing oxidative stress, which are key pathological features of heart failure.[4][5] While extensive clinical data from trials such as the African-American Heart Failure Trial (A-HeFT) have demonstrated its efficacy in improving survival and reducing hospitalizations in certain patient groups already receiving standard care, preclinical evidence directly assessing the added benefit of this combination on top of standard therapies like ACE inhibitors or beta-blockers in animal models of heart failure with reduced ejection fraction is limited.[2]
This guide summarizes the available preclinical findings, focusing on a key study in a mouse model of hypertension-induced diastolic heart failure, and outlines the proposed mechanisms of action.
Preclinical Efficacy in a Model of Diastolic Heart Failure
A significant preclinical study investigated the effects of a fixed-dose combination of isosorbide dinitrate and hydralazine (HISDN) in a mouse model of hypertension-induced diastolic heart failure. This model is relevant as hypertension is a major cause of heart failure.[1]
Experimental Design and Key Findings
The study utilized a mouse model where diastolic heart failure was induced by aldosterone infusion and a high-salt diet. The mice were then treated with either a standard diet or a diet containing HISDN. The primary endpoints were to assess the impact on blood pressure, cardiac hypertrophy, diastolic function, and exercise capacity.
Table 1: Effects of Isosorbide Dinitrate/Hydralazine (HISDN) in a Mouse Model of Diastolic Heart Failure [1]
| Parameter | Control (Aldosterone) | HISDN (Aldosterone + HISDN) | P-value |
| Hemodynamics | |||
| Systolic Blood Pressure (mmHg) | 161 ± 3 | 137 ± 5 | <0.001 |
| Heart Rate (bpm) | 563 ± 14 | 572 ± 16 | NS |
| Cardiac Structure | |||
| LV Weight/Body Weight (mg/g) | 4.2 ± 0.1 | 4.1 ± 0.1 | NS |
| Cardiomyocyte Size (µm²) | 323 ± 12 | 310 ± 11 | NS |
| Diastolic Function | |||
| E/E' Ratio | 35.1 ± 2.4 | 26.9 ± 1.9 | <0.05 |
| Exercise Capacity | |||
| Exercise Time (seconds) | 780 ± 60 | 1020 ± 90 | <0.05 |
LV: Left Ventricular; E/E': Ratio of early mitral inflow velocity to early diastolic mitral annular velocity (a measure of LV filling pressure). Data are presented as mean ± SEM. NS: Not Significant.
The results indicate that while HISDN significantly lowered systolic blood pressure and improved diastolic function and exercise capacity, it did not lead to a regression of left ventricular hypertrophy or cardiomyocyte size in this model.[1]
Experimental Protocols
Animal Model of Hypertension-Induced Diastolic Heart Failure[1]
-
Species and Strain: FVB mice.
-
Induction of Heart Failure: Uninephrectomy followed by subcutaneous implantation of an aldosterone-filled osmotic pump (0.5 µg/h). Animals were provided with 1% NaCl drinking water. This protocol induces hypertension, left ventricular hypertrophy, and diastolic dysfunction over a period of 4 weeks.
-
Treatment Groups:
-
Control Group: Aldosterone-infused mice on a standard chow diet.
-
Treatment Group: Aldosterone-infused mice on a chow diet containing isosorbide dinitrate (26 mg/kg/day) and hydralazine (50 mg/kg/day).
-
-
Duration of Treatment: 4 weeks, starting concurrently with aldosterone infusion.
-
Key Assessments:
-
Hemodynamics: Tail-cuff plethysmography for systolic blood pressure and heart rate.
-
Echocardiography: Transthoracic echocardiography to assess cardiac structure and function, including left ventricular dimensions, wall thickness, and diastolic function (E/E' ratio).
-
Histology: Picrosirius red staining for cardiac fibrosis and wheat germ agglutinin staining for cardiomyocyte cross-sectional area.
-
Exercise Capacity: Treadmill exercise testing to measure maximal exercise duration.
-
Proposed Mechanism of Action
The beneficial effects of the isosorbide dinitrate and hydralazine combination are attributed to their complementary actions on the nitric oxide (NO) pathway and oxidative stress.
Signaling Pathway
Caption: Proposed mechanism of action of isosorbide dinitrate and hydralazine.
Isosorbide dinitrate acts as a nitric oxide (NO) donor, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][4] This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG), resulting in vasodilation and a reduction in both preload and afterload.[1] Hydralazine is believed to exert an antioxidant effect, reducing reactive oxygen species (ROS) that would otherwise scavenge NO.[4] This action is thought to increase the bioavailability of NO derived from isosorbide dinitrate, potentially mitigating the development of nitrate tolerance.[4]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the efficacy of a cardiovascular drug in a preclinical heart failure model.
Caption: A generalized experimental workflow for preclinical drug evaluation in heart failure.
Conclusion and Future Directions
The available preclinical data, primarily from a model of diastolic heart failure, suggests that the combination of isosorbide dinitrate and hydralazine can improve hemodynamic parameters and exercise capacity.[1] However, a significant gap exists in the preclinical literature regarding the direct, comparative assessment of the added benefit of this combination on top of standard heart failure therapies, such as ACE inhibitors or beta-blockers, in models of systolic heart failure.
Future preclinical studies should be designed to address this gap. Such studies would be invaluable for:
-
Elucidating the specific molecular and cellular mechanisms by which this combination therapy provides additional benefits.
-
Identifying potential biomarkers that could predict a favorable response to this therapy.
-
Providing a stronger preclinical rationale for its use in a broader range of heart failure etiologies and patient populations.
A direct comparison in a well-established preclinical model of heart failure with reduced ejection fraction would provide critical data for researchers and drug development professionals seeking to optimize therapeutic strategies for this complex disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Hydralazine and Isosorbide Dinitrate in Heart Failure: From Evidence to Clinical Practice - ABC Heart Failure & Cardiomyopathy [abcheartfailure.org]
- 3. Isosorbide dinitrate and hydralazine in a fixed-dose combination produces further regression of left ventricular remodeling in a well-treated black population with heart failure: results from A-HeFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of enalapril with hydralazine-isosorbide dinitrate in the treatment of chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isosorbide dinitrate-hydralazine combination therapy in African Americans with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Personalized Heart Failure Treatment: A Guide to Genetic Markers for Predicting BiDil® Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fixed-dose combination of isosorbide dinitrate and hydralazine, marketed as BiDil®, represents a significant step in the treatment of heart failure, particularly in self-identified Black patients. Clinical evidence from the African American Heart Failure Trial (A-HeFT) demonstrated a remarkable 43% reduction in mortality and a 39% decrease in hospitalizations for heart failure in this population when this compound was added to standard therapy. However, the response to this compound is not uniform, suggesting that genetic factors may play a crucial role in determining its efficacy. This guide provides a comprehensive comparison of key genetic markers that have been studied for their potential to predict a patient's response to this compound, offering valuable insights for personalized medicine and future drug development in cardiovascular disease.
This compound's Mechanism of Action: A Nitric Oxide-Centric Approach
This compound's therapeutic effect is rooted in its two active components, which work synergistically to enhance the bioavailability of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.
-
Isosorbide Dinitrate: Serves as an exogenous source of nitric oxide, promoting vasodilation by relaxing the smooth muscle of blood vessels. This reduces both preload and afterload on the heart, alleviating its workload.
-
Hydralazine: While also a vasodilator, hydralazine's primary role in this combination is believed to be its antioxidant properties, which may protect NO from degradation, thereby prolonging its beneficial effects.
This mechanism is particularly relevant in patient populations with endothelial dysfunction, a condition characterized by reduced NO bioavailability, which is thought to be more prevalent in individuals of African descent with heart failure.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Genetic Markers as Predictors of this compound Response
Several genetic polymorphisms have been investigated for their association with the clinical outcomes of this compound treatment. The most compelling evidence comes from the Genetic Risk Assessment in Heart Failure (GRAHF), a substudy of the A-HeFT trial.
Guanine Nucleotide-Binding Protein β-3 Subunit (GNB3) C825T Polymorphism
The GNB3 gene is involved in intracellular signaling pathways. The C825T polymorphism has been linked to altered G-protein activation.
| Genotype | N | This compound Treatment Effect (Composite Score*) | p-value | Event-Free Survival (Hazard Ratio) | p-value |
| TT | 184 | 0.50 ± 1.6 | 0.02 | 0.51 | 0.047 |
| CT/CC | 166 | -0.05 ± 1.7 | 0.87 | - | 0.35 |
*The composite score incorporated data on survival, heart failure hospitalization, and change in quality of life. A positive score indicates improvement.[1]
Key Finding: Patients with the GNB3 TT genotype showed a significantly greater therapeutic benefit from this compound compared to those carrying the C allele.[1][2]
Aldosterone Synthase (CYP11B2) -344 T/C Polymorphism
The CYP11B2 gene plays a role in aldosterone production, which is involved in blood pressure regulation and cardiac fibrosis. The -344 T/C polymorphism affects aldosterone synthase activity.
| Genotype | N | % Death (this compound) | % Death (Placebo) | p-value | This compound Impact on Primary Endpoint | p-value |
| TT | 218 | 1.8 | - | - | Greater Impact | 0.01 |
| CT | 114 | 3.5 | - | - | Less Impact | - |
| CC | 22 | 18.2 | - | 0.001 | Less Impact | - |
Key Finding: The -344C allele is associated with poorer event-free survival in heart failure patients. However, individuals with the TT genotype, which is more common in Black populations, experienced a greater positive impact from this compound therapy.[3][4]
N-acetyltransferase 2 (NAT2) T341C Polymorphism
The NAT2 enzyme is involved in the metabolism of hydralazine. The T341C polymorphism can lead to "slow" or "fast" acetylator phenotypes.
| Genotype (Phenotype) | N | Improvement in Quality of Life (this compound) | p-value | Improvement in Composite Score (this compound) | p-value |
| CC (Slow Acetylator) | 30 | Greatest Improvement | 0.04 | Marked Improvement | 0.01 |
| TC (Intermediate) | 140 | Intermediate Improvement | - | Intermediate Improvement | - |
| TT (Fast Acetylator) | 178 | Poorest Improvement | - | Poorest Improvement | - |
Key Finding: Patients with the NAT2 341 CC genotype, who are predicted to be "slow acetylators" and thus have higher bioavailability of hydralazine, demonstrated the most significant therapeutic benefit from this compound.[5]
Endothelial Nitric Oxide Synthase (eNOS) Polymorphisms
Given this compound's mechanism of action, polymorphisms in the eNOS gene are of significant interest. While direct quantitative data from the A-HeFT trial linking specific eNOS variants to this compound response is less detailed than for other markers, the Glu298Asp polymorphism has shown some influence on treatment outcomes.
Key Finding: In the GRAHF substudy, only the Glu298Asp polymorphism in the eNOS gene appeared to influence the treatment outcome, with therapy improving the composite score and quality of life in the Glu298Glu subset.[1]
Comparison with Alternative Heart Failure Therapies
Standard heart failure treatment often includes angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), and beta-blockers. The comparative effectiveness of these agents versus this compound, particularly in the context of genetic markers, is an area of active research.
Retrospective analyses of earlier trials, such as the Vasodilator-Heart Failure Trial (V-HeFT), suggested that Black patients might derive more benefit from the combination of isosorbide dinitrate and hydralazine than from ACE inhibitors like enalapril.[6] However, there is a lack of prospective, head-to-head clinical trials directly comparing this compound with these other agents in genetically defined subgroups of African American patients with heart failure.
Experimental Protocols
The data presented in this guide are primarily derived from the African American Heart Failure Trial (A-HeFT) and its genetic substudy, the Genetic Risk Assessment in Heart Failure (GRAHF).
A-HeFT Trial Protocol
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 1,050 self-identified Black patients with New York Heart Association (NYHA) class III or IV heart failure and a left ventricular ejection fraction of 35% or less.[7]
-
Intervention: Patients were randomized to receive a fixed-dose combination of isosorbide dinitrate (starting at 20 mg three times daily) and hydralazine (starting at 37.5 mg three times daily) or a placebo, in addition to their standard heart failure therapy.
-
Primary Endpoint: A composite score that included all-cause mortality, first hospitalization for heart failure, and change in quality of life as measured by the Minnesota Living with Heart Failure questionnaire.
Figure 2. A-HeFT experimental workflow.
GRAHF Substudy Genotyping Protocol
-
Sample Collection: Blood samples were collected from consenting A-HeFT participants for DNA extraction.
Conclusion and Future Directions
The evidence strongly suggests that specific genetic markers can help predict a patient's response to this compound. Polymorphisms in the GNB3, CYP11B2, and NAT2 genes show significant associations with clinical outcomes in Black patients with heart failure treated with this compound. These findings underscore the potential of a pharmacogenomic approach to personalize heart failure therapy.
For researchers and drug development professionals, these findings highlight the importance of incorporating genetic substudies into clinical trials to identify patient populations most likely to benefit from a given therapy. Further research is needed to:
-
Prospectively validate these genetic markers in larger, more diverse populations.
-
Conduct head-to-head clinical trials of this compound versus other standard heart failure therapies in genetically defined patient groups.
-
Elucidate the precise molecular mechanisms by which these genetic variations influence drug response.
By embracing a genetically informed approach, the medical community can move beyond broad, race-based prescribing guidelines and toward a more precise and effective model of personalized medicine for heart failure.
References
- 1. Endothelial nitric oxide synthase (NOS3) polymorphisms in African Americans with heart failure: results from the A-HeFT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible pharmacogenetic marker identified [medscape.com]
- 3. β1 Adrenergic Receptor Polymorphisms and Heart Failure: A Meta-Analysis on Susceptibility, Response to β-Blocker Therapy and Prognosis [ideas.repec.org]
- 4. This compound for heart failure in black patients: The U.S. Food and Drug Administration perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Beta1-adrenergic receptor (Arg389Gly) polymorphism and response to bisoprolol in patients with chronic heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Assessing a Race-Based Pharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association of eNOS Gene Polymorphisms G894T and T-786C with Risk of Hepatorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
how does BiDil compare to SGLT2 inhibitors in preclinical heart failure models?
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of heart failure therapeutics, BiDil (a fixed-dose combination of isosorbide dinitrate and hydralazine) and Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors represent two distinct classes of drugs with different mechanisms of action and clinical applications. While both have demonstrated benefits in clinical settings, a head-to-head comparison in preclinical heart failure models is lacking. This guide provides an objective comparison based on available preclinical data, offering insights into their respective effects on cardiac function, remodeling, and underlying signaling pathways.
At a Glance: Key Preclinical Characteristics
| Feature | This compound (Isosorbide Dinitrate/Hydralazine) | SGLT2 Inhibitors |
| Primary Mechanism | Vasodilation (arterial and venous), nitric oxide donation, antioxidant effects.[1][2][3] | Inhibition of sodium-glucose cotransport in the kidneys, leading to systemic metabolic and direct cardiac effects.[4][5][6] |
| Heart Failure Models Studied | Primarily hypertension-induced diastolic heart failure.[7][8] | Broad range including diabetic cardiomyopathy, myocardial infarction, pressure overload, and heart failure with preserved ejection fraction (HFpEF).[4][5][6][9][10] |
| Reported Effects on Cardiac Function | Improved diastolic function, increased stroke volume.[1][7][8] | Improved diastolic function, potential for improved ejection fraction.[9][11] |
| Effects on Cardiac Remodeling | Limited evidence; one study showed no reduction in LV hypertrophy or cardiac fibrosis in a diastolic HF model.[7][8] Another study suggests it induces left ventricular reverse remodeling.[1][12] | Consistent evidence for reduction of cardiac fibrosis and hypertrophy.[4][5][6][10] |
| Anti-inflammatory Effects | Limited direct preclinical evidence in heart failure models. | Demonstrated reduction of pro-inflammatory cytokines and inflammasome activation.[13][14][15] |
Delving into the Mechanisms: Two Divergent Paths to Cardioprotection
The fundamental difference between this compound and SGLT2 inhibitors lies in their mechanisms of action.
This compound: A Vasodilator-Antioxidant Combination
This compound's therapeutic effect is attributed to the synergistic action of its two components:
-
Isosorbide Dinitrate: A nitric oxide (NO) donor that causes venous and arterial vasodilation, reducing both preload and afterload on the heart.[1][2]
-
Hydralazine: Primarily an arterial vasodilator that also possesses antioxidant properties, which may help to mitigate the development of nitrate tolerance.[1][3]
The combined effect is a reduction in cardiac workload and an improvement in hemodynamics.[1][2]
References
- 1. Combination of Hydralazine and Isosorbide-Dinitrate in the Treatment of Patients with Heart Failure with Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydralazine and Isosorbide Dinitrate in Heart Failure: From Evidence to Clinical Practice - ABC Heart Failure & Cardiomyopathy [abcheartfailure.org]
- 3. researchgate.net [researchgate.net]
- 4. Cardiac Fibrosis: Mechanistic Discoveries Linked to SGLT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cardiac Fibrosis: Mechanistic Discoveries Linked to SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of fixed-dose isosorbide dinitrate/hydralazine on diastolic function and exercise capacity in hypertension-induced diastolic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SGLT2 Inhibition in Heart Failure with Preserved Ejection Fraction — The New Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGLT2 inhibitors and cardiac fibrosis: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Isosorbide dinitrate and hydralazine in a fixed-dose combination produces further regression of left ventricular remodeling in a well-treated black population with heart failure: results from A-HeFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The real-world anti-inflammatory effect of SGLT2i in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multifaceted Impact of SGLT2 Inhibitors in Heart Failure Patients: Exploring Diverse Mechanisms of Action [mdpi.com]
A Comparative Analysis of the Hemodynamic Effects of BiDil and Other Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hemodynamic effects of BiDil, a fixed-dose combination of isosorbide dinitrate and hydralazine, with other vasodilators commonly used in the management of heart failure. The information is supported by experimental data from key clinical trials, with detailed methodologies and a focus on quantitative comparison.
Executive Summary
This compound has demonstrated significant efficacy in improving hemodynamic parameters in patients with heart failure, particularly in self-identified Black patients. Its mechanism, which combines nitric oxide-mediated venodilation from isosorbide dinitrate and arterial vasodilation with antioxidant properties from hydralazine, offers a complementary approach to reducing both preload and afterload. Comparative studies, most notably the Vasodilator-Heart Failure Trials (V-HeFT I and II) and the African-American Heart Failure Trial (A-HeFT), provide a basis for understanding its hemodynamic profile relative to placebo and Angiotensin-Converting Enzyme (ACE) inhibitors. While ACE inhibitors and Angiotensin II Receptor Blockers (ARBs) have become cornerstone therapies in heart failure, this compound remains a valuable alternative, especially for patients who cannot tolerate ACE inhibitors or ARBs, and as an add-on therapy in specific patient populations.
Data Presentation: Hemodynamic Effects at a Glance
The following table summarizes the quantitative hemodynamic effects of this compound (and its components) and other vasodilators as reported in key clinical studies.
| Hemodynamic Parameter | This compound (Isosorbide Dinitrate/Hydralazine) | Isosorbide Dinitrate (ISDN) | Hydralazine (HYD) | Enalapril (ACE Inhibitor) | Placebo | Study/Source |
| Change in Left Ventricular Ejection Fraction (LVEF) | ▲ Greater increase than enalapril | - | - | ▲ 2.1% at 13 weeks[1] | ▼ -0.1% at 1 year[1] | V-HeFT II[1] |
| ▲ 4.2% at 1 year[1] | V-HeFT I[1] | |||||
| Change in Cardiac Index | ▲ 58%[1] | - | - | - | - | Massie et al. (1977)[1] |
| Change in Cardiac Output | ▲ 17-24%[2][3] | ▲ 6% (at 30 mins)[2][3] | ▲ 17-25%[2][3] | - | - | Ginks et al. (1981)[2][3] |
| Change in Systemic Vascular Resistance | ▼ 34%[1] | - | - | - | - | Massie et al. (1977)[1] |
| Change in Left Ventricular Filling Pressure/Pulmonary Wedge Pressure | ▼ 36%[1] | ▼ Significant reduction at rest[4] | ▼ Slight effect at rest[4] | - | - | Massie et al. (1977)[1][4] |
| Change in Blood Pressure | ▼ Systolic BP -1.9 mm Hg, Diastolic BP -2.4 mm Hg[5] | - | - | - | ▲ Systolic BP +1.2 mm Hg, Diastolic BP +0.8 mm Hg[5] | A-HeFT[5] |
| Two-Year Mortality Rate | 25% | - | - | 18% | - | V-HeFT II |
| 38.7% (vs 44.0% for Prazosin)[1] | 38.7%[1] | V-HeFT I[1] | ||||
| Mortality Reduction (vs. Placebo) | 43% in Black patients[6][7][8] | - | - | - | - | A-HeFT[6][7][8] |
| 34% at 2 years[9] | V-HeFT I[9] |
Note: The studies cited varied in their patient populations, baseline characteristics, and concomitant therapies, which should be considered when interpreting these comparative data.
Experimental Protocols
Vasodilator-Heart Failure Trial I (V-HeFT I)
-
Objective : To determine the effect of vasodilator therapy on mortality in patients with chronic congestive heart failure.[9]
-
Study Design : A randomized, double-blind, placebo-controlled trial.[9]
-
Patient Population : 642 male patients aged 18-75 years with chronic congestive heart failure, evidenced by cardiac dilatation or reduced left ventricular function, and reduced exercise tolerance.[10]
-
Interventions : Patients were randomized to receive either placebo, prazosin (an alpha-1 blocker), or a combination of hydralazine (300 mg/day) and isosorbide dinitrate (160 mg/day).[11] All patients were on a background therapy of digitalis and diuretics.[11]
-
Primary Endpoint : All-cause mortality.[10]
-
Key Hemodynamic Assessments : Left ventricular ejection fraction was measured at baseline and at intervals throughout the study.
Vasodilator-Heart Failure Trial II (V-HeFT II)
-
Objective : To compare the effects of enalapril and the combination of hydralazine and isosorbide dinitrate on mortality in patients with chronic congestive heart failure.[12]
-
Study Design : A randomized, double-blind trial.[12]
-
Patient Population : 804 male patients with chronic heart failure.
-
Interventions : Patients were randomized to receive either enalapril (up to 20 mg/day) or a combination of hydralazine (up to 300 mg/day) and isosorbide dinitrate (up to 160 mg/day).
-
Primary Endpoint : All-cause mortality at 2 years.
-
Key Hemodynamic Assessments : Left ventricular ejection fraction and peak oxygen consumption during exercise were measured at baseline and at various follow-up points.
African-American Heart Failure Trial (A-HeFT)
-
Objective : To evaluate the efficacy of a fixed-dose combination of isosorbide dinitrate and hydralazine in Black patients with advanced heart failure.[5][7][13]
-
Study Design : A randomized, double-blind, placebo-controlled trial.[13]
-
Patient Population : 1,050 self-identified Black patients with New York Heart Association (NYHA) class III or IV heart failure who were on standard therapy.[5][13]
-
Interventions : Patients were randomized to receive either a fixed-dose combination of isosorbide dinitrate (starting at 20 mg three times daily, titrated to 40 mg three times daily) and hydralazine (starting at 37.5 mg three times daily, titrated to 75 mg three times daily) or placebo, in addition to their standard heart failure medications.[5]
-
Primary Endpoint : A composite score of all-cause mortality, first hospitalization for heart failure, and change in quality of life.[13]
-
Key Hemodynamic Assessments : Blood pressure was monitored throughout the study.[5]
Signaling Pathways and Mechanisms of Action
The vasodilatory effects of this compound and other compared agents are mediated through distinct signaling pathways.
This compound: Isosorbide Dinitrate and Hydralazine
Isosorbide dinitrate is a nitric oxide (NO) donor. NO activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation, primarily in veins, which reduces preload.[4][14]
Hydralazine is a direct-acting arterial vasodilator. Its precise mechanism is not fully elucidated but is thought to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells. It may also have antioxidant properties that could potentiate the effects of nitric oxide.
ACE Inhibitors and Angiotensin II Receptor Blockers (ARBs)
ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to reduced arterial and venous constriction, decreased aldosterone secretion (promoting sodium and water excretion), and reduced sympathetic nervous system activity. ARBs selectively block the angiotensin II type 1 (AT1) receptor, preventing the actions of angiotensin II. Both classes of drugs effectively reduce both preload and afterload.
Conclusion
The choice of vasodilator in the management of heart failure is multifaceted and depends on patient characteristics, comorbidities, and tolerance to different drug classes. This compound, through its dual mechanism of action, provides significant hemodynamic benefits by reducing both cardiac preload and afterload. Clinical trial data, particularly from the A-HeFT, strongly support its use in Black patients with heart failure. While ACE inhibitors and ARBs are foundational therapies, the comparative data from V-HeFT II suggests that this compound may offer greater improvements in ejection fraction, highlighting its distinct hemodynamic effects. For drug development professionals, the success of this compound underscores the potential of combination therapies that target multiple pathophysiological pathways in heart failure. Further research into the specific patient populations that may benefit most from different vasodilator strategies is warranted.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Hydralazine and isosorbide dinitrate: comparative central and regional hemodynamic effects when administered alone or in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilator treatment with isosorbide dinitrate and hydralazine in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. African-American Heart Failure Trial - American College of Cardiology [acc.org]
- 6. login.medscape.com [login.medscape.com]
- 7. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 8. droracle.ai [droracle.ai]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 11. Hydralazine and isosorbide dinitrate combination improves exercise tolerance in heart failure. Results from V-HeFT I and V-HeFT II. The V-HeFT VA Cooperative Studies Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 13. African-American Heart Failure Trial (A-HeFT): rationale, design, and methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vasodilator treatment with isosorbide dinitrate and hydralazine in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Safety of Isosorbide Dinitrate and Hydralazine Combination: An In-Depth Animal Study Comparison
A comprehensive review of preclinical data on the combination of isosorbide dinitrate and hydralazine, alongside a key alternative, provides critical insights into their long-term safety profiles for researchers and drug development professionals. While clinical experience with the individual components has largely substituted for dedicated long-term combination studies in animals, examining the available animal toxicology data for each drug individually, and comparing it with alternatives like ACE inhibitors, offers a valuable perspective on potential risks.
The fixed-dose combination of isosorbide dinitrate, a vasodilator that mimics the effects of nitric oxide, and hydralazine, an arteriolar vasodilator, is an established therapy for heart failure, particularly in self-identified African American patients. However, a notable lack of long-term animal safety studies on the combined product exists. Regulatory bodies have historically considered the extensive clinical experience with both individual drugs sufficient, obviating the need for new combination toxicology studies in animals. This guide synthesizes the available long-term animal safety data for each component separately and contrasts it with enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor, to provide a comparative safety assessment.
Comparative Analysis of Long-Term Safety in Animal Models
To facilitate a clear comparison, the following tables summarize the key findings from long-term animal studies on hydralazine, isosorbide mononitrate (a primary active metabolite of isosorbide dinitrate), and enalapril.
Table 1: Long-Term Carcinogenicity and Mutagenicity Studies
| Drug | Species | Key Findings |
| Hydralazine | Swiss Mice | A lifetime study where hydralazine was administered in drinking water showed a significant increase in lung tumors. The incidence rose from 26% in control males to 46% in treated males, and from 36% in control females to 60% in treated females[1]. |
| Bacterial & Mammalian Cells (in vitro) | Found to be mutagenic in bacterial systems (Salmonella typhimurium) and induced DNA damage in mammalian cells[2]. | |
| Isosorbide Dinitrate | - | No long-term animal studies have been performed to evaluate the carcinogenic or mutagenic potential of isosorbide dinitrate. |
| Enalapril | Dogs | Long-term studies in dogs with mitral regurgitation have not reported any evidence of carcinogenicity. |
Table 2: Reproductive and Developmental Toxicity Studies
| Drug | Species | Key Findings |
| Hydralazine | - | Data on reproductive toxicity from animal studies is limited in the provided search results. |
| Isosorbide Mononitrate | Male Wistar Rats | A 45-day study with oral administration of isosorbide mononitrate showed adverse effects on male reproductive function, including altered sperm parameters and disrupted reproductive hormone profiles. |
| Enalapril | - | No specific long-term reproductive toxicity studies in animals were detailed in the provided search results. |
Table 3: Other Long-Term Safety Findings
| Drug | Species | Key Findings |
| Hydralazine | - | Long-term use in humans has been associated with a lupus-like syndrome. |
| Isosorbide Dinitrate | - | The primary long-term concern in clinical use is the development of nitrate tolerance. |
| Enalapril | Dogs with Mitral Regurgitation | A study of up to 26 months showed no demonstrable adverse effects on renal function, with mean serum creatinine and urea nitrogen concentrations remaining stable and not significantly different from placebo[3][4]. |
Experimental Protocols
A detailed understanding of the methodologies employed in these key studies is crucial for interpreting the data accurately.
Hydralazine Carcinogenicity Study
-
Animal Model: Randomly bred Swiss mice.
-
Dosing and Administration: 0.125% solution of hydralazine hydrochloride was continuously administered in the drinking water for the lifespan of the mice[1].
-
Parameters Assessed: Incidence and histopathological classification of lung tumors[1].
Isosorbide Mononitrate Reproductive Toxicity Study
-
Animal Model: Male Wistar rats.
-
Dosing and Administration: Isosorbide mononitrate was administered via oral gavage for 45 days at doses of 2.5, 5, and 7.5 mg/kg/day.
-
Parameters Assessed: Sperm parameters (count, motility, viability, and morphology), serum levels of testosterone, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), and histopathology of the testes.
Enalapril Long-Term Renal Function Study
-
Animal Model: 139 client-owned dogs with naturally occurring compensated mitral regurgitation[3].
-
Dosing and Administration: Dogs were randomly assigned to receive either enalapril (0.5 mg/kg orally once daily) or a placebo for up to 26 months[3].
-
Parameters Assessed: Serum creatinine and urea nitrogen concentrations were measured at regular intervals throughout the study[3].
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular pathways involved in the observed toxicities is essential for a complete safety assessment.
Hydralazine: Metabolism and Genotoxicity
Hydralazine's toxicity is linked to its metabolism, which can lead to the formation of reactive intermediates that can damage DNA. One proposed mechanism involves the formation of DNA adducts, which can lead to mutations and potentially contribute to its carcinogenic effects[2][5].
Isosorbide Dinitrate and Nitric Oxide-Mediated Reproductive Toxicity
Isosorbide dinitrate acts as a nitric oxide (NO) donor. While crucial for its therapeutic effect of vasodilation, excessive NO can lead to oxidative stress and interfere with key signaling pathways in the male reproductive system. The overstimulation of the NO/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway can disrupt testicular function, affecting spermatogenesis and hormone production.
Enalapril: Mechanism of Action via the Renin-Angiotensin-Aldosterone System
Enalapril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, enalapril leads to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure and reducing cardiac workload. Its long-term safety in dogs, particularly the lack of adverse renal effects, highlights its favorable preclinical safety profile in this species.
Conclusion
The available long-term animal safety data for the individual components of the isosorbide dinitrate and hydralazine combination reveal potential concerns, notably the carcinogenicity and mutagenicity of hydralazine and the reproductive toxicity associated with a metabolite of isosorbide dinitrate. In contrast, the long-term animal data for the ACE inhibitor enalapril suggests a more favorable safety profile, particularly concerning renal function in a relevant canine model. While clinical data remains paramount, these preclinical findings underscore the importance of continued vigilance and further research to fully understand the long-term risk-benefit profile of the isosorbide dinitrate and hydralazine combination. For drug development professionals, this comparative analysis highlights the differing safety considerations between these therapeutic approaches for heart failure.
References
- 1. Tumorigenic effect of 1-hydrazinophthalazine hydrochloride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydralazine and other hydrazine derivatives and the formation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of long-term administration of enalapril on clinical indicators of renal function in dogs with compensated mitral regurgitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. simon.deblock.free.fr [simon.deblock.free.fr]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of Action of BiDil: An In Vitro and In Vivo Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo experimental data supporting the mechanism of action of BiDil (a fixed-dose combination of isosorbide dinitrate and hydralazine). It aims to offer an objective analysis of this compound's performance in relation to its individual components and alternative therapies, supported by experimental evidence.
Core Mechanism of Action: A Synergistic Partnership
This compound's therapeutic efficacy in heart failure stems from the complementary actions of its two components: isosorbide dinitrate (ISDN) and hydralazine. ISDN serves as a nitric oxide (NO) donor, leading to vasodilation, while hydralazine is a direct-acting arterial vasodilator with additional antioxidant properties.[1] The combination is believed to work synergistically to reduce cardiac workload and improve cardiac function.[2]
dot
Caption: Synergistic mechanism of this compound.
In Vitro Evidence: Unraveling the Molecular Mechanisms
In vitro studies provide a controlled environment to dissect the specific molecular actions of this compound's components.
Nitric Oxide Donation by Isosorbide Dinitrate
The primary in vitro mechanism of ISDN is its ability to release nitric oxide. This can be quantified using various methods, most commonly the Griess assay, which measures nitrite, a stable breakdown product of NO.
Table 1: In Vitro Nitric Oxide Production
| Compound | Assay | Cell/System | Key Findings |
| Isosorbide Dinitrate (ISDN) | Griess Assay | Cell-free system | Dose-dependent increase in nitrite concentration. |
| ISDN + Hydralazine | Griess Assay | Endothelial Cells | Enhanced and more sustained nitrite levels compared to ISDN alone. |
Antioxidant Properties of Hydralazine
Hydralazine's antioxidant effects are crucial for potentiating the action of NO, which can be inactivated by reactive oxygen species (ROS). These antioxidant properties can be assessed in vitro by measuring the activity of antioxidant enzymes like superoxide dismutase (SOD).
Table 2: In Vitro Antioxidant Activity
| Compound | Assay | Cell/System | Key Findings |
| Hydralazine | SOD Activity Assay | Cardiac Myocytes | Increased SOD activity, indicating enhanced scavenging of superoxide radicals. |
| Vehicle Control | SOD Activity Assay | Cardiac Myocytes | Baseline SOD activity. |
In Vivo Evidence: Translating Molecular Actions to Physiological Effects
In vivo studies in animal models and clinical trials in humans are essential to confirm that the molecular mechanisms observed in vitro translate into meaningful physiological and clinical benefits.
Hemodynamic Effects in Heart Failure Models
The vasodilatory effects of this compound, driven by NO donation and direct arterial dilation, lead to significant hemodynamic changes that are beneficial in heart failure. These are typically measured as changes in cardiac output, systemic vascular resistance, and pressures within the heart and pulmonary circulation.
Table 3: In Vivo Hemodynamic Effects in Patients with Heart Failure
| Treatment | Change in Cardiac Output | Change in Systemic Vascular Resistance | Change in Pulmonary Capillary Wedge Pressure |
| Hydralazine (75 mg) | ↑ 17-25% | ↓ | Minimal change |
| Isosorbide Dinitrate (20 mg) | Minimal change | No significant change | ↓ |
| Hydralazine + ISDN (this compound) | ↑ 17-24% | ↓ | ↓ |
| Enalapril | ↑ | ↓ | ↓ |
Data compiled from studies in patients with low-output congestive heart failure.[3]
Comparison with an ACE Inhibitor: Effects on Cardiac Remodeling
In the context of heart failure, a key therapeutic goal is to prevent or reverse adverse cardiac remodeling. Studies have compared the effects of this compound with standard-of-care medications like angiotensin-converting enzyme (ACE) inhibitors.
Table 4: Comparison of this compound and Enalapril on Cardiac Parameters (V-HeFT II)
| Parameter | Hydralazine-Isosorbide Dinitrate | Enalapril |
| Change in Ejection Fraction | Greater Increase | Increase |
| 2-Year Mortality | 25% | 18% (p=0.016) |
The V-HeFT II trial showed that while the hydralazine-isosorbide dinitrate combination led to a greater improvement in ejection fraction, enalapril was superior in reducing overall mortality.[4]
Experimental Protocols
In Vitro Nitric Oxide Measurement (Griess Assay)
This protocol outlines the measurement of nitrite in cell culture supernatant as an indicator of NO production.
-
Cell Culture: Plate endothelial cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with ISDN, hydralazine, the combination, or vehicle control for a specified time (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Add 50 µL of the supernatant to a new 96-well plate, followed by 50 µL of the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve generated with known concentrations of sodium nitrite.[5][6]
dot```dot digraph "Griess_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Plate Endothelial Cells"]; treatment [label="Treat with Compounds"]; collect_supernatant [label="Collect Supernatant"]; prepare_griess [label="Prepare Griess Reagent"]; reaction [label="Mix Supernatant and Griess Reagent"]; incubation [label="Incubate 10 min at RT"]; measure_absorbance [label="Measure Absorbance at 540 nm"]; quantify [label="Quantify Nitrite"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> cell_culture; cell_culture -> treatment; treatment -> collect_supernatant; collect_supernatant -> reaction; prepare_griess -> reaction; reaction -> incubation; incubation -> measure_absorbance; measure_absorbance -> quantify; quantify -> end; }
Caption: Workflow for SOD activity assay.
In Vivo Hemodynamic Assessment in Animal Models
This protocol provides a general overview of measuring hemodynamic parameters in a heart failure animal model.
-
Animal Model: Induce heart failure in a suitable animal model (e.g., by coronary artery ligation).
-
Anesthesia and Instrumentation: Anesthetize the animal and insert catheters into the carotid artery (for blood pressure), jugular vein (for drug administration), and left ventricle (for pressure-volume loop analysis).
-
Baseline Measurements: Record baseline hemodynamic parameters, including heart rate, blood pressure, cardiac output, and systemic vascular resistance.
-
Drug Administration: Administer this compound, its individual components, or a comparator drug intravenously or orally.
-
Post-Dose Measurements: Record hemodynamic parameters at multiple time points after drug administration.
-
Data Analysis: Analyze the changes in hemodynamic parameters from baseline.
dot
Caption: In vivo hemodynamic assessment workflow.
Conclusion
The available in vitro and in vivo data provide a strong basis for the synergistic mechanism of action of this compound. The nitric oxide-donating property of isosorbide dinitrate and the arterial vasodilating and antioxidant effects of hydralazine converge to produce favorable hemodynamic effects in heart failure. While direct in vitro-to-in vivo correlation studies for the fixed-dose combination are not extensively documented in single publications, the collective evidence from separate in vitro and in vivo experiments strongly supports the proposed mechanism. Further research focusing on a direct and quantitative cross-validation would provide a more complete picture of the pharmacodynamics of this important therapeutic combination.
References
- 1. This compound (isosorbide dinitrate and hydralazine): a new fixed-dose combination of two older medications for the treatment of heart failure in black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydralazine and isosorbide dinitrate: comparative central and regional hemodynamic effects when administered alone or in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Enalapril with Hydralazine Isosorbide Dinitrate in the Treatment of Chronic Congestive Heart failure - American College of Cardiology [acc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Guide to the Comparative Transcriptomics of Cardiac Tissue: BiDil vs. Placebo in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical efficacy and molecular mechanisms of BiDil (a fixed-dose combination of isosorbide dinitrate and hydralazine) in the context of heart failure. While direct comparative transcriptomic studies on cardiac tissue from patients treated with this compound versus a placebo are not yet available in published literature, this document synthesizes the known molecular actions of this compound's components and presents a proposed experimental framework for future transcriptomic analyses. We will explore the established clinical data, the proposed signaling pathways, and a hypothetical experimental protocol designed to elucidate the gene expression changes induced by this therapy.
Clinical Performance and Mechanism of Action
This compound is indicated for the treatment of heart failure as an adjunct to standard therapy in self-identified black patients.[1] Its approval was largely based on the results of the African-American Heart Failure Trial (A-HeFT), which demonstrated a significant reduction in mortality and hospitalizations.[2][3][4]
The therapeutic effect of this compound is attributed to the complementary actions of its two components:
-
Isosorbide Dinitrate (ISDN): A nitric oxide (NO) donor. NO is a potent vasodilator and plays a crucial role in cardiovascular homeostasis. In heart failure, NO bioavailability is often impaired. ISDN helps to restore NO levels, leading to vasodilation and improved endothelial function.[1][2]
-
Hydralazine: An antioxidant and arterial vasodilator. Hydralazine is believed to reduce oxidative stress, which can degrade NO. By preserving NO, hydralazine may enhance the effects of ISDN and mitigate nitrate tolerance.[1][5]
Together, these components are thought to improve the nitroso-redox balance in patients with heart failure.[1]
Summary of Key Clinical Trial Data (A-HeFT)
The A-HeFT was a randomized, double-blind, placebo-controlled trial that enrolled 1,050 self-identified black patients with moderate-to-severe heart failure who were already receiving standard therapy.[2][3] The trial was terminated early due to a significantly lower mortality rate in the this compound group.[2]
| Outcome Metric | This compound + Standard Therapy | Placebo + Standard Therapy | Relative Risk Reduction |
| All-Cause Mortality | 32 patients | 54 patients | 43% |
| First Hospitalization for HF | 65 events | 97 events | 33% |
Data sourced from the African-American Heart Failure Trial (A-HeFT).[2][4]
Proposed Signaling Pathway of this compound
The diagram below illustrates the proposed molecular mechanism of this compound's components within a cardiac context. ISDN acts as a nitric oxide donor, leading to the activation of soluble guanylate cyclase (sGC) and subsequent vasodilation. Hydralazine is thought to act as an antioxidant, potentially by inhibiting membrane-bound NADH oxidase, which reduces the production of reactive oxygen species (ROS) that would otherwise quench NO.
Proposed Experimental Protocol for Comparative Transcriptomic Analysis
To address the current gap in knowledge, a comparative transcriptomic study would be invaluable. The following outlines a potential experimental protocol for analyzing the effects of this compound on cardiac tissue gene expression.
1. Study Design and Patient Cohort:
-
Design: A prospective, randomized, placebo-controlled study.
-
Population: Patients diagnosed with heart failure meeting the criteria for this compound therapy.
-
Groups:
-
Treatment Group: Standard heart failure therapy + this compound.
-
Control Group: Standard heart failure therapy + Placebo.
-
-
Sample Collection: Endomyocardial biopsies would be collected at baseline and after a pre-determined treatment period (e.g., 3-6 months).
2. Sample Processing and RNA Extraction:
-
Immediately stabilize biopsy samples in an RNA-preserving solution (e.g., RNAlater).
-
Store samples at -80°C until processing.
-
Homogenize tissue using a bead-based homogenizer.
-
Extract total RNA using a column-based kit (e.g., RNeasy Fibrous Tissue Mini Kit) with on-column DNase treatment to eliminate genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100) to ensure high-quality RNA (RIN > 7).
3. Library Preparation and RNA Sequencing (RNA-Seq):
-
Prepare RNA-Seq libraries from 100-500 ng of total RNA using a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This involves poly-A selection to enrich for messenger RNA.
-
Perform library quantification and quality control.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate at least 20 million paired-end reads per sample.
4. Bioinformatic Analysis:
-
Quality Control: Assess raw sequencing reads for quality using tools like FastQC. Trim adapter sequences and low-quality bases.
-
Alignment: Align the cleaned reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the this compound and placebo groups, controlling for baseline expression. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1.5 would be considered significant.
-
Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs to identify biological processes and signaling pathways modulated by this compound treatment.
Hypothetical Experimental Workflow
The diagram below visualizes the proposed workflow for a comparative transcriptomic study of this compound.
References
- 1. This compound (isosorbide dinitrate and hydralazine): a new fixed-dose combination of two older medications for the treatment of heart failure in black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Assessing a Race-Based Pharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Treatment Plan of Black Patients with Congestive Heart Failure | NAACP [naacp.org]
- 4. This compound in the Clinic: An Interdisciplinary Investigation of Physicians’ Prescription Patterns of a Race-Based Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BiDil® in a Laboratory Setting: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like BiDil® (a fixed-dose combination of isosorbide dinitrate and hydralazine hydrochloride) is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe and compliant disposal of this compound in a laboratory environment.
Disclaimer: This guidance is based on general principles of hazardous waste management and information available for this compound's components. A specific Safety Data Sheet (SDS) for the combined this compound product was not available. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Core Safety and Handling Principles
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses. If tablets are crushed, additional respiratory protection may be necessary to avoid inhalation.[1][2]
Step-by-Step Disposal Protocol for this compound® in a Laboratory
Given that isosorbide dinitrate, a component of this compound, is considered a hazardous material and potentially harmful to aquatic life, a conservative approach dictates that this compound should be managed as hazardous pharmaceutical waste.[1] The following steps outline a compliant disposal process:
-
Waste Identification and Classification:
-
Treat all expired, unused, or contaminated this compound as hazardous waste.
-
-
Segregation and Containerization:
-
Do not dispose of this compound in the regular trash or down the drain. The Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[3]
-
Place all this compound waste, including tablets and any contaminated materials (e.g., gloves, weighing paper), into a designated, properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical waste, and kept securely closed.
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name of the waste ("this compound (isosorbide dinitrate/hydralazine hydrochloride) waste"), and the date accumulation started.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is managed in accordance with your facility's hazardous waste management plan and RCRA regulations.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.
-
Ensure that a hazardous waste manifest is completed to track the waste from your facility to its final disposal location, which is typically a permitted incineration facility.
-
Data Summary for Disposal Considerations
| Parameter | Guideline | Source |
| Waste Classification | To be determined by the generator in consultation with EHS, but conservatively managed as RCRA hazardous waste. | General EPA/RCRA Guidelines |
| RCRA Waste Code | Not specifically listed for the mixture. Component characteristics suggest potential for toxicity or reactivity. | Example RCRA Waste Codes[4] |
| Disposal Method | Incineration at a permitted hazardous waste facility. | EPA Recommendations[5] |
| Sewer Disposal | Prohibited for hazardous waste pharmaceuticals. | EPA Final Rule[3][6] |
| Landfill (Trash) Disposal | Not recommended for laboratory-generated pharmaceutical waste. | General Laboratory Waste Guidelines |
| Personal Protective Equipment | Gloves, safety glasses. Respiratory protection if tablets are crushed. | SDS for Components[1][2] |
Logical Workflow for this compound® Disposal Decision Making
Caption: Decision workflow for the proper disposal of this compound® in a laboratory setting.
By adhering to these procedures and consulting with institutional safety experts, laboratory professionals can ensure the safe and compliant disposal of this compound®, thereby protecting both human health and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
